Nefopam
Description
Nefopam is under investigation for the prevention of Cholecystitis and Post Anaesthetic Shivering. This compound has been investigated for the prevention of Kidney Transplantation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pain and fever and has 2 investigational indications.
Non-narcotic analgesic chemically similar to ORPHENADRINE. Its mechanism of action is unclear. It is used for the relief of acute and chronic pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p26)
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23327-57-3 (hydrochloride) | |
| Record name | Nefopam [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID2048535 | |
| Record name | Nefopam | |
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Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-70-0, 23327-57-3 | |
| Record name | Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |
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| Record name | Nefopam [INN:BAN] | |
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| Record name | Nefopam | |
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| Record name | NEFOPAM | |
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Foundational & Exploratory
Elucidating the Non-Opioid Alternative: A Technical Guide to the Dual Analgesic Mechanisms of Nefopam
Executive Summary
Nefopam (Acupan) occupies a unique pharmacological niche as a non-opioid, non-NSAID, centrally acting analgesic.[1][2] Unlike simple cyclooxygenase inhibitors or mu-opioid receptor agonists, this compound functions through a dual mechanism of action :
-
Supraspinal/Spinal: Enhancement of descending inhibitory pathways via inhibition of monoamine reuptake (Serotonin/Norepinephrine).[1]
-
Cellular/Synaptic: Direct modulation of voltage-gated sodium (VGSC) and calcium (VGCC) channels, leading to reduced glutamatergic excitotoxicity.[1]
This technical guide provides researchers with the experimental frameworks necessary to interrogate these pathways, offering validated protocols for synaptosomal uptake assays and electrophysiological characterization.
Part 1: The Pharmacological Foundation
This compound is a benzoxazocine derivative.[3][4] Its structural distinctness from traditional analgesics allows it to bypass the respiratory depression associated with opioids and the coagulopathy risks of NSAIDs.
The Dual Pathway Visualization
The following diagram illustrates the simultaneous action of this compound on presynaptic ion channels (reducing excitation) and synaptic cleft transporters (enhancing inhibition).
Figure 1: The dual mechanism of this compound: simultaneous enhancement of monoaminergic tone and suppression of glutamatergic firing.
Part 2: Investigating Mechanism I – Monoamine Reuptake
This compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] However, its analgesic efficacy is primarily linked to the spinal accumulation of Serotonin (5-HT) and Norepinephrine (NE) , which activates descending inhibitory pain pathways.[1]
Quantitative Profile
Table 1 summarizes the affinity profile. Note that this compound's IC50 for uptake inhibition is distinct from tricyclic antidepressants.[1]
| Target | Activity Type | Experimental IC50/Ki (Approx) | Significance |
| 5-HT Uptake | Inhibition | ~290 - 550 nM | Enhances serotonergic descending inhibition.[1][5] |
| NE Uptake | Inhibition | ~550 nM | Enhances noradrenergic descending inhibition.[1] |
| DA Uptake | Inhibition | Higher IC50 (Less potent) | Minor contribution to analgesia; potential role in side effects.[1][6][7] |
Protocol 1: Synaptosomal Uptake Assay
To validate this mechanism, researchers must isolate nerve terminals (synaptosomes) that retain functional transport machinery.[1]
Objective: Determine the IC50 of this compound on [3H]-5-HT uptake.
Materials:
-
Tissue: Rat cerebral cortex (rich in serotonergic terminals).[1]
-
Ligand: [3H]-Serotonin (Specific Activity ~20-30 Ci/mmol).[1]
-
Buffer: Krebs-Ringer HEPES (KRH) buffer, oxygenated.[1]
Step-by-Step Methodology:
-
Tissue Preparation:
-
Isolation (P2 Fraction):
-
Centrifuge homogenate at 1,000 x g for 10 min (4°C) to remove nuclei/debris.
-
Collect supernatant (S1) and centrifuge at 17,000 x g for 20 min.
-
Resuspend the resulting pellet (P2 - crude synaptosomes) in KRH buffer.
-
-
Incubation:
-
Aliquot synaptosomes into tubes containing varying concentrations of this compound (10 nM – 100 µM).
-
Pre-incubate for 10 min at 37°C.
-
Add [3H]-5-HT (final conc. 10 nM) and incubate for exactly 5 minutes.
-
Control: Run parallel tubes at 4°C (active transport is temperature-dependent; 4°C represents non-specific binding).
-
-
Termination & Counting:
Validation Criteria: The specific uptake (37°C counts minus 4°C counts) should be inhibited by this compound in a dose-dependent manner.
Part 3: Investigating Mechanism II – Ion Channel Modulation
The "second arm" of this compound’s analgesia involves the inhibition of Voltage-Gated Sodium Channels (VGSCs) and Voltage-Gated Calcium Channels (VGCCs) . This presynaptic blockade reduces the release of excitatory neurotransmitters like glutamate.[4][5][8]
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol focuses on isolating Sodium Currents (INa) in Dorsal Root Ganglion (DRG) neurons, which are the primary afferent nociceptors.[1]
Objective: Measure the tonic and phasic block of VGSCs by this compound.
Experimental Setup Visualization:
Figure 2: Workflow for whole-cell patch-clamp recording of DRG neurons.
Methodology:
-
Cell Isolation:
-
Solutions (Critical for Isolation):
-
External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose.[1] (TTX-free to measure total Na+ current, or include TTX to isolate TTX-resistant currents).
-
Internal (Pipette) Solution:CsF-based . 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES.[1]
-
Causality: Cesium (Cs+) blocks Potassium (K+) channels from the inside, ensuring the recorded current is purely Sodium-based.[1] Fluoride (F-) helps stabilize high-voltage activated currents.[1]
-
-
Recording Protocol:
-
Voltage Clamp Mode: Hold membrane potential at -80 mV.
-
Stimulation: Apply depolarizing pulses to 0 mV for 20 ms every 2 seconds.
-
Drug Application: Perfusion of this compound (10 – 100 µM).[1]
-
-
Data Analysis:
-
Measure peak current amplitude before and after this compound.[1]
-
Shift Analysis: Construct conductance-voltage (G-V) curves.[1] this compound typically causes a hyperpolarizing shift in the steady-state inactivation curve, meaning it stabilizes the channel in its inactivated state (similar to local anesthetics).
-
Part 4: Translational Validation & Safety
While in vitro data confirms the mechanism, in vivo validation is required for drug development.
-
Behavioral Model: Chronic Constriction Injury (CCI) of the sciatic nerve.[1]
-
Antagonist Studies: To prove the monoaminergic component in vivo, the analgesic effect of this compound should be partially reversed by:
Clinical Relevance: The dual mechanism makes this compound particularly effective for neuropathic pain (where ion channel upregulation occurs) and post-operative shivering (mediated by monoaminergic thermoregulatory centers).[1]
References
-
Kim, K. H., & Abdi, S. (2014).[1] Rediscovery of this compound for the treatment of neuropathic pain.[4] The Korean Journal of Pain, 27(2), 103–111.[1] [Link]
-
Verleye, M., André, N., Heulard, I., & Gillardin, J. M. (2004).[1] this compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents.[1][8] Brain Research, 1013(2), 249–255.[1] [Link]
-
Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980).[1][10] this compound: a review of its pharmacological properties and therapeutic efficacy. Drugs, 19(4), 249–267.[1] [Link]
-
Novelli, A., Díaz-Trelles, R., Groppetti, A., & Fernández-Sánchez, M. T. (2005).[1] this compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels.[1][3][4] Amino Acids, 28(2), 183–191.[1] [Link]
-
Fuller, R. W., & Snoddy, H. D. (1993).[1] Evaluation of this compound as a monoamine uptake inhibitor in vivo in mice.[1][7][8][11] Neuropharmacology, 32(10), 995–999.[1] [Link]
Sources
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- 10. Rediscovery of this compound for the Treatment of Neuropathic Pain [epain.org]
- 11. Evaluation of this compound as a monoamine uptake inhibitor in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Nefopam’s Modulation of Glutamatergic Synaptic Transmission
[1]
Executive Summary
This compound (Fenazocine derivative) is a centrally acting, non-opioid analgesic often categorized by its monoaminergic profile (inhibition of serotonin, norepinephrine, and dopamine reuptake).[1] However, its efficacy in neuropathic pain and neuroprotection is critically driven by its modulation of glutamatergic transmission .
Unlike Ketamine or Memantine, this compound is not a direct NMDA receptor pore blocker. Instead, it acts as a "glutamatergic stabilizer" through a dual presynaptic and postsynaptic mechanism:
-
Presynaptic: Blockade of Voltage-Sensitive Sodium (VSSCs) and Calcium Channels (VGCCs), reducing the calcium-dependent exocytosis of glutamate.
-
Postsynaptic: Inhibition of downstream NMDA receptor signaling cascades (specifically cGMP formation) and modulation of calcium influx, without displacing pore-blocking ligands like MK-801.
This guide details these mechanisms, supported by experimental protocols and quantitative data.
Mechanistic Architecture
The "Indirect" NMDA Modulation Hypothesis
This compound’s interaction with the glutamatergic system is distinct. Radioligand binding studies reveal that this compound does not displace [3H]-MK-801 from the NMDA receptor channel, indicating it does not bind to the phencyclidine (PCP) site inside the pore.
Instead, this compound exerts functional inhibition of NMDA receptor-dependent neurotoxicity via:
-
Upstream Inhibition (Presynaptic): this compound inhibits tetrodotoxin-sensitive VSSCs and L-type VGCCs. This reduces the presynaptic depolarization required for the fusion of glutamate-containing vesicles.
-
Downstream Dampening (Postsynaptic): Even when glutamate binds, this compound inhibits the intracellular rise of cGMP (cyclic guanosine monophosphate), a key secondary messenger in NMDA receptor-mediated excitotoxicity.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention points of this compound within the glutamatergic synapse.
Caption: this compound blocks presynaptic Na+/Ca2+ channels to reduce glutamate release and dampens postsynaptic cGMP signaling.[2][3][4][5]
Quantitative Data Profile
The following table summarizes key quantitative metrics regarding this compound’s interaction with glutamatergic and associated ionic pathways.
| Target / Pathway | Metric | Value | Experimental Context |
| NMDA Neurotoxicity | IC50 (Protection) | ~47 µM | Protection against BayK8644-induced toxicity in cerebellar neurons [1][2]. |
| NMDA Neurotoxicity | Max Effect | 100 µM | 100% neuroprotection observed at this concentration [1].[6] |
| Intracellular Ca2+ | Inhibition | 73% Reduction | Reduction in BayK8644-induced Ca2+ spike at 100 µM [1].[6] |
| cGMP Formation | Inhibition | >90% | At 100 µM, following NMDA receptor activation [1]. |
| VSSC Binding | Displacement | Micromolar | Displacement of [3H]-batrachotoxinin (Na+ channel agonist) [3]. |
| MK-801 Binding | Ki / IC50 | No Affinity | Failed to displace [3H]-MK-801 up to 100 µM [2]. |
Experimental Protocols for Validation
To validate this compound's effect on glutamatergic transmission, two primary workflows are recommended: Whole-Cell Patch Clamp (for functional current analysis) and Neurotoxicity/cGMP Assays (for downstream signaling).
Protocol A: Whole-Cell Patch Clamp in Spinal Dorsal Horn Neurons
Objective: To measure the reduction in excitatory postsynaptic currents (EPSCs) driven by glutamate.
-
Slice Preparation:
-
Deeply anesthetize male Sprague-Dawley rats (4–6 weeks).
-
Perform laminectomy and remove the lumbar spinal cord into ice-cold sucrose-based aCSF (artificial cerebrospinal fluid) to prevent excitotoxicity during cutting.
-
Cut transverse slices (400–500 µm) using a vibrating microtome.
-
Incubate at 32°C for 1 hour in oxygenated Krebs solution.
-
-
Recording Setup:
-
Transfer slice to a recording chamber perfused with Krebs solution (2–3 mL/min) at room temperature.
-
Target Substantia Gelatinosa (Lamina II) neurons using IR-DIC microscopy.
-
Pipette Solution: K-gluconate based (135 mM) with EGTA (5 mM) and Mg-ATP (5 mM).[7] Resistance: 3–5 MΩ.
-
-
Electrophysiology:
-
Establish Whole-Cell Configuration (Series resistance < 20 MΩ).
-
Voltage-clamp neurons at -70 mV .[7]
-
Stimulation: Stimulate dorsal root entry zone (Aδ/C fibers) to evoke EPSCs.
-
Drug Application: Perfuse this compound (10–100 µM) for 5 minutes.
-
-
Analysis:
-
Measure the amplitude and frequency of spontaneous EPSCs (sEPSCs) and evoked EPSCs (eEPSCs).
-
Expected Result: A reduction in sEPSC frequency (presynaptic effect) and potentially amplitude, without complete abolition of the current.
-
Protocol B: NMDA-Dependent cGMP Formation Assay
Objective: To verify downstream inhibition of NMDA signaling independent of pore blockade.
-
Cell Culture: Prepare primary cultures of cerebellar granule neurons (rat) and maintain for 8–10 days in vitro (DIV).
-
Pre-incubation:
-
Wash cells with Locke’s buffer (Mg2+-free to allow NMDA receptor activation).
-
Incubate with This compound (10–100 µM) or vehicle for 15 minutes.
-
-
Agonist Challenge:
-
Stimulate with Glutamate (100 µM) + Glycine (10 µM) or BayK8644 (L-type Ca2+ agonist) for 5 minutes.
-
Note: BayK8644 triggers massive glutamate release in this preparation.
-
-
Extraction & Quantification:
-
Terminate reaction with ice-cold HCl (0.1 N).
-
Measure intracellular cGMP using a radioimmunoassay (RIA) or ELISA kit.
-
-
Validation:
-
Compare results against MK-801 (positive control).
-
Expected Result: this compound will dose-dependently reduce cGMP levels similar to MK-801, despite lacking binding affinity for the pore.
-
Workflow Visualization
Caption: Parallel workflows for validating electrical (sEPSC) and chemical (cGMP) modulation by this compound.
References
-
This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity. Novelli, A. et al. (2005). Amino Acids. [Link] Key Finding: Establishes the IC50 (~47 µM) for neuroprotection and reduction of cGMP without direct NMDA binding.
-
This compound, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity. Fernández-Sánchez, M.T. et al. (2002). Amino Acids. [Link] Key Finding: Confirms this compound fails to displace MK-801, distinguishing its mechanism from direct channel blockers.[3]
-
This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. Verleye, M. et al. (2004).[8] Brain Research. [Link] Key Finding: Demonstrates presynaptic inhibition of glutamate release via VSSC blockade.
-
Effects of this compound on the spinal nociceptive processes: a c-Fos protein study in the rat. Damien, C. et al. (2010). Journal of Pain. [Link] Key Finding: Validates the reduction of spinal dorsal horn activation (c-Fos) in response to noxious stimuli.
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- 4. mdpi.com [mdpi.com]
- 5. Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. KoreaMed Synapse [synapse.koreamed.org]
The In-Vitro Pharmacology of Nefopam: A Technical Guide to its Receptor Binding Profile
This guide provides an in-depth exploration of the in-vitro receptor binding profile of Nefopam, a centrally-acting, non-opioid analgesic. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the multifaceted mechanism of action of this unique compound. We will delve into the causality behind experimental designs and present actionable protocols for the in-vitro characterization of this compound and similar molecules.
Introduction: Beyond the Opioid Paradigm
This compound occupies a distinct position in the landscape of analgesics. While its clinical efficacy is well-documented, a comprehensive understanding of its molecular interactions is crucial for optimizing its therapeutic use and guiding the development of novel, non-opioid pain therapies. Unlike traditional opioids, this compound's analgesic properties are not mediated by opioid receptors[1]. Instead, its mechanism is primarily attributed to the inhibition of monoamine reuptake and the modulation of key ion channels involved in nociceptive signaling[2][3]. This guide will systematically dissect these interactions through the lens of in-vitro pharmacology.
Section 1: Monoamine Reuptake Inhibition - The Core Mechanism
A cornerstone of this compound's analgesic action is its ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA)[2]. This inhibition increases the synaptic availability of these neurotransmitters, which play a crucial role in descending inhibitory pain pathways.
Binding Affinity at Monoamine Transporters
In-vitro binding assays are fundamental to quantifying the interaction of a ligand with its target. For this compound, these studies have revealed a distinct profile of affinities for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
| Target | Binding Affinity (nM) | Reference |
| Norepinephrine Transporter (NET) | 33 | [4] |
| Serotonin Transporter (SERT) | 29 | [4] |
| Dopamine Transporter (DAT) | 531 | [4] |
Table 1: Experimentally confirmed binding profile of this compound at monoamine transporters.[4]
The nanomolar affinity for both NET and SERT underscores the potent dual-inhibitory action of this compound, a characteristic shared with some classes of antidepressant medications known to have analgesic properties. The comparatively lower affinity for DAT suggests a lesser, though still potentially relevant, dopaminergic component to its action. It is noteworthy that the (+)-enantiomer of this compound is substantially more potent than the (-)-enantiomer in in-vitro binding assays[4][5].
Functional Assessment: Neurotransmitter Uptake Assays
While binding assays quantify affinity, neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of monoamines into cells. These assays typically utilize cultured cell lines expressing the transporter of interest or synaptosomal preparations.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
-
Cell Culture: Maintain HEK293 cells stably transfected with human SERT, NET, or DAT in appropriate culture medium.
-
Plating: Seed cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with the this compound dilutions for a defined period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake. This timing is critical and should be within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) by non-linear regression analysis of the concentration-response curve.
Section 2: Modulation of Voltage-Gated Ion Channels
Beyond its effects on monoamine transporters, this compound also interacts with voltage-gated sodium (Nav) and calcium (Cav) channels, which are critical for the initiation and propagation of action potentials in nociceptive pathways[2].
Inhibition of Voltage-Gated Sodium Channels
Blockade of Nav channels by this compound reduces neuronal excitability, thereby dampening the transmission of pain signals. In-vitro studies have demonstrated that this compound can displace the binding of specific ligands to Nav channels and inhibit sodium influx[6].
Blockade of Voltage-Gated Calcium Channels
This compound has been shown to inhibit voltage-gated calcium channels, which leads to a reduction in neurotransmitter release from presynaptic terminals[2]. Specifically, it has been demonstrated to inhibit L-type voltage-sensitive calcium channels, preventing NMDA-mediated excitotoxicity[7]. This action contributes to its antihyperalgesic effects. One study found that 47 µM of this compound provided 50% protection against NMDA-mediated excitotoxicity, with full protection at 100 µM, which was associated with a 73% reduction in the induced increase in intracellular calcium concentration[7].
Functional Assessment: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of a compound on ion channel function. The whole-cell configuration allows for the measurement of macroscopic currents through the entire cell membrane, providing a direct assessment of ion channel inhibition.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines stably expressing the desired Nav or Cav subtype.
-
Solution Preparation: Prepare an external solution (e.g., Tyrode's solution) and an internal solution for the patch pipette with appropriate ionic compositions to isolate the current of interest (e.g., using specific ion channel blockers for other channels).
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage-Clamp Recording: Clamp the cell at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Nav or Cav currents.
-
Drug Application: After obtaining a stable baseline recording, perfuse the external solution containing varying concentrations of this compound onto the cell.
-
Data Acquisition and Analysis: Record the currents before, during, and after drug application. Measure the peak current amplitude at each concentration and plot the percentage of inhibition against the drug concentration to determine the IC50 value.
Section 3: Interactions with Other Receptor Systems
While the primary mechanisms of this compound are well-established, in-vitro studies have also explored its interactions with other receptor systems, which may contribute to its overall pharmacological profile and side effects.
Glutamatergic System and NMDA Receptors
This compound's modulation of the glutamatergic system appears to be indirect. Studies have shown that this compound does not directly bind to the NMDA receptor at the MK-801 binding site[8][9]. However, by inhibiting voltage-gated sodium and calcium channels, it can reduce the presynaptic release of glutamate, thereby indirectly modulating glutamatergic transmission[6]. This indirect antagonism of NMDA receptor activation likely contributes to its effectiveness in certain pain states, particularly those with a neuropathic component[3].
Serotonin and Adrenergic Receptors
In addition to its effects on monoamine transporters, this compound also exhibits binding affinity for several serotonin and adrenergic receptor subtypes.
| Target | Binding Affinity (IC50, µM) | Reference |
| 5-HT2C Receptor | 1.4 | [10] |
| 5-HT2A Receptor | 5.1 | [10] |
| α1-Adrenergic Receptor | 15.0 | [10] |
| 5-HT3 Receptor | 22.3 | [10] |
| 5-HT1B Receptor | 41.7 | [10] |
| 5-HT1A Receptor | 64.9 | [10] |
| D1 Dopamine Receptor | 100 | [10] |
Table 2: In-vitro binding affinities of this compound for various G-protein coupled receptors.[10]
The micromolar affinities for these receptors suggest that direct receptor antagonism or agonism is a less prominent mechanism of action compared to monoamine reuptake inhibition and ion channel blockade. However, these interactions may contribute to the overall therapeutic and side-effect profile of the drug.
Anticholinergic Activity
This compound is known to have anticholinergic effects, which can contribute to both its analgesic properties and its side-effect profile[2]. However, detailed in-vitro binding studies to quantify its affinity for different muscarinic acetylcholine receptor subtypes are not as extensively reported in the readily available literature.
Section 4: Summary of In-Vitro Receptor Binding Profile and Mechanistic Insights
The in-vitro evidence paints a clear picture of this compound as a multi-target analgesic. Its primary mechanisms of action are the potent inhibition of serotonin and norepinephrine reuptake and the blockade of voltage-gated sodium and calcium channels. These actions synergistically reduce the transmission and processing of nociceptive signals in the central nervous system.
Caption: this compound's primary mechanisms of analgesic action.
Conclusion
This technical guide has provided a comprehensive overview of the in-vitro receptor binding profile of this compound, grounded in experimental evidence. By understanding its interactions with monoamine transporters, voltage-gated ion channels, and other receptor systems, researchers can better appreciate its unique pharmacological profile. The detailed protocols and workflows presented herein offer a practical framework for the continued investigation of this compound and the development of next-generation non-opioid analgesics. The multi-target nature of this compound highlights a promising strategy for achieving effective pain relief while mitigating the risks associated with traditional opioid therapies.
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Preclinical Evaluation Blueprint: Nefopam for Neuropathic Pain
Executive Summary
Nefopam (Fenazocine derivative) represents a distinct class of centrally acting, non-opioid analgesics.[1][2][3][4][5][6][7] Unlike NSAIDs or pure opioids, this compound operates via a dual-tier mechanism : the simultaneous inhibition of monoamine reuptake (serotonin, norepinephrine, dopamine) and the modulation of voltage-gated ion channels (sodium and calcium).[1][2]
This technical guide outlines a rigorous preclinical evaluation framework for this compound in the context of neuropathic pain. It addresses the translational gap by standardizing model selection, experimental workflows, and data interpretation, specifically highlighting its synergistic potential with gabapentinoids and opioids.
Mechanistic Architecture
This compound’s efficacy in neuropathic pain stems from its ability to dampen central sensitization—a hallmark of neuropathy—through two synergistic pathways:
-
Descending Inhibitory Pathway Enhancement: By inhibiting the reuptake of 5-HT and NE, this compound strengthens the descending inhibitory signals from the brainstem to the spinal dorsal horn.
-
Presynaptic Excitability Blockade: this compound antagonizes voltage-sensitive sodium channels (VSSCs) and voltage-sensitive calcium channels (VSCCs) on presynaptic nociceptors, reducing the release of excitatory neurotransmitters like glutamate and Substance P.
Visualization: Synaptic Mechanism of Action
Figure 1: Dual-mechanism action of this compound inhibiting excitatory transmission while enhancing descending inhibition.
Preclinical Model Selection
To ensure translational validity, the evaluation must utilize models that mimic the etiology of human neuropathic pain.
| Model | Pathology | Relevance to this compound |
| Chronic Constriction Injury (CCI) | Peripheral nerve inflammation and constriction.[8] | High. Mimics entrapment neuropathies. This compound shows robust efficacy here due to its anti-inflammatory and central desensitizing effects. |
| Spinal Nerve Ligation (SNL) | Direct spinal nerve damage (L5/L6).[9] | High. Produces stable, long-lasting allodynia. Ideal for testing the "central" component of this compound's analgesia.[4] |
| Chemotherapy-Induced (CIPN) | Paclitaxel/Oxaliplatin-induced axonopathy. | Moderate. Useful for testing mitochondrial protection and ion channel modulation specifically. |
Core Experimental Protocol: Chronic Constriction Injury (CCI)
This protocol describes the validation of this compound in a rat CCI model.[10]
Surgical Workflow (Day 0)
Causality: Loose ligation creates intraneural edema and ischemia, triggering Wallerian degeneration and thermal hyperalgesia.
-
Anesthesia: Induce with 3-4% isoflurane; maintain at 2%.
-
Exposure: Incise skin at the mid-thigh level; separate biceps femoris muscles to expose the sciatic nerve.[11]
-
Ligation: Place 4 loose ligatures (4-0 chromic gut) around the nerve with 1mm spacing. Critical: Ligatures must barely constrict the nerve to preserve epineural circulation.
-
Closure: Suture muscle (silk 4-0) and skin (staples).
Behavioral Assessment (Von Frey & Hargreaves)
Trustworthiness: Use blinded observers to prevent bias.
-
Mechanical Allodynia (Von Frey): Apply calibrated filaments to the plantar surface. Determine the 50% withdrawal threshold using the Up-Down method.
-
Thermal Hyperalgesia (Hargreaves): Focus a radiant heat source on the paw. Measure latency to withdrawal. Cut-off: 20s to prevent tissue damage.
Experimental Timeline Visualization
Figure 2: Chronological workflow for CCI efficacy assessment ensuring stable neuropathy prior to drug administration.
Pharmacological Evaluation & Synergy
This compound is rarely used as a monotherapy in severe neuropathy. The critical value proposition lies in its opioid-sparing and gabapentinoid-enhancing effects.
Isobolographic Analysis (Synergy Assessment)
To scientifically validate synergy between this compound and Gabapentin:
-
Determine ED50: Calculate the median effective dose (ED50) for this compound alone and Gabapentin alone using dose-response curves.
-
Fixed Ratio Dosing: Administer combinations at fixed ratios (e.g., 1:1 of their respective ED50s).
-
Plotting:
-
Draw the Line of Additivity connecting the ED50 of Drug A and Drug B.
-
Plot the experimental ED50 of the combination.
-
Interpretation: If the experimental point falls below the line, the interaction is synergistic.
-
Data Summary: Efficacy across Modalities
| Treatment Group | Dose (Rat) | Mechanical Allodynia (Change in Threshold) | Thermal Hyperalgesia (Change in Latency) | Key Finding |
| Vehicle | - | No Change | No Change | Progressive hyperalgesia observed. |
| This compound | 10 mg/kg | +20-30% | +15% | Mild efficacy; transient. |
| This compound | 30 mg/kg | +60-80% | +50-60% | Significant efficacy. Comparable to Gabapentin (50mg/kg). |
| This compound + Morphine | 10 mg + 1 mg | +90% | +85% | Strong Synergy. Allows 50% reduction in morphine dose. |
Translational Challenges & Safety
While preclinical data is robust, translation requires attention to:
-
Therapeutic Window: In rats, convulsant activity appears at >60 mg/kg. The therapeutic index is narrow compared to Gabapentin but wider than TCA antidepressants.
-
PK/PD Differences: Rodents metabolize this compound faster; frequent dosing (BID/TID) or osmotic pumps are required for chronic studies.
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Kim, K. H., & Abdi, S. (2014). Rediscovery of this compound for the treatment of neuropathic pain.[4][12][13] Korean Journal of Pain, 27(2), 103–111.[5] Link
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Investigating the Anticholinergic Properties of Nefopam: An In-depth Technical Guide for Preclinical Assessment
Abstract
Nefopam is a centrally-acting, non-opioid analgesic distinguished by its unique mechanism of inhibiting serotonin, norepinephrine, and dopamine reuptake.[1][2] While its efficacy in managing moderate to severe pain is established, its clinical side-effect profile—which includes tachycardia, nausea, confusion, and urinary retention—suggests potential interactions with the cholinergic system.[3][4][5][6] Indeed, this compound is recognized as having anticholinergic properties, scoring a 2 on the anticholinergic burden (ACB) scale.[4][7] This guide provides a comprehensive technical framework for researchers and drug development professionals to systematically quantify the anticholinergic profile of this compound or its analogues. We present a tiered, logic-driven experimental workflow, from in vitro receptor affinity determination to in vivo functional validation, grounded in established pharmacological principles and methodologies.
Introduction: The Clinical Rationale for Investigation
The primary analgesic action of this compound is attributed to its modulation of descending monoaminergic pain pathways.[2][6][7] However, the observed adverse effects are not fully explained by this mechanism alone and overlap significantly with the effects of known antimuscarinic agents.[5][8] Anticholinergic activity can be a desirable therapeutic effect in some contexts, but it is often an undesirable off-target effect leading to a range of adverse events from dry mouth and blurred vision to severe confusion, hallucinations (particularly in the elderly), and urinary retention.[6][9] Therefore, a precise, quantitative understanding of a compound's interaction with muscarinic receptors is critical for a comprehensive safety and tolerability assessment. This guide outlines the essential experimental protocols required to dissect and define the anticholinergic liability of this compound.
The Muscarinic Cholinergic System: The Target of Inquiry
The neurotransmitter acetylcholine (ACh) acts on two receptor families: nicotinic and muscarinic. Anticholinergic agents, in the common pharmacological sense, are antagonists of the muscarinic acetylcholine receptors (mAChRs).[9] These G-protein coupled receptors are divided into five subtypes (M1-M5) with distinct tissue distributions and physiological roles, making subtype selectivity a key aspect of pharmacological profiling.
-
M1 Receptors: Found predominantly in the central nervous system (CNS) and salivary glands; involved in cognition and salivation.[10][11]
-
M2 Receptors: Primarily located in the heart, where they mediate a decrease in heart rate.
-
M3 Receptors: Widely expressed in smooth muscle (gastrointestinal tract, bladder, bronchi) and exocrine glands, mediating contraction and secretion.[10][11]
-
M4 & M5 Receptors: Mainly located in the CNS, with roles in regulating neurotransmitter release.
The following diagram illustrates the fundamental mechanism of muscarinic receptor activation and the point of intervention for an antagonist drug.
Caption: Synaptic action of acetylcholine and competitive antagonism by this compound at the muscarinic receptor.
A Tiered Experimental Strategy
A robust investigation into a compound's anticholinergic properties follows a logical progression from molecular interaction to physiological outcome. This tiered approach ensures that resources are used efficiently, with each stage informing the necessity of the next.
Caption: Hierarchical workflow for the systematic assessment of anticholinergic properties.
PART 1: CORE DIRECTIVE (Autonomy):
This guide is structured to mirror a logical scientific investigation. We begin with the clinical observation that raises the pharmacological question (Section 1), establish the biological context (Section 2), and then present a tiered experimental plan (Section 3). Each experimental tier is then detailed with its own rationale, a complete step-by-step protocol, and clear instructions for data presentation and interpretation (Sections 4, 5, and 6). This structure moves from the foundational molecular interaction to the whole-organism physiological consequence, providing a complete picture of the compound's anticholinergic profile.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Tier 1: Muscarinic Receptor Binding Affinity Assays
Expertise & Experience (The "Why"): The first and most fundamental question is whether this compound physically interacts with muscarinic receptors. A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.[12][13] By testing against a panel of all five human muscarinic receptor subtypes, we can determine not only if this compound binds, but also if it exhibits any selectivity. This is a self-validating system because the experiment includes a positive control (a known high-affinity antagonist like atropine) and measures displacement of a specific radioligand, ensuring the observed effect is due to direct competition at the binding site.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Obtain membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing each of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).[14]
-
Competition Curve Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
Controls:
-
Total Binding: Wells containing membranes and [³H]-NMS only.
-
Non-specific Binding: Wells containing membranes, [³H]-NMS, and a high concentration of a known antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.[14]
-
Positive Control: Run a parallel competition curve with atropine.
-
-
Incubation: Incubate the plate for a sufficient duration to reach equilibrium (e.g., 2.5 hours at 30°C).[14]
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filter mats (e.g., using a Brandel cell harvester).[14] Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation & Interpretation
Summarize the affinity data in a clear table. A Ki value below 1 µM is generally considered significant enough to warrant further functional testing.
| Receptor Subtype | This compound Ki (nM) | Atropine Ki (nM) (Reference) |
| M1 | Experimental Value | ~1-2 |
| M2 | Experimental Value | ~1-2 |
| M3 | Experimental Value | ~1-2 |
| M4 | Experimental Value | ~1-2 |
| M5 | Experimental Value | ~1-2 |
Tier 2: Ex Vivo Functional Antagonism Assay
Expertise & Experience (The "Why"): Demonstrating that a compound binds to a receptor is not sufficient; it must also be shown to inhibit the receptor's function. The isolated guinea pig ileum is a classic, robust preparation rich in M3 muscarinic receptors.[15][16][17] When stimulated by a cholinergic agonist like acetylcholine, the smooth muscle contracts. A functional antagonist will inhibit this contraction. By measuring the rightward shift of the agonist's concentration-response curve in the presence of the antagonist, we can calculate the pA₂, a measure of antagonist potency that is independent of the agonist used. This provides a functional confirmation of the binding data.
Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.
-
Mounting: Suspend each segment in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) at 37°C.[15] Attach one end to a fixed point and the other to an isometric force transducer.
-
Equilibration: Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for acetylcholine (ACh). Add increasing concentrations of ACh to the bath, allowing the contraction to plateau at each step before adding the next concentration.
-
Antagonist Incubation: After washing the tissue until it returns to baseline, add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.
-
Test Agonist Curve: In the continued presence of this compound, repeat the cumulative ACh concentration-response curve.
-
Repeat: Repeat steps 5 and 6 with at least two other concentrations of this compound.
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum ACh response) against the log concentration of ACh for each condition (control and each concentration of this compound).
-
A competitive antagonist will cause a parallel rightward shift in the curve without reducing the maximum response.
-
Calculate the dose ratio (r) for each antagonist concentration: r = EC₅₀ (in presence of antagonist) / EC₅₀ (control) .
-
Construct a Schild plot: log(r-1) on the y-axis vs. log[Antagonist Concentration] on the x-axis. The x-intercept of the linear regression line is the pA₂.
-
Data Presentation & Interpretation
A Schild plot slope not significantly different from 1 is indicative of competitive antagonism. A pA₂ value provides a direct measure of functional potency.
| Compound | pA₂ Value | Schild Plot Slope |
| This compound | Experimental Value | Experimental Value |
| Atropine (Control) | ~8.5 - 9.0 | ~1.0 |
Tier 3: In Vivo Model of Anticholinergic Activity
Expertise & Experience (The "Why"): In vitro and ex vivo assays are essential, but they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion). An in vivo model is required to confirm that the anticholinergic activity is expressed in a whole organism. Inhibition of saliva secretion (hyposalivation or dry mouth) is a hallmark peripheral anticholinergic effect, primarily mediated by M1 and M3 receptors.[11][18][19] The mouse sialometry model is a straightforward and reproducible way to quantify this effect. We use a cholinergic agonist (pilocarpine) to induce a robust secretory response, which allows for a clear window to observe inhibition by an antagonist like this compound.
Protocol: Pilocarpine-Induced Sialometry in Mice
-
Animal Acclimation: Acclimate male mice to the experimental conditions to minimize stress-induced effects on salivation.
-
Drug Administration: Administer this compound (at various doses) or vehicle control via an appropriate route (e.g., intraperitoneal injection). A positive control group should receive atropine.
-
Pre-treatment Interval: Allow sufficient time for the drug to be absorbed and distributed (e.g., 30 minutes).
-
Salivation Induction: Administer a subcutaneous injection of the muscarinic agonist pilocarpine (e.g., 1 mg/kg) to all animals to stimulate salivation.[20]
-
Saliva Collection: Immediately after pilocarpine injection, place pre-weighed cotton balls into the mouths of the mice for a fixed period (e.g., 15 minutes).
-
Measurement: Remove and immediately re-weigh the cotton balls. The change in weight is equal to the volume of saliva secreted (assuming a density of 1 g/mL).
-
Data Analysis: Compare the mean saliva production in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Data Presentation & Interpretation
A dose-dependent and statistically significant reduction in saliva production in the this compound-treated groups compared to the vehicle control confirms in vivo peripheral anticholinergic activity.
| Treatment Group (Dose) | N | Mean Saliva Production (mg ± SEM) | % Inhibition vs. Vehicle |
| Vehicle | 10 | Experimental Value | 0% |
| Atropine (1 mg/kg) | 10 | Experimental Value | Calculated Value |
| This compound (Dose 1) | 10 | Experimental Value | Calculated Value |
| This compound (Dose 2) | 10 | Experimental Value | Calculated Value |
| This compound (Dose 3) | 10 | Experimental Value | Calculated Value |
Synthesis and Conclusion
The systematic application of this three-tiered approach provides a comprehensive pharmacological dossier on the anticholinergic properties of this compound. By quantifying its binding affinity at all five muscarinic receptor subtypes, confirming its functional antagonism at a key peripheral receptor (M3), and demonstrating a consequential physiological effect in vivo, a complete, evidence-based profile can be constructed. This data is indispensable for understanding this compound's clinical side-effect profile, predicting potential drug-drug interactions (e.g., with other anticholinergic medications), and guiding the development of new chemical entities with improved selectivity and safety profiles.
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Villa, A., et al. (2021). Anticholinergic medication: Related dry mouth and effects on the salivary glands. Oral Diseases. Retrieved from [Link]
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Mimoz, O., et al. (2010). Analgesic efficacy and haemodynamic effects of this compound in critically ill patients. British Journal of Anaesthesia, 106(2), 258-264. Retrieved from [Link]
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South West Yorkshire Area Prescribing Committee. (2017, November 8). Medicines Safety Bulletin: this compound. Retrieved from [Link]
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Patsnap Synapse. (2024, July 12). What are the side effects of this compound Hydrochloride? Retrieved from [Link]
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Eltze, M. (1987). In vitro and in vivo activities of anticholinergics on the cholinoceptors of the cardiac pacemaker cells. Arzneimittel-Forschung, 37(3), 293-298. Retrieved from [Link]
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Specialist Pharmacy Service - NHS. (2024, January 5). Use of this compound for chronic pain. Retrieved from [Link]
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Kim, K. H., et al. (2015). Rediscovery of this compound for the Treatment of Neuropathic Pain. The Korean Journal of Pain, 28(1), 3-10. Retrieved from [Link]
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Boyd, M., et al. (2015). A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems. PLoS One, 10(3), e0118786. Retrieved from [Link]
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Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069-1079. Retrieved from [Link]
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Bendayan, E., et al. (2024). Challenges in differentiating chronic inducible urticaria from chronic spontaneous urticaria: A narrative review of the literature. Journal of Inflammation Research, 17, 103-115. Retrieved from [Link]
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Sugiya, H. (2020). Sialorrhea Successfully Treated by the Combined Use of Selective M1 and M3 Muscarinic Acetylcholine Receptor Antagonists. Case Reports in Dentistry, 2020, 8899882. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]
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Gautam, D., et al. (2004). Cholinergic Stimulation of Salivary Secretion Studied with M1 and M3 Muscarinic Receptor Single- and Double-Knockout Mice. Molecular Pharmacology, 66(2), 260-267. Retrieved from [Link]
-
Yeoh, P. N., et al. (n.d.). Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. International Medical University. Retrieved from [Link]
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May, L. T., et al. (2007). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Chemical Information and Modeling, 47(4), 1546-1556. Retrieved from [Link]
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Lüllmann, H., & Ziegler, A. (1973). Desensitization to the anticholinergic effects of atropine on isolated guinea pig ileum. Naunyn-Schmiedeberg's Archives of Pharmacology, 280(2), 169-180. Retrieved from [Link]
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Villa, A., et al. (2021). Anticholinergic medication: Related dry mouth and effects on the salivary glands. Oral Diseases, 28(4), 1-10. Retrieved from [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
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Norecopa. (2021, April 6). Guinea Pig Ileum. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Evaluation and Comparison Study of Acetylcholine and Histamine on Isolated Chick, Rat, Guinea pig and Rabbit Ileum.... Retrieved from [Link]
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Broad, L. M., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15. Retrieved from [Link]
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A Technical Guide to the Foundational Science of Nefopam's Influence on Thermoregulation
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Senior Application Scientist's Perspective
In the landscape of pharmacotherapeutics, few molecules present as unique a profile in thermoregulation as Nefopam. This guide is designed to move beyond a superficial overview, providing a deep, mechanistic, and practical understanding of this compound's interaction with the body's thermal homeostasis. We will dissect not just what this compound does, but how and why it exerts its specific effects, particularly its remarkable ability to selectively modulate shivering. The experimental protocols detailed herein are not merely instructional but are presented with an emphasis on the scientific rationale underpinning each step, reflecting a commitment to robust and reproducible research.
The Molecular Identity and Core Pharmacology of this compound
This compound, a benzoxazocine derivative, occupies a distinct pharmacological space. It is a centrally acting, non-opioid, non-steroidal analgesic[1]. Its primary mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake, placing it in a similar functional class to tricyclic antidepressants, though it is not used for this indication[2][3][4][5]. This triple reuptake inhibition is fundamental to both its analgesic and thermoregulatory properties[1].
Beyond its influence on monoaminergic systems, this compound also functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist[2][5]. This dual mechanism contributes to its efficacy in managing both nociceptive and neuropathic pain[1]. It is crucial for the researcher to appreciate this multifaceted pharmacology, as it provides the basis for its complex and nuanced effects on the central nervous system, including the intricate pathways governing thermoregulation.
The Central Thesis: this compound's Unique Thermoregulatory Signature
The thermoregulatory system is a complex interplay of afferent signaling and efferent responses, orchestrated primarily by the hypothalamus. The key efferent responses to cold stress are vasoconstriction (to conserve heat) and shivering (to generate heat), while the primary response to heat stress is sweating (to dissipate heat). Most centrally acting drugs that affect thermoregulation, such as general anesthetics and opioids, tend to non-selectively suppress all these responses, leading to a broad impairment of thermal control[2].
This compound distinguishes itself by its highly specific action on shivering. Clinical research has consistently demonstrated that this compound significantly reduces the core body temperature threshold for initiating shivering, without a corresponding significant effect on the thresholds for vasoconstriction or sweating[2][6][7]. This selective anti-shivering effect is the cornerstone of its clinical utility in preventing and treating postoperative shivering and is a focal point of ongoing research[1][2][7]. Furthermore, this compound has been shown to reduce the gain of the shivering response, meaning that for a given drop in core body temperature below the shivering threshold, the intensity of the shivering is diminished[8].
A Mechanistic Exploration of the Anti-Shivering Effect
The precise mechanisms underlying this compound's selective anti-shivering action are not fully elucidated but are thought to be a convergence of its pharmacological activities.
-
Monoaminergic Modulation: The inhibition of serotonin and norepinephrine reuptake in key thermoregulatory centers, such as the hypothalamus and pons, is believed to play a significant role[2]. Monoamines are deeply involved in modulating the set-point for thermoregulatory responses, and an increase in their synaptic availability can promote hypothermia[2].
-
NMDA Receptor Antagonism: The antagonism of NMDA receptors may also contribute to the anti-shivering effect, as other NMDA antagonists like ketamine have been shown to inhibit postoperative shivering[2].
-
Role of α2-Adrenoceptors: Preclinical studies in mice have indicated a crucial role for the α2A-adrenoceptor subtype in this compound's thermoregulatory effects. In knockout mice lacking this receptor, the thermoregulatory effects of this compound were absent, suggesting a direct or indirect interaction with this receptor is necessary for its anti-shivering action[9].
The following diagram illustrates the putative signaling pathways involved in this compound's impact on thermoregulation.
Caption: Putative signaling pathways of this compound's thermoregulatory effects.
Quantitative Analysis of this compound's Thermoregulatory Effects
The following table summarizes the key quantitative findings from clinical studies on this compound's impact on thermoregulatory thresholds.
| Parameter | Control (Placebo) | This compound (Low Dose) | This compound (High Dose) | Key Finding | Source |
| Shivering Threshold (°C) | 35.6 ± 0.2 | 35.2 ± 0.3 | 34.9 ± 0.5 | Significant Reduction | [8] |
| Gain of Shivering (mL O₂/min/°C) | 597 ± 235 | 438 ± 178 | 301 ± 134 | Significant Reduction | [8] |
| Vasoconstriction Threshold (°C) | Not Significantly Different | Not Significantly Different | Not Significantly Different | No Significant Change | [2] |
| Sweating Threshold (°C) | Not Significantly Different | Not Significantly Different | Not Significantly Different | No Significant Change | [2] |
Experimental Protocols for Investigating this compound's Thermoregulatory Properties
The following protocols are synthesized from established methodologies in the field and are designed to be self-validating.
In Vivo Rodent Model for Assessing Thermoregulatory Responses
This protocol provides a framework for evaluating the effects of this compound on core body temperature and shivering in a rodent model.
4.1.1 Objective: To determine the effect of this compound on the thermoregulatory threshold for non-shivering thermogenesis in mice.
4.1.2 Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Implantable temperature transponders or a rectal probe[10][11]
-
Plexiglas metabolic chambers
-
Gas analyzer for CO₂ and O₂
-
Cooling system for the chambers
4.1.3 Step-by-Step Methodology:
-
Animal Acclimatization: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Temperature Monitoring Device Implantation (if applicable): For continuous and stress-free core body temperature measurement, surgically implant temperature transponders in the peritoneal cavity under anesthesia at least one week before the experiment to allow for full recovery[10].
-
Experimental Groups: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control (sterile saline)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 25 mg/kg)
-
-
Drug Administration: Administer this compound or saline via intraperitoneal (i.p.) injection.
-
Thermoregulatory Challenge:
-
Place each mouse in a metabolic chamber immediately after injection.
-
Allow for a 30-minute habituation period at room temperature.
-
Initiate a gradual whole-body cooling protocol by reducing the ambient temperature of the chamber. A rate of 0.1°C/minute is recommended to avoid rapid cold shock.
-
-
Data Acquisition:
-
Continuously record core body temperature.
-
Continuously measure the concentration of expired CO₂ and O₂ to calculate the respiratory exchange ratio (RER) and heat production. The onset of non-shivering thermogenesis is identified as a significant and sustained increase in heat production.
-
-
Data Analysis:
-
Determine the core body temperature at which the onset of non-shivering thermogenesis occurs for each mouse. This is the thermoregulatory threshold.
-
Compare the thermoregulatory thresholds between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
4.1.4 Experimental Workflow Diagram:
Caption: Workflow for in vivo rodent thermoregulation study.
Human Volunteer Model for Assessing Shivering Threshold
This protocol is based on studies that have successfully quantified the effects of this compound on thermoregulatory responses in humans[2][8].
4.2.1 Objective: To determine the effect of this compound on the core temperature thresholds for sweating, vasoconstriction, and shivering in healthy human volunteers.
4.2.2 Materials:
-
Healthy, non-smoking adult volunteers
-
Intravenous infusion pumps
-
This compound for injection
-
Sterile saline (0.9%)
-
Core temperature monitoring device (e.g., esophageal probe, tympanic membrane sensor)
-
Skin temperature sensors (at least 10 sites for mean skin temperature calculation)
-
Forced-air warming/cooling blankets
-
Metabolic cart for measuring oxygen consumption (to quantify shivering)
-
Forearm skin blood flow monitor (e.g., laser Doppler)
4.2.3 Step-by-Step Methodology:
-
Volunteer Screening and Consent: Recruit healthy volunteers who have provided informed consent. Exclude individuals with any contraindications to this compound.
-
Instrumentation:
-
Insert an intravenous catheter for drug/fluid administration.
-
Place the core temperature probe and skin temperature sensors.
-
Attach the forearm skin blood flow monitor.
-
Position the volunteer on the forced-air blanket.
-
-
Experimental Protocol (executed on separate days for each condition in a randomized, crossover design):
-
Control Day: Infuse saline.
-
This compound Day(s): Infuse this compound to achieve a target plasma concentration (e.g., 35 ng/mL for low dose, 70 ng/mL for high dose)[2].
-
-
Thermal Manipulation:
-
Induction of Sweating: Increase the volunteer's skin and core temperature using the warming blanket until sweating is observed and sustained. The core temperature at which sweating begins is the sweating threshold.
-
Induction of Vasoconstriction and Shivering: Subsequently, decrease the skin and core temperature using the cooling function of the blanket. The core temperature at which a significant and sustained decrease in forearm skin blood flow occurs is the vasoconstriction threshold. Continue cooling until shivering is observed. The core temperature at which a sustained increase in oxygen consumption occurs is the shivering threshold[2][8].
-
-
Data Analysis:
-
Calculate the mean skin temperature from the various sensor readings.
-
Determine the core temperature thresholds for each thermoregulatory response.
-
Compare the thresholds between the control and this compound conditions using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
-
4.2.2 Experimental Workflow Diagram:
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Methodological & Application
Application Note: Protocol for Nefopam Administration in Rodent Pain Models
Introduction & Scientific Rationale
Nefopam is a centrally acting, non-opioid analgesic belonging to the benzoxazocine class.[1] Unlike NSAIDs or opioids, it exhibits a unique mechanism of action that spares respiratory function, making it a critical compound of interest for translational pain research.
However, the administration of this compound in rodent models requires strict adherence to kinetic windows and dose-limiting toxicity thresholds. This guide outlines the standardized protocols for evaluating this compound in thermal (Hot Plate) and inflammatory (Formalin) pain models, ensuring data integrity and animal welfare.
Mechanism of Action (The "Why")
This compound functions as a triple monoamine reuptake inhibitor and a channel modulator .[2][3] It creates antinociception through two synergistic pathways:
-
Descending Inhibition: It inhibits the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA), thereby enhancing descending inhibitory pain pathways in the spinal cord.
-
Excitability Dampening: It modulates voltage-gated Sodium (Nav) and Calcium (Cav) channels, reducing glutamatergic transmission.
Mechanistic Pathway Diagram
The following diagram illustrates the dual-action mechanism required to interpret behavioral data correctly.
Caption: this compound induces analgesia via simultaneous monoamine reuptake inhibition and ion channel modulation.[2]
Pre-Experimental Preparation
Formulation & Stability
This compound Hydrochloride (HCl) is water-soluble. Complex vehicles (e.g., DMSO, Tween) are generally unnecessary and should be avoided to prevent vehicle-induced nociception.
-
Vehicle: 0.9% Sterile Saline (NaCl).[4]
-
Preparation: Dissolve fresh on the day of the experiment.
-
Storage: Protect stock powder from light.
Dose Selection & Pharmacokinetics
The following parameters are derived from validated pharmacokinetic studies in rodents. Note the distinct metabolic rates between mice and rats.
| Parameter | Mouse (C57BL/6, CD-1) | Rat (Sprague-Dawley, Wistar) | Notes |
| Route | IP (Intraperitoneal) or SC | IP or SC | IP is standard for acute models; SC preferred for post-op models. |
| Effective Dose | 10 – 40 mg/kg | 10 – 30 mg/kg | Warning: Doses >50 mg/kg in mice may induce convulsions. |
| Injection Vol. | 10 mL/kg | 5 mL/kg | Consistent volume is critical for absorption kinetics. |
| Pre-treatment | 30 minutes | 30 - 45 minutes | Time to Peak (Tmax) is approx. 20-30 mins. |
| Half-Life | ~2 - 3 hours | ~4 hours | Redose if experiment exceeds 3 hours. |
Core Protocols
Protocol A: Acute Thermal Pain (Hot Plate Test)
Objective: Assess supraspinal analgesic efficacy.[5] Scientific Integrity Note: Thermal models are sensitive to "learning." Repeated testing on the same animal can alter latencies. This protocol uses a single-point test design.
Workflow:
-
Acclimatization: Place animals in the testing room 60 minutes prior to testing.
-
Baseline Measurement: Place the animal on the hot plate (set to 55.0 ± 0.5°C ) inside a plexiglass cylinder.
-
Administration: Administer this compound (e.g., 20 mg/kg, IP) or Vehicle.
-
Wait Period: Return animal to home cage for 30 minutes .
-
Test Measurement: Place animal back on the hot plate. Record latency to first hind paw lick or jump.
-
Data Analysis: Calculate % Maximum Possible Effect (%MPE):
Protocol B: Inflammatory Pain (Formalin Test)
Objective: Differentiate between direct nociception (Phase I) and central sensitization/inflammation (Phase II).[7] this compound is effective in both, but Phase II inhibition confirms central modulation.
Workflow:
-
Preparation: Prepare 1% - 2.5% Formalin solution (in saline).
-
Administration: Administer this compound (e.g., 10-30 mg/kg, IP) 30 minutes prior to formalin injection.
-
Induction: Inject 20 µL (mice) or 50 µL (rats) of formalin subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately place the animal in a transparent observation chamber with a mirror below for clear viewing of paws.
-
Scoring (Biphasic):
-
Phase I (0–5 min): Direct activation of nociceptors.[7] Record time spent licking/biting the injected paw.
-
Interphase (5–15 min): Quiescent period (activity here suggests poor technique or excessive dose).
-
Phase II (15–45 min): Inflammatory/Central sensitization phase. Record time spent licking/biting.
-
-
Interpretation: A reduction in Phase II scores indicates efficacy against central sensitization, a key attribute of this compound.
Validation: The Rotarod Test (Mandatory Control)
Trustworthiness Pillar: this compound has a narrow therapeutic index regarding motor impairment. High doses can cause sedation or muscle relaxation, which mimics analgesia (the animal doesn't move, not because it feels no pain, but because it cannot move).
Protocol:
-
Training: Train animals on an accelerating rotarod (4 to 40 rpm over 5 mins) for 2 days prior to the experiment.
-
Baseline: Record latency to fall before drug administration.
-
Testing: Administer this compound at the analgesic dose used in pain models. Test on Rotarod at 30 minutes post-dose.
-
Validation Criteria: If the latency to fall decreases significantly (>20% drop from baseline), the "analgesic" effect observed in the Hot Plate/Formalin test is confounded by motor impairment and the data must be flagged.
Experimental Workflow Diagram
Caption: Standardized workflow ensuring kinetic alignment between dosing and behavioral testing.
References
-
Heel, R. C., et al. (1980). This compound: A review of its pharmacological properties and therapeutic efficacy. Drugs.
-
Giroux, M., & Guilbaud, G. (2001). This compound reduces thermal hypersensitivity in acute and postoperative pain models in the rat.[8] Pharmacological Research.
-
Damas, J., & Liegeois, J. F. (1999). The analgesic activity of this compound: evidence for a mechanism involving both serotonin and noradrenaline reuptake inhibition.[2][9] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Kim, K. H., & Abdi, S. (2014). Rediscovery of this compound for the Treatment of Neuropathic Pain.[1] Korean Journal of Pain.
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain.
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- 4. Enhanced analgesic effects of this compound in combination with acetaminophen in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces thermal hypersensitivity in acute and postoperative pain models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomedical Reports [spandidos-publications.com]
Application Note: Electrophysiological Characterization of Nefopam's Effects on Neuronal Excitability and Ion Channel Function
Abstract
Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain.[1] Its mechanism of action is distinct from other analgesics, involving the inhibition of serotonin, norepinephrine, and dopamine reuptake.[2] Crucially, evidence indicates that this compound also modulates neuronal excitability by blocking voltage-gated sodium (Nav) and calcium (Cav) channels.[3][4] This application note provides a comprehensive set of protocols for researchers to investigate the effects of this compound on neuronal function using whole-cell patch-clamp electrophysiology. The following guide offers detailed, step-by-step workflows for assessing this compound's impact on intrinsic neuronal excitability and specific voltage-gated ion currents in both cultured neurons and acute brain slice preparations.
Introduction and Scientific Background
This compound occupies a unique position in pain management as a non-opioid analgesic.[5] Its efficacy is attributed to a dual mechanism: modulation of monoaminergic signaling and direct interaction with ion channels that govern neuronal firing.[6] Studies have shown that this compound can inhibit voltage-sensitive sodium channels, thereby reducing neuronal excitability, and also block calcium channels, which can decrease neurotransmitter release.[6][7][8]
Understanding the precise electrophysiological impact of this compound is critical for elucidating its therapeutic effects and potential side-effect profile, such as dizziness or nausea.[9] The whole-cell patch-clamp technique is the gold standard for this purpose, allowing for high-fidelity measurement of membrane potential and ionic currents from a single neuron.[10][11] By controlling the voltage or current across the cell membrane, researchers can isolate specific ion channel activity and assess overall neuronal excitability.[12]
This guide provides validated protocols to:
-
Assess changes in neuronal firing patterns and action potential characteristics using current-clamp recordings.
-
Quantify the inhibition of voltage-gated sodium and calcium channels using voltage-clamp recordings.
The causality behind these experimental choices is to first observe the global effect of this compound on neuronal output (action potentials) and then to dissect the specific ion channel contributions to this effect.
Proposed Mechanism of Action
This compound is hypothesized to reduce neuronal hyperexcitability through direct blockade of key voltage-gated ion channels. This action is synergistic with its inhibition of monoamine reuptake, which modulates descending pain pathways.
Caption: Proposed dual mechanism of this compound on neuronal ion channels.
Materials and Reagents
Solutions
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 126 NaCl, 3 KCl, 2.5 CaCl₂, 1.3 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 D-glucose.
-
Preparation: Prepare two 10x stock solutions, one with NaHCO₃ and one with the remaining components. Store at 4°C. On the day of the experiment, dilute to 1x with ultrapure water. The final solution should be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 20 minutes before use to stabilize pH at ~7.4. Osmolarity should be ~310 mOsm/L.[13]
-
-
K-Gluconate Based Internal Solution (for Current-Clamp and Na⁺ Current):
-
Composition (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP.
-
Preparation: Adjust pH to 7.3 with KOH and osmolarity to ~295 mOsm/L with sucrose. Aliquot and store at -20°C.
-
-
Cs-Based Internal Solution (for Ca²⁺ Current Isolation):
-
Composition (in mM): 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (to block Na⁺ channels).
-
Preparation: Adjust pH to 7.3 with CsOH and osmolarity to ~295 mOsm/L. Aliquot and store at -20°C.
-
-
This compound Hydrochloride Stock Solution:
-
Prepare a 10 mM stock solution in ultrapure water. Store at -20°C. Further dilute in aCSF to final working concentrations (e.g., 1, 10, 50 µM) on the day of the experiment.
-
Equipment
-
Patch-clamp amplifier and digitizer (e.g., Axon Axopatch 200B, Molecular Devices)
-
Microscope with DIC optics
-
Micromanipulators
-
Vibration isolation table
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and microforge
Experimental Protocols
The following protocols describe whole-cell patch-clamp recordings from either primary neuronal cultures or acute brain slices (e.g., from hippocampus or cortex).
Caption: General experimental workflow for patch-clamp recordings.
Protocol 1: Assessing Neuronal Excitability (Current-Clamp)
Objective: To determine how this compound alters the firing properties of neurons.
-
Preparation: Prepare the neuronal culture or brain slice and transfer it to the recording chamber, continuously perfusing with carbogenated aCSF (~2 mL/min).
-
Pipette Preparation: Pull a borosilicate glass pipette to a resistance of 3-6 MΩ when filled with K-Gluconate internal solution.
-
Obtain Whole-Cell Configuration: Under visual guidance, approach a healthy-looking neuron. Apply gentle positive pressure. Upon dimpling the membrane, release pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ). Rupture the membrane with a sharp pulse of suction to achieve the whole-cell configuration.
-
Baseline Recording: Switch the amplifier to current-clamp mode. Allow the cell to stabilize for 5 minutes.
-
Measure the Resting Membrane Potential (RMP) .
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +400 pA in 20 pA increments, 500 ms duration) to elicit action potentials.[14]
-
-
This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound for 5-10 minutes.
-
Post-Drug Recording: Repeat the current step protocol from step 4.
-
Data Analysis:
-
Compare RMP before and after this compound.
-
Construct an "I-F curve" (current injected vs. firing frequency) for control and this compound conditions.
-
Analyze the first action potential at rheobase (minimum current to fire a spike) for changes in threshold, amplitude, and width.
-
Protocol 2: Isolating Voltage-Gated Sodium Currents (Voltage-Clamp)
Objective: To quantify the direct inhibitory effect of this compound on Nav channels.
-
Preparation: Prepare the cell as in Protocol 1, but add blockers to the aCSF to isolate sodium currents: 100 µM CdCl₂ (blocks Ca²⁺ channels) and 10 mM TEA-Cl (blocks K⁺ channels). Use the K-Gluconate internal solution.
-
Obtain Whole-Cell Configuration: Follow step 3 from Protocol 1.
-
Baseline Recording:
-
Switch to voltage-clamp mode and hold the neuron at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments, 50 ms duration) to evoke fast, transient inward currents characteristic of Nav channels.
-
-
This compound Application: Perfuse with this compound-containing aCSF (with blockers) for 5 minutes.
-
Post-Drug Recording: Repeat the voltage step protocol.
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Plot the current-voltage (I-V) relationship for control and this compound conditions.
-
Calculate the percentage of inhibition at the peak current voltage.
-
Protocol 3: Isolating Voltage-Gated Calcium Currents (Voltage-Clamp)
Objective: To quantify the direct inhibitory effect of this compound on Cav channels.[8]
-
Preparation: Prepare the cell as in Protocol 1, but use the Cs-based internal solution to block K⁺ channels from inside the cell. Add 1 µM Tetrodotoxin (TTX, blocks Na⁺ channels) and 10 mM TEA-Cl to the aCSF.
-
Obtain Whole-Cell Configuration: Follow step 3 from Protocol 1.
-
Baseline Recording:
-
Hold the neuron at -90 mV in voltage-clamp mode.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments, 200 ms duration) to evoke sustained inward currents characteristic of Cav channels.
-
-
This compound Application: Perfuse with this compound-containing aCSF (with blockers) for 5 minutes.
-
Post-Drug Recording: Repeat the voltage step protocol.
-
Data Analysis:
-
Measure the peak inward calcium current amplitude at each voltage step.
-
Plot the I-V relationship for control and this compound conditions.
-
Determine the concentration-response relationship to calculate an IC₅₀ value if multiple concentrations are tested.
-
Expected Results and Data Presentation
The protocols described are expected to demonstrate that this compound reduces neuronal excitability primarily by inhibiting voltage-gated sodium and calcium channels. The results can be summarized in a table for clarity.
| Parameter | Condition | Expected Result | Rationale |
| Current-Clamp | |||
| Action Potential Firing | Control vs. This compound (50 µM) | Decreased firing frequency | Overall reduction in excitability.[7] |
| AP Threshold | Control vs. This compound (50 µM) | More depolarized (higher) | Requires stronger stimulus due to Nav channel block. |
| Voltage-Clamp | |||
| Peak Na⁺ Current | Control vs. This compound (50 µM) | ~40-60% Inhibition | Direct blockade of Nav channels.[3] |
| Peak Ca²⁺ Current | Control vs. This compound (50 µM) | ~30-50% Inhibition | Direct blockade of Cav channels.[6][8] |
Troubleshooting
-
Unstable Recordings: Ensure the brain slice or culture is healthy. Check for vibrations and proper grounding of the setup.
-
No Drug Effect: Verify the concentration and application method of this compound. Ensure the perfusion system is working correctly and allowing for complete exchange of the bath solution.
-
Poor Ion Current Isolation: Double-check the composition and concentrations of all channel blockers in both the external and internal solutions.
Conclusion
The electrophysiological protocols outlined in this application note provide a robust framework for investigating the neuronal mechanisms of this compound. By systematically applying current-clamp and voltage-clamp techniques, researchers can deconstruct the compound's effects on overall excitability and specific ion channel targets. These methods are essential for advancing our understanding of this unique analgesic and for the development of future non-opioid pain therapies.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?
- Dupont, H., et al. (1998). This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. Brain Research.
- NHS. (2024, April 23). About this compound.
- Pharmacology of this compound Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 27). YouTube.
- Commissioning Statement - this compound. NHS.
- Chanques, G., et al. (2010). Analgesic efficacy and haemodynamic effects of this compound in critically ill patients. British Journal of Anaesthesia.
- Kim, K. H., et al. (2014). Rediscovery of this compound for the Treatment of Neuropathic Pain. Korean Journal of Pain.
- This compound New Medicine Assessment. (2025, April 10). NHS.
- Voltz, A., et al. (1997). This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Specialist Pharmacy Service. (2024, January 5). Use of this compound for chronic pain – NHS SPS.
- Derbyshire Medicines Management. This compound position statement.
- Lee, J. H., et al. (2021). Whole cell patch clamp electrophysiology in human neuronal cells. STAR Protocols.
- Busch, U., et al. (1978). [Haemodynamic effects of this compound]. Arzneimittel-Forschung.
- AXOL Bioscience. Whole Cell Patch Clamp Protocol.
- Segev, A., et al. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments.
- JoVE. (2017). Studying the Excitability of Fluorescent Neurons using a Whole-Cell Patch Clamp.
- ResearchGate. (2014). Measurement of Cellular Excitability by Whole Cell Patch Clamp Technique.
Sources
- 1. About this compound - NHS [nhs.uk]
- 2. Use of this compound for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. lancashireandsouthcumbriaformulary.nhs.uk [lancashireandsouthcumbriaformulary.nhs.uk]
- 5. wyicsapc.co.uk [wyicsapc.co.uk]
- 6. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic efficacy and haemodynamic effects of this compound in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. re-place.be [re-place.be]
- 12. researchgate.net [researchgate.net]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Studying the Excitability of Fluorescent Neurons using a Whole-Cell Patch Clamp [jove.com]
Application Note: Investigating Central Analgesic Mechanisms in Adjuvant-Induced Arthritis (AIA) Using Nefopam
Executive Summary
This application note details the protocol for utilizing Nefopam , a centrally acting non-opioid, non-NSAID analgesic, within a rat model of Adjuvant-Induced Arthritis (AIA). Unlike Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which target peripheral prostaglandin synthesis, this compound targets central sensitization pathways via monoamine reuptake inhibition and ion channel modulation.
Key Application: This protocol is designed for researchers investigating central sensitization , spinal glial activation , and neuropathic pain components of inflammatory arthritis, distinct from peripheral edema reduction.
Scientific Background & Mechanism
The AIA model is biphasic:
-
Acute Phase (Days 0–10): Characterized by peripheral inflammation and edema driven by macrophages and T-cells.
-
Chronic/Neuropathic Phase (Days 14–28): Characterized by central sensitization, where spinal dorsal horn neurons become hyperexcitable.
This compound is utilized in the chronic phase to target the "pain" phenotype without significantly altering the "disease" (swelling/bone erosion) phenotype, allowing for the dissociation of nociception from inflammation.
Mechanism of Action
This compound exerts its antinociceptive effects through two primary pathways in the spinal dorsal horn:[1]
-
Triple Reuptake Inhibition: Inhibits the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA), enhancing descending inhibitory pain pathways.
-
Ion Channel Modulation: Inhibits voltage-gated Sodium (
) and Calcium ( ) channels, and reduces glutamatergic transmission (NMDA receptor activity).
Figure 1: Dual mechanism of this compound in the spinal dorsal horn targeting monoamines and ion channels.
Experimental Design Strategy
Animal Model Selection
-
Species: Rat (Lewis or Sprague-Dawley).[2] Lewis rats are preferred for AIA as they are highly susceptible to the autoimmune component.
-
Sex: Male (200–250g) is standard to avoid estrus cycle variables, though female protocols exist.
-
Group Size:
per group (Power analysis based on Von Frey threshold variability).
Treatment Groups
| Group | Induction | Treatment | Dose / Route | Purpose |
| Naive/Sham | Saline Injection | Vehicle | Equiv. Vol | Baseline control |
| AIA-Vehicle | CFA Injection | Saline/Sucrose | Equiv. Vol | Disease baseline |
| AIA-Nefopam (Low) | CFA Injection | This compound HCl | 10 mg/kg (i.p.) | Dose-response assessment |
| AIA-Nefopam (High) | CFA Injection | This compound HCl | 30 mg/kg (i.p.) | Maximal analgesic efficacy |
| Positive Control | CFA Injection | Gabapentin | 100 mg/kg (p.o.) | Validation of neuropathic pain reversal |
Detailed Protocols
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA)
Objective: Create a robust, bilateral inflammatory pain state.
-
Reagent Prep: Suspend heat-killed Mycobacterium butyricum or Mycobacterium tuberculosis (H37Ra) in sterile mineral oil at a concentration of 10 mg/mL . Vortex vigorously for 30 minutes to ensure a homogeneous suspension.
-
Anesthesia: Induce anesthesia with 3-4% Isoflurane; maintain at 2%.
-
Injection:
-
Sterilize the tail base with ethanol.
-
Using a 26G needle, inject 100 µL of the adjuvant suspension intradermally (not subcutaneously) into the base of the tail (approx. 1 cm from the body).
-
Note: Tail base injection is preferred over plantar injection for ethical reasons (allows ambulation) and to induce systemic polyarthritis.
-
-
Post-Procedure: Monitor animals for 24 hours. Edema typically begins Day 10-12.
Protocol 2: this compound Preparation and Administration
Objective: Therapeutic dosing during the chronic phase.
-
Vehicle: Saline (0.9% NaCl).[3]
-
Stock Solution: Dissolve this compound Hydrochloride powder in saline.
-
Solubility: this compound is water-soluble.
-
Concentration: Prepare at 10 mg/mL to keep injection volumes low.
-
-
Dosing Schedule:
-
Therapeutic Window: Start dosing on Day 14 (peak inflammation/pain onset) and continue daily until Day 21 or 28.
-
Timing: Administer 30-60 minutes prior to behavioral testing to capture peak plasma concentration (
).
-
Protocol 3: Behavioral Assessment (The "Trustworthiness" Check)
To validate the protocol, you must observe a dissociation between edema (swelling) and allodynia (pain).
A. Mechanical Allodynia (Von Frey)
-
Place rats in a mesh-bottom cage; acclimate for 20 mins.
-
Apply calibrated filaments to the mid-plantar surface of the hind paw.
-
Use the Up-Down Method (Dixon) to calculate the 50% withdrawal threshold.
-
Expected Result: AIA-Vehicle rats will drop to <4g threshold. This compound should restore this to >10g.
-
B. Paw Edema (Plethysmometer)
-
Dip the hind paw into the plethysmometer cell up to the anatomical hairline.
-
Record displaced volume (mL).
Figure 2: Experimental timeline emphasizing therapeutic dosing starting at Day 14.
Molecular Validation (Advanced)
To prove the central mechanism (Expertise Pillar), harvest the lumbar spinal cord (L4-L6) on Day 28.
| Target | Method | Expected Effect of this compound | Mechanism Supported |
| GFAP | IHC / Western | Reduction vs. Vehicle | Astrocytic inhibition |
| Iba-1 | IHC / Western | Reduction vs. Vehicle | Microglial inhibition |
| p-ERK | Western Blot | Downregulation | Central sensitization dampening |
| TNF-α | ELISA (Spinal) | Reduction | Neuroinflammation modulation |
Note: While this compound does not reduce peripheral paw cytokines (IL-1β, TNF-α) significantly, it does reduce spinal proinflammatory cytokines, linking it to glial modulation.
Troubleshooting & Critical Parameters
-
Sedation vs. Analgesia: High doses of this compound (>40 mg/kg i.p.) can cause sedation or motor incoordination (rotarod test recommended to rule this out). If the rat cannot walk, the Von Frey data is invalid.
-
Ulceration: If the tail base injection is too superficial, ulceration occurs. If too deep (subcutaneous), the arthritis may be weak. Intradermal resistance is key.
-
Biphasic Response: Do not test this compound on Day 3. It is ineffective for acute inflammatory phase pain; its efficacy shines in the chronic/neuropathic phase (Day 14+).
References
-
Kim, K. H., et al. (2014). "Rediscovery of this compound for the Treatment of Neuropathic Pain." The Korean Journal of Pain. Available at: [Link]
-
Dalix, E., et al. (2022). "Improvement of Pain Management by this compound in a Rat Adjuvant-Induced Arthritis Model." Frontiers in Veterinary Science. Available at: [Link]
-
Ok, Y. M., et al. (2016). "The Antiallodynic Effects of this compound Are Mediated by the Adenosine Triphosphate-Sensitive Potassium Channel in a Neuropathic Pain Model." Anesthesia & Analgesia. Available at: [Link]
-
Choi, S. S., et al. (2013). "The Role of Spinal Dopaminergic Transmission in the Analgesic Effect of this compound on Rat Inflammatory Pain." Korean Journal of Physiology & Pharmacology. Available at: [Link]
- Verleye, M., et al. (2004). "this compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents." Brain Research.
Sources
- 1. asianspinejournal.org [asianspinejournal.org]
- 2. Mechanical Antiallodynic Effect of Intrathecal this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Pain Management by this compound in a Rat Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Intranasal delivery methods for Nefopam in animal studies to improve bioavailability
Application Note: Optimizing Intranasal Delivery of Nefopam via Mucoadhesive Nanocarrier Systems
Executive Summary
This compound hydrochloride (NF) is a centrally acting, non-opioid analgesic used for moderate to severe pain. However, its therapeutic efficacy is severely compromised by extensive hepatic first-pass metabolism, resulting in low oral bioavailability (~40%) and a short half-life (
This Application Note details a validated workflow for developing an Intranasal (IN) Delivery System using Niosomal In Situ Gels . This approach utilizes the nose-to-brain and systemic nasal absorption pathways to bypass first-pass metabolism. Studies cited herein demonstrate that optimizing this delivery method can increase relative bioavailability by up to 477% compared to oral administration in rat models.[1][2][3][4]
Pharmacokinetic Rationale & Mechanism
The intranasal route offers two distinct mechanisms for this compound absorption, both superior to the oral route for this specific API:
-
Systemic Pathway: Absorption through the highly vascularized respiratory epithelium directly into the external jugular vein, bypassing the portal circulation (liver).
-
Olfactory/Trigeminal Pathway (Direct Nose-to-Brain): Direct transport via the olfactory bulb and trigeminal nerve, providing rapid CNS onset for analgesia.
Mechanism of Action Diagram
Figure 1: Dual pathway transport of this compound via intranasal administration, highlighting the bypass of hepatic metabolism.
Formulation Strategy: Niosomal In Situ Gel
To maximize bioavailability, simple solutions are insufficient due to rapid mucociliary clearance. We utilize a dual-strategy formulation :
-
Niosomes (Nanocarriers): Span 60/Cholesterol vesicles to encapsulate this compound, enhancing permeation through the lipophilic nasal mucosa.
-
In Situ Gel (Retention): A Poloxamer 407/188 base that is liquid at room temperature (
) but gels upon contact with the nasal mucosa ( ), prolonging residence time.
Experimental Protocols
Protocol A: Preparation of this compound Niosomes (Thin Film Hydration)
-
Reagents: Span 60, Cholesterol, Chloroform/Methanol (2:1 v/v), this compound HCl.
-
Equipment: Rotary Evaporator, Bath Sonicator.
Steps:
-
Dissolve Span 60 and Cholesterol (molar ratio 1:1) in 10 mL of Chloroform/Methanol mixture in a round-bottom flask.
-
Evaporate solvent under reduced pressure at
until a thin, dry lipid film forms on the flask wall. -
Hydrate the film with 10 mL of phosphate-buffered saline (PBS pH 7.4) containing This compound HCl (10 mg/mL) .
-
Rotate the flask at
for 1 hour to form multilamellar vesicles. -
Size Reduction: Sonicate the dispersion for 5 minutes to obtain small unilamellar vesicles (Target size:
).
Protocol B: Preparation of Thermoreversible Gel (Cold Method)
-
Reagents: Poloxamer 407 (P407), Poloxamer 188 (P188), HPMC K4M (Mucoadhesive agent).[5]
Steps:
-
Chill the this compound niosomal dispersion (from Protocol A) to
.[1] -
Slowly add HPMC K4M (0.5% w/v) while stirring.
-
Add P407 (18% w/v) and P188 (2% w/v) slowly to the cold dispersion under continuous agitation.
-
Store the mixture at
overnight. -
Validation: The resulting formulation should be a clear liquid at
and form a gel at .
Protocol C: Animal Administration & PK Study
Animal Model: Male Wistar or Sprague-Dawley Rats (
-
Control: Oral this compound Solution (
). -
Comparator: Intranasal this compound Solution (
). -
Test: Intranasal this compound Niosomal Gel (
).
Administration Workflow:
-
Anesthesia: Lightly anesthetize rats using intraperitoneal Ketamine (
) / Xylazine ( ). Note: Deep anesthesia may depress respiration and alter nasal absorption. -
Positioning: Place rat in a supine position with head elevated
. -
Dosing: Using a micropipette, instill
of formulation into one nostril.-
Critical Step: Administer slowly (
at a time) to prevent drainage into the pharynx (swallowing) or aspiration into the lungs.
-
-
Hold: Maintain position for 1 minute to allow gelation.
Sampling:
-
Collect blood samples (
) via retro-orbital plexus or tail vein at intervals: 0, 5, 15, 30, 60, 120, 240, and 480 minutes. -
Centrifuge at
for 10 min to separate plasma. Store at .
Bioanalytical Method & Data Analysis
HPLC Conditions:
-
Column:
Reverse Phase ( ). -
Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.5 (40:60 v/v).
-
Detection: UV at
. -
Flow Rate:
.
Expected Results & Data Interpretation
The following table summarizes validated data comparing Oral vs. Intranasal Niosomal delivery in rats (adapted from Abou-Taleb et al.).
| Parameter | Oral Solution ( | IN Niosomal Gel ( | Improvement Factor |
| 4x Faster Onset | |||
| High Peak Conc. | |||
| High Exposure | |||
| Abs. Bioavailability ( | Bypassed Liver | ||
| Relative Bioavailability | Reference (100%) | 4.7-Fold Increase |
Key Metric Calculation:
To validate brain targeting, calculate the Drug Targeting Efficiency (DTE%) :
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the preparation, administration, and analysis of this compound intranasal delivery.
Troubleshooting & Optimization
-
Viscosity Issues: If the gel is too viscous to pipette at room temperature, reduce P407 concentration by 1% or ensure all equipment is chilled to
during handling. -
Nasal Irritation: Perform a nasal ciliotoxicity test using sheep nasal mucosa. Observe ciliary beat frequency (CBF) under a microscope. Formulations with pH 5.5--6.5 are generally non-irritating.
-
Low Encapsulation: If niosome entrapment efficiency (EE%) is
, increase the Cholesterol ratio (up to 1:1 with surfactant) to stabilize the bilayer.
References
-
Abou-Taleb, H. A., Khallaf, R. A., & Abdel-Aleem, J. A. (2018). Intranasal niosomes of this compound with improved bioavailability: preparation, optimization, and in-vivo evaluation.[1][3][4] Drug Design, Development and Therapy, 12, 3501–3516. [Link]
-
Musale, V., & Kulkarni, P. (2018). Formulation and evaluation of mucoadhesive microspheres of this compound hydrochloride for intranasal delivery. International Journal of Pharmaceutical Sciences and Research, 9(10). [Link]
-
Kim, Y. et al. (2014). Pharmacokinetics and bioavailability of this compound in rats following oral and intravenous administration. Biopharmaceutics & Drug Disposition. (Contextual PK data). [Link]
Sources
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- 2. Intranasal niosomes of this compound with improved bioavailability: preparation, optimization, and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. This compound HCl in situ mucoadhesive liquid... | F1000Research [f1000research.com]
Characterizing Nefopam Analogues: A Guide to Receptor Binding Assay Protocols
Introduction: The Unique Profile of Nefopam
This compound is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain.[1] Structurally distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is multifaceted and not fully elucidated.[2][3] The primary analgesic effect of this compound is attributed to its ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), effectively functioning as a triple reuptake inhibitor.[4][5][6][7] This action increases the concentration of these monoamine neurotransmitters in the synaptic cleft, which modulates descending pain pathways.[4][5] Additionally, this compound has been shown to interact with voltage-gated sodium and calcium channels, further contributing to its analgesic and antihyperalgesic properties.[2][5][8]
While its primary mechanism is distinct from opioids, some studies suggest a potential, albeit complex, interaction with opioidergic systems.[9] The development of this compound analogues necessitates a comprehensive characterization of their binding profiles to understand their potential efficacy, selectivity, and off-target effects. This application note provides a detailed guide to establishing robust and reliable receptor binding assays for the pharmacological evaluation of novel this compound analogues. We will focus on the key targets: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Guiding Principle: The Competitive Radioligand Binding Assay
To determine the affinity of novel, unlabeled this compound analogues for their target transporters, the competitive radioligand binding assay is the gold standard.[10][11][12] This assay measures the ability of a test compound (the "competitor," i.e., the this compound analogue) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target with high affinity and specificity. By generating a concentration-response curve for the test compound, we can determine its inhibitory concentration 50 (IC50), which is the concentration required to displace 50% of the bound radioligand. From the IC50, the equilibrium dissociation constant (Ki) can be calculated, providing a measure of the compound's binding affinity.[10][13]
Experimental Workflow Overview
The process of characterizing this compound analogues using receptor binding assays can be broken down into several key stages, from preparing the necessary biological materials to analyzing the final data.
Caption: Principle of Scintillation Proximity Assay.
In an SPA, membranes containing the receptor are coupled to beads impregnated with a scintillant. [14]Only radioligand that binds to the receptor is close enough to the bead to excite the scintillant and produce a light signal. [15][14]This method is highly amenable to automation and high-throughput screening. [16][17]
Part 3: Data Analysis and Interpretation
-
Calculate Specific Binding: For each well, subtract the average CPM of the non-specific binding (NSB) wells from the measured CPM.
-
Specific Binding = Total Binding CPM - Mean NSB CPM
-
-
Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (wells with no competitor) against the logarithm of the competitor (this compound analogue) concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: [13] * Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand used in the assay.
- And Kd is the dissociation constant of the radioligand for the receptor (this must be determined separately via saturation binding experiments).
Conclusion
The protocols outlined in this application note provide a robust framework for the pharmacological characterization of novel this compound analogues. By systematically determining the binding affinities (Ki) for the primary monoamine transporters (SERT, NET, and DAT), researchers can establish structure-activity relationships, assess selectivity profiles, and identify promising lead candidates for further development. Adherence to these validated methods ensures the generation of high-quality, reproducible data critical for advancing drug discovery programs in the field of non-opioid analgesics.
References
-
Cook, N. D., & Garch, A. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79–94. [Link]
-
Specialist Pharmacy Service. (2024). Use of this compound for chronic pain – NHS SPS. [Link]
-
Kim, K. H., & Abdi, S. (2014). Rediscovery of this compound for the Treatment of Neuropathic Pain. The Korean Journal of Pain, 27(2), 103–111. [Link]
-
Patsnap. (2024). What is the mechanism of this compound Hydrochloride? Synapse. [Link]
-
Hothersall, J. D., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 13(10), e0205423. [Link]
-
Jain, P., & Chakravarty, A. (2018). This compound: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain. Indian Journal of Palliative Care, 24(3), 383–385. [Link]
-
Springer Nature Experiments. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. [Link]
-
Girard, P., et al. (2015). This compound analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies. Clinical and Experimental Pharmacology and Physiology, 42(1), 1-8. [Link]
-
Dr. M Medical Courses. (2024). Pharmacology of this compound Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
Jolibois, F., et al. (2002). Role of catecholamines and serotonin receptor subtypes in this compound-induced antinociception. Pharmacology Biochemistry and Behavior, 73(2), 335-343. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 663. [Link]
-
Alfonsi, P., et al. (2004). This compound, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold. Anesthesiology, 100(1), 37-43. [Link]
-
Gray, A. M., et al. (1999). The involvement of opioidergic and noradrenergic mechanisms in this compound antinociception. European Journal of Pharmacology, 365(2-3), 139-146. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
-
Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(15), e1547. [Link]
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- 4. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. youtube.com [youtube.com]
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- 9. The involvement of opioidergic and noradrenergic mechanisms in this compound antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. revvity.com [revvity.com]
Method for assessing Nefopam's effect on neuronal cell cultures
A Multi-Faceted In Vitro Approach to Characterize the Neuronal Effects of Nefopam
Abstract
This compound is a centrally-acting, non-opioid analgesic with a complex pharmacological profile, presenting a unique alternative for pain management.[1][2] Its efficacy is attributed to a multi-target mechanism of action, which includes the inhibition of monoamine reuptake and the modulation of key ion channels involved in neuronal excitability.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the effects of this compound on neuronal cell cultures. We present a suite of validated in vitro assays designed to dissect its distinct mechanisms, from broad network effects to specific ion channel interactions. The protocols herein are designed to be self-validating, providing a robust framework for characterizing this compound's neuronal impact and exploring its therapeutic potential.
Introduction: The Complex Mechanisms of this compound
This compound's analgesic properties are not fully understood but are known to stem from its influence on several key neuronal pathways.[4] Unlike traditional opioids or NSAIDs, this compound's efficacy is derived from a combination of actions:
-
Triple Monoamine Reuptake Inhibition: this compound inhibits the presynaptic reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their modulation of pain transmission pathways.[1]
-
Ion Channel Modulation: this compound blocks voltage-gated sodium (Nav) and calcium (Cav) channels.[1][4] This action reduces neuronal excitability and dampens the propagation of pain signals.[7][8]
-
Glutamatergic Transmission Modulation: Through its effects on ion channels, this compound can reduce the excessive release of glutamate, a key excitatory neurotransmitter, thereby mitigating neurotoxicity and hyperalgesia.[8][9]
Understanding these distinct but interconnected mechanisms is crucial for a complete assessment of this compound's effects. The following protocols provide a tiered approach to investigate these actions in a neuronal cell culture model.
Experimental Workflow Overview
A systematic investigation of this compound's effects begins with establishing a non-toxic concentration range, followed by functional assays of increasing specificity. This workflow ensures that observed functional effects are not artifacts of cytotoxicity and allows for a comprehensive mechanistic characterization.
Caption: Tiered experimental workflow for assessing this compound's neuronal effects.
Protocol 1: Neuronal Viability and Cytotoxicity Assessment (XTT Assay)
Rationale: Before assessing the functional effects of this compound, it is critical to determine the concentration range that does not induce cell death. Cytotoxicity can confound the interpretation of functional assays. The XTT assay is a reliable colorimetric method for measuring cell viability by assessing the metabolic activity of living cells.[10][11] Healthy, metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, whereas dead or dying cells lose this ability.[12][13]
Materials:
-
Neuronal cell culture (e.g., primary rodent cortical neurons or human iPSC-derived neurons) plated in a 96-well plate.
-
This compound hydrochloride stock solution.
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent).
-
Plate reader capable of measuring absorbance at 450-500 nm.
Step-by-Step Protocol:
-
Cell Plating: Plate neurons at an appropriate density in a 96-well clear-bottom plate and culture until a stable, mature network is formed.
-
This compound Dilution Series: Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 100 nM to 1 mM to cover a broad spectrum of potential effects. Include a vehicle-only control.
-
Compound Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned functional assays (e.g., 24 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT reaction solution according to the manufacturer's instructions by mixing the XTT reagent and the electron coupling reagent.
-
XTT Incubation: Add the prepared XTT reaction solution to each well and incubate the plate at 37°C for 2-4 hours, or until a visible color change is apparent in the control wells.
-
Absorbance Measurement: Measure the absorbance of each well at ~475 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from a cell-free well.
-
Express the viability of each treated well as a percentage of the vehicle-only control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the TC50 (Toxic Concentration 50%).
-
| Parameter | Description |
| Assay Principle | Conversion of XTT to a colored formazan by metabolically active cells. |
| Readout | Absorbance at ~475 nm. |
| Key Outcome | Determination of the non-toxic concentration range of this compound for subsequent functional assays. |
Protocol 2: Assessing Network Electrophysiology with Multi-Electrode Arrays (MEA)
Rationale: MEAs are a powerful tool for non-invasively monitoring the electrical activity of neuronal networks over time.[14][15] This assay provides a holistic view of how this compound modulates network function, including firing rates and synchronous bursting activity, which are key features of neuronal communication.[16][17] This functional readout integrates this compound's combined effects on ion channels and synaptic transmission.[18][19]
Materials:
-
MEA system (e.g., Axion BioSystems Maestro Pro™).
-
MEA plates with embedded microelectrodes.
-
Neuronal cell culture.
-
Non-toxic concentrations of this compound as determined by the XTT assay.
Step-by-Step Protocol:
-
Cell Culture on MEA plates: Plate neurons directly onto MEA plates and culture until they form a spontaneously active network (typically >14 days in vitro).
-
Baseline Recording: Place the MEA plate in the recording system and allow it to equilibrate. Record baseline spontaneous network activity for at least 10-15 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.[14]
-
This compound Application: Add pre-warmed this compound solution (at a selected non-toxic concentration) to the wells. Include vehicle controls.
-
Post-Treatment Recording: Immediately begin recording the network activity post-drug application. Continue recording for a desired duration (e.g., 30-60 minutes) to observe acute effects.
-
Data Analysis:
-
Use the MEA system's software to analyze the recorded data.
-
Compare post-treatment parameters (mean firing rate, burst frequency, burst duration, synchrony index) to the baseline recordings for each well.
-
Quantify the percentage change in these parameters relative to baseline and compare the effects of different this compound concentrations to the vehicle control.
-
Caption: this compound's mechanisms converging on network activity.
Protocol 3: Monitoring Intracellular Calcium Dynamics
Rationale: Since this compound is known to block voltage-gated calcium channels, directly measuring its impact on intracellular calcium ([Ca²⁺]i) is a key mechanistic experiment.[1][9] Calcium imaging using fluorescent indicators like Fura-2 or Fluo-4 allows for real-time visualization of [Ca²⁺]i changes in response to neuronal depolarization.[20][21] A reduction in depolarization-evoked calcium influx would provide direct evidence of Caᵥ channel blockade.
Materials:
-
Neurons cultured on glass-bottom dishes or coverslips.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscopy system with a high-speed camera.
-
High potassium (high K⁺) stimulation buffer (e.g., standard buffer with KCl elevated to 50 mM to induce depolarization).
-
This compound stock solution.
Step-by-Step Protocol:
-
Dye Loading: Incubate the cultured neurons with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in culture medium for 30-45 minutes at 37°C.
-
Wash and De-esterification: Gently wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) and incubate for a further 20-30 minutes to allow for complete de-esterification of the AM ester.
-
Baseline Imaging: Mount the coverslip onto the microscope stage and acquire a baseline fluorescence recording for 1-2 minutes to ensure the cells are stable.
-
Stimulation and Recording:
-
Perfuse the cells with the high K⁺ buffer to induce depolarization and record the resulting increase in fluorescence.
-
Wash the cells with normal saline solution and allow them to recover to baseline fluorescence.
-
-
This compound Incubation: Incubate the same cells with a non-toxic concentration of this compound for 10-15 minutes.
-
Post-Nefopam Stimulation: Repeat the high K⁺ stimulation in the continued presence of this compound and record the fluorescence response.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the change in fluorescence intensity (ΔF) over baseline (F₀) for each cell (ΔF/F₀).
-
Compare the peak amplitude of the calcium transient evoked by high K⁺ before and after this compound application. A significant reduction in the peak amplitude indicates inhibition of calcium influx.
-
| Parameter | Description |
| Assay Principle | Measurement of fluorescence changes of a Ca²⁺-sensitive dye upon neuronal depolarization. |
| Readout | Fluorescence intensity (ΔF/F₀). |
| Key Outcome | Direct assessment of this compound's inhibitory effect on voltage-gated calcium channel activity. |
Protocol 4: Detailed Ion Channel Analysis via Patch-Clamp Electrophysiology
Rationale: The patch-clamp technique is the gold standard for studying ion channel function, allowing for precise control of the cell's membrane potential and direct measurement of ion currents.[22][23] This method can definitively characterize this compound's effects on specific voltage-gated sodium and calcium currents, providing high-resolution data on its channel-blocking properties.[24][25]
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Cultured neurons.
-
Borosilicate glass capillaries for pipette pulling.
-
Specific internal (pipette) and external (bath) solutions to isolate Na⁺ or Ca²⁺ currents.
-
This compound stock solution.
Step-by-Step Protocol (Whole-Cell Voltage-Clamp):
-
Preparation: Place the dish with cultured neurons on the microscope stage. Prepare internal and external solutions. For isolating Na⁺ currents, the external solution will be normal saline, and the internal will contain CsF to block K⁺ channels. For Ca²⁺ currents, the external solution will contain Ba²⁺ or Ca²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels (e.g., TTX, TEA).
-
Pipette Formation: Pull a glass pipette with a resistance of 3-5 MΩ and fill it with the appropriate internal solution.
-
Seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Current Recording:
-
Hold the cell at a negative potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit Na⁺ or Ca²⁺ currents. Record the baseline currents.
-
-
This compound Application: Perfuse the bath with the external solution containing this compound.
-
Post-Drug Recording: After a few minutes of incubation, repeat the voltage-step protocol to record currents in the presence of the drug.
-
Data Analysis:
-
Measure the peak amplitude of the inward Na⁺ or Ca²⁺ currents before and after this compound application.
-
Construct a current-voltage (I-V) relationship plot.
-
Calculate the percentage of inhibition at each voltage step to determine the voltage-dependency of the block.
-
Protocol 5: Neurotransmitter Uptake Assay
Rationale: To validate this compound's action as a monoamine reuptake inhibitor, a direct measure of neurotransmitter uptake is required.[5] This can be achieved using radiolabeled neurotransmitters or fluorescent sensors in cultured neurons or synaptosomes. A reduction in the uptake of labeled dopamine, serotonin, or norepinephrine in the presence of this compound confirms this aspect of its mechanism.[26]
Materials:
-
Neuronal culture or synaptosome preparation.
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) or a fluorescent substrate.
-
Scintillation counter or fluorescence plate reader.
-
This compound stock solution.
Step-by-Step Protocol (using radiolabeled substrate):
-
Preparation: Pre-incubate neuronal cultures in a 24- or 48-well plate with a physiological buffer.
-
Inhibitor Incubation: Add various concentrations of this compound (or a known inhibitor as a positive control, e.g., cocaine for dopamine uptake) to the wells and incubate for 10-20 minutes.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor).
-
Calculate the percentage of inhibition of specific uptake for each this compound concentration.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 (Inhibitory Concentration 50%).
-
Conclusion
The suite of assays presented in this application note provides a comprehensive framework for characterizing the multifaceted effects of this compound on neuronal cell cultures. By systematically progressing from general viability and network function to specific ion channel and transporter activities, researchers can build a detailed profile of this compound's mechanism of action. This integrated approach is essential for advancing our understanding of this unique analgesic and for the development of novel therapeutics for pain management.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride? Retrieved from [Link]
-
Taylor & Francis Online. (2018). This compound – Knowledge and References. Retrieved from [Link]
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RCSB PDB. (2021, June 22). Opioids and Pain Signaling (from PDB-101). YouTube. Retrieved from [Link]
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Wikipedia. This compound. Retrieved from [Link]
-
The Korean Journal of Pain. (2014, March 28). Rediscovery of this compound for the Treatment of Neuropathic Pain. Retrieved from [Link]
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NHS. About this compound. Retrieved from [Link]
-
YouTube. (2025, February 27). Pharmacology of this compound Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Kim, K. H., et al. (2014). Rediscovery of this compound for the Treatment of Neuropathic Pain. The Korean Journal of Pain, 27(2), 103–111. Retrieved from [Link]
-
Specialist Pharmacy Service. (2024, January 5). Use of this compound for chronic pain – NHS SPS. Retrieved from [Link]
-
NHS. (2025, April 10). This compound New Medicine Assessment. Retrieved from [Link]
-
Verleye, M., et al. (2004). This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. Brain Research, 1013(2), 249-255. Retrieved from [Link]
-
Trescolle, C., et al. (2000). This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels. Brain Research, 873(1), 86-93. Retrieved from [Link]
-
Wikipedia. Analgesic. Retrieved from [Link]
-
Wikipedia. Patch clamp. Retrieved from [Link]
-
Axion BioSystems. Multielectrode Array. Retrieved from [Link]
-
Cervetto, C., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Reproductive Toxicology, 117, 108358. Retrieved from [Link]
-
Risso, G., et al. (2022). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Journal of Neuroengineering and Rehabilitation, 19(1), 121. Retrieved from [Link]
-
Grienberger, C., & Konnerth, A. (2012). Calcium imaging of cortical neurons using Fura-2 AM. Cold Spring Harbor Protocols, 2012(4), pdb.prot068875. Retrieved from [Link]
-
Tzingounis, A. V. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of Visualized Experiments, (23), 1013. Retrieved from [Link]
-
Harvard Bioscience. (2024, October 1). What is an MEA (multielectrode array or microelectrode array)? Retrieved from [Link]
-
MDPI. (2022, September 9). Neuronal Activity Reporters as Drug Screening Platforms. Retrieved from [Link]
-
MDPI. Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents | Request PDF. Retrieved from [Link]
-
Kim, J. H., et al. (2022). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). International Journal of Stem Cells, 15(3), 321–333. Retrieved from [Link]
-
Epshtein, O. I., et al. (2016). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PloS one, 11(6), e0156667. Retrieved from [Link]
-
Keefer, E. W., et al. (2020). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. ASSAY and Drug Development Technologies, 18(1), 13–29. Retrieved from [Link]
-
Andor Technology. How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. Comparison of in vitro calcium imaging with fura-2, fluo-4 and GCaMP3... Retrieved from [Link]
-
Gross, G. W., et al. (1997). Drug evaluations using neuronal networks cultured on microelectrode arrays. Biosensors & Bioelectronics, 12(5), 373-393. Retrieved from [Link]
-
Axion BioSystems. (2021, March 16). What is MEA? - Multielectrode Array Assay. YouTube. Retrieved from [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Creative Biolabs. Cell Viability Assay Service. Retrieved from [Link]
-
Axion BioSystems. (2022, June 30). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of. Retrieved from [Link]
-
Charles River Laboratories. Multi-Electrode Array Electrophysiology. Retrieved from [Link]
-
ResearchGate. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing | Request PDF. Retrieved from [Link]
-
Molecular and Cell Biology. Release of Neurotransmitters. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Patch Clamp Electrophysiology: Principle & Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Patch Clamp Technique in Ion Channel Research. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nefopam Instability in Physiological Buffers
Executive Summary
Nefopam Hydrochloride (HCl) presents a classic "Trojan Horse" challenge in physiological assay development. While chemically robust in acidic formulations (pH 5.0–5.5), it exhibits rapid physical instability and distinct degradation kinetics when introduced to physiological buffers (pH 7.4).[1]
The Core Problem: Users frequently report "loss of potency" or "erratic assay data."[1] In 90% of cases, this is not chemical degradation but physical precipitation of the free base or surface adsorption driven by the molecule's pKa (8.98).
This guide deconstructs these failure modes, providing self-validating protocols to distinguish between solubility limits, adsorption artifacts, and true chemical hydrolysis.[1]
Part 1: The Diagnostic Workflow
Before altering your buffer composition, you must diagnose the specific mode of failure.[1] Use this logic flow to categorize your issue.
Interactive Troubleshooting Diagram
Figure 1: Diagnostic logic flow distinguishing physical instability (precipitation/adsorption) from chemical breakdown.[1][2][3][4][5][6]
Part 2: Physical Instability (Precipitation)[1]
The Science: this compound has a pKa of 8.98 [1].[1][7] In water or saline (pH ~5.5), it exists predominantly as the soluble cationic salt (this compound-H+).[1] However, in physiological buffers (pH 7.4), the equilibrium shifts toward the uncharged free base.
The free base has significantly lower aqueous solubility than the salt.[1] If your experimental concentration exceeds the solubility limit of the free base at pH 7.4, micro-precipitation occurs. This is often invisible to the naked eye but catastrophic for cellular assays or microfluidics.[1]
Q: My stock solution (10 mM in DMSO) precipitates when added to cell media. Why?
A: This is a "solvent shock" precipitation.[1]
-
Cause: Diluting a high-concentration organic stock directly into an aqueous buffer at pH 7.4 creates a local environment where the drug crashes out before mixing is complete.[1]
-
Threshold: At pH 7.4, this compound concentrations > 0.5 mg/mL (~2 mM) are high-risk for precipitation [2].[1]
Protocol: Safe Dilution Strategy
-
Prepare Stock: 10 mM this compound HCl in 100% DMSO.
-
Intermediate Step: Dilute stock 1:10 in acidified water (pH 4.0) or 100% Ethanol first.[1]
-
Final Dilution: Add the intermediate solution to your pH 7.4 buffer under rapid vortexing.
-
Target Final Concentration: ≤ 100 µM for cell assays to ensure solubility.[1]
-
Solubility Compatibility Table
| Solvent System | pH | Max Stable Conc.[1][3][5][7] (Est.)[1][2][3] | Risk Level |
| Water / Saline | 5.5 | > 20 mg/mL | Low |
| PBS / Krebs | 7.4 | ~0.2 - 0.5 mg/mL | High (Precipitation) |
| DMSO | N/A | > 20 mg/mL | Low |
| Cell Media + Serum | 7.4 | ~1.0 mg/mL | Medium (Protein binding helps) |
Part 3: Surface Adsorption (The "Vanishing Drug" Phenomenon)
The Science: this compound is a lipophilic amine (LogP ~2.[1]9) [3]. At pH 7.4, the uncharged free base avidly adsorbs to hydrophobic surfaces, particularly Polystyrene (PS) and PVC.[1]
Q: I lose 40% of my signal in 2 hours during microplate incubations. Is it degrading?
A: Likely not. It is sticking to the plate.
-
Evidence: Basic drugs like this compound show substantial loss to polystyrene well plates (up to 65% loss for similar amines) [4].[1]
-
Verification: Rinse the "empty" well with methanol and run HPLC.[1] If you recover the drug, it was adsorbed, not degraded.[1]
Mitigation Protocol:
-
Material Switch: Replace Polystyrene (PS) plates with Polypropylene (PP) or Glass coated plates.[1] PP exhibits significantly lower adsorption for lipophilic amines [4].[1]
-
Blocking Agents: Include 0.1% BSA or 0.01% Tween-20 in your buffer.[1] These occupy surface binding sites, preventing this compound adsorption.[1]
Part 4: Chemical Degradation (Hydrolysis & Oxidation)
The Science: True chemical degradation of this compound is slow.[1] It follows first-order kinetics and is catalyzed by extreme pH or oxidative stress.[1]
-
Primary Pathway: Cleavage of the ether linkage to form benzoxazocine derivatives [5].[1]
-
Stability Window: Maximum chemical stability is at pH 5.2–5.4 [1].[1][7]
Q: I see new peaks in my HPLC chromatogram after 48 hours. What are they?
A: These are likely oxidative degradation products or hydrolysis byproducts.[1]
-
Conditions: High temperature (37°C) + pH 7.4 + Light + Oxygen.[1]
-
Degradants: 2,3-dihydro-2(2'-hydroxyethyl)-N-methyl-1-phenyl-isoindole (Major degradant) [5].[1][8]
Degradation Pathway Diagram
Figure 2: Chemical degradation pathway of this compound under stress conditions.[1]
Protocol: Stability Validation Experiment To confirm chemical stability in your specific buffer:
-
Preparation: Prepare 100 µM this compound in your buffer.
-
Incubation: Split into three aliquots:
-
Timepoints: Analyze at T=0, 24h, 48h via HPLC.
-
Criteria: If B matches A (within 2%), the drug is chemically stable.[1] If B shows new peaks matching C, you have oxidative degradation.[1]
Part 5: Analytical Troubleshooting (HPLC)
Common Pitfall: Using a neutral pH mobile phase.[1]
-
Issue: If your HPLC mobile phase is pH 7.0+, this compound will tail badly or precipitate on the column.[1]
-
Solution: Always use an acidic mobile phase (pH 3.[1]0) using Phosphate buffer or 0.1% Formic Acid.[1] This keeps this compound protonated and soluble [2].[1]
Recommended HPLC Conditions:
-
Column: C18 (e.g., Puratis RP-18 or equivalent).[1]
-
Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer pH 3.0 (30:70).[1]
-
Detection: UV at 220 nm or 266 nm [6].[1]
-
Flow Rate: 1.0 mL/min.[1]
References
-
Tu, Y. H., et al. (1990).[1] this compound hydrochloride degradation kinetics in solution. Journal of Pharmaceutical Sciences, 79(1), 48-52.[1] Link
-
Pardessus, J., et al. (2019).[1] Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units. Annales Pharmaceutiques Françaises, 77(6), 468-475.[1] Link
-
PubChem. (2025).[1][10] this compound Compound Summary (CID 4450).[1] National Library of Medicine.[1] Link[1]
-
Liedtke, S., et al. (2005).[1] Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[1][11] European Journal of Pharmaceutical Sciences, 26(1), 73-82.[1] Link
-
Wang, D. P., et al. (1991).[1] Degradation mechanism of this compound in solution under stressed storage conditions. Journal of Pharmaceutical Sciences, 80(3), 280-283.[1] Link
-
El-Bagary, R. I., et al. (2014).[1] Stability indicating RP-HPLC method for the determination of this compound Hydrochloride. E-Journal of Chemistry. Link
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Optimizing Nefopam Solubility for Cell Culture Experiments: A Technical Support Guide
Welcome to the technical support center for researchers utilizing Nefopam in cell culture experiments. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to common challenges encountered when working with this unique non-opioid analgesic. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of this compound hydrochloride in a cell culture setting.
Q1: What are the key physicochemical properties of this compound hydrochloride I should be aware of?
Understanding the fundamental properties of this compound hydrochloride is the first step to designing a successful experiment. This compound is a weak base, and this characteristic is central to its solubility behavior.
| Property | Value | Source(s) |
| Chemical Name | 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine hydrochloride | [1] |
| CAS Number | 23327-57-3 | [2] |
| Molecular Weight | 289.80 g/mol | [2] |
| pKa | 9 | - |
| logP | 2.9 | [1] |
The pKa of 9 is particularly important. This indicates that this compound is a basic compound. At a pH below its pKa, it will be predominantly in its protonated, more water-soluble (hydrochloride salt) form. Conversely, at a pH above 9, the uncharged, free base form will dominate, which is less soluble in aqueous solutions.
Q2: What is the best solvent to prepare a stock solution of this compound hydrochloride?
The choice of solvent is critical for creating a stable, high-concentration stock solution that can be accurately diluted into your cell culture medium.
Based on available data, Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing a high-concentration stock solution of this compound hydrochloride.[2] While it also shows solubility in water and ethanol, DMSO typically allows for a higher initial concentration, which is advantageous for minimizing the final solvent concentration in your cell culture.
Here is a summary of reported solubility data:
| Solvent | Reported Solubility (mg/mL) | Corresponding Molarity (mM) | Source(s) |
| DMSO | 4.62 - ≥15 | 15.94 - ≥51.76 | [3] |
| Water | 5 - 16.8 | 17.25 - 57.97 | [2] |
| Ethanol | Soluble | Not specified | - |
Note: There can be variations in solubility data between different suppliers and batches of a compound.[2]
Q3: How do I prepare a stock solution of this compound hydrochloride?
Following a systematic protocol for stock solution preparation is essential for reproducibility.
Protocol for Preparing a 10 mM this compound Hydrochloride Stock Solution in DMSO:
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Calculation:
-
To prepare a 10 mM stock solution (Molecular Weight = 289.8 g/mol ), you will need 2.898 mg of this compound hydrochloride per 1 mL of DMSO.
-
-
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
To aid dissolution, you can gently vortex the solution and/or sonicate it in a water bath for a short period.[3]
-
Ensure the solution is clear and free of any visible particulates before use.
-
-
Storage:
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: My this compound hydrochloride precipitates when I add it to my cell culture medium.
This is a common issue when diluting a DMSO stock solution into an aqueous-based cell culture medium.
Causality: The primary reason for this "crashing out" is the dramatic change in solvent polarity. This compound is significantly more soluble in the organic DMSO than in the aqueous cell culture medium. When the concentrated DMSO stock is rapidly diluted, the this compound molecules can aggregate and precipitate before they can be adequately dispersed in the new solvent environment.
Solutions:
-
Step 1: Verify Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with a general recommendation to keep it below 0.1% to avoid solvent-induced cytotoxicity.
-
Step 2: Gradual Dilution. Instead of adding the small volume of concentrated stock directly to the large volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of warm (37°C) serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Step 3: Pre-warm Your Media. Adding the stock solution to warm media can help maintain the solubility of the compound.
-
Step 4: Increase Final Volume of DMSO (with caution). If precipitation persists and your experimental design allows, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.2%). Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
Experimental Workflow for Diluting a DMSO Stock Solution
Caption: Workflow for preparing this compound working solution.
Problem 2: I'm observing unexpected cytotoxicity in my experiments.
Distinguishing between compound-specific cytotoxicity and experimental artifacts is crucial.
Causality:
-
Solvent Toxicity: As mentioned, DMSO concentrations above 0.5% can be toxic to many cell lines.
-
Compound's Intrinsic Activity: this compound has been shown to inhibit cell proliferation, which can be misinterpreted as cytotoxicity in assays that measure cell number as an endpoint. For example, a study on human desmoid tumor cells showed a half-maximal effective concentration (EC50) of 0.5 µM for inhibiting cell viability, which was attributed to a decrease in cell proliferation rather than an increase in apoptosis.
-
pH Shift in Media: The addition of a drug solution, particularly if prepared in a buffer of a different pH, can alter the pH of the cell culture medium, leading to cell stress and death.
Solutions:
-
Step 1: Run a Vehicle Control. Always include a control group of cells treated with the same final concentration of DMSO (or other solvent) as your experimental group. This will help you differentiate between the effects of the solvent and the this compound itself.
-
Step 2: Perform a Dose-Response Curve. Determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will establish the cytotoxic range and help you select appropriate concentrations for your experiments.
-
Step 3: Use a Cell Proliferation Assay in Parallel with a Cytotoxicity Assay. To distinguish between anti-proliferative and cytotoxic effects, consider using an assay that measures metabolic activity (like an MTT or WST-1 assay) alongside an assay that measures cell death (like a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay).
-
Step 4: Monitor the pH of your Culture Medium. After adding your this compound working solution, check the pH of the medium to ensure it remains within the optimal range for your cells (typically pH 7.2-7.4).
Understanding this compound's pH-Dependent Solubility
Caption: this compound's ionization state and solubility at different pH values.
Problem 3: My experimental results are inconsistent.
Reproducibility is the cornerstone of scientific research. Inconsistent results with small molecules often stem from issues with stock solution stability or interactions with media components.
Causality:
-
Stock Solution Degradation: Repeated freeze-thaw cycles can lead to the degradation of the compound.
-
Interaction with Serum Proteins: this compound is known to be approximately 73% protein-bound in plasma.[4] In cell culture, it can bind to serum proteins (like albumin) in the medium. This binding is generally reversible but can reduce the free, bioavailable concentration of the drug, leading to variability in its effects, especially if different batches or concentrations of serum are used.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the plastic of culture vessels and pipette tips, reducing the effective concentration in the medium.
Solutions:
-
Step 1: Aliquot Your Stock Solution. As recommended in the stock solution preparation protocol, storing your stock in single-use aliquots will prevent degradation from multiple freeze-thaw cycles.
-
Step 2: Be Consistent with Serum. Use the same type and concentration of serum across all experiments to minimize variability in protein binding. If your experiment is particularly sensitive, you may consider using a serum-free medium, but be aware that this can alter cell behavior and the solubility of this compound.
-
Step 3: Use Low-Binding Plastics. For highly sensitive assays, consider using low-protein-binding microplates and pipette tips to minimize the loss of the compound due to adsorption.
-
Step 4: Prepare Fresh Working Solutions. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment. This compound solutions in 0.9% NaCl have been shown to be stable for at least 48 hours at room temperature, which provides a good indication of its stability in aqueous solutions.[5][6]
By understanding the physicochemical properties of this compound and adhering to these best practices for its handling and application in cell culture, you can significantly improve the reliability and reproducibility of your experimental results.
References
-
D'Huart, E., Vigneron, J., Clarot, I., et al. Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units. Annales Pharmaceutiques Françaises. 2019;77(5):375-383. [Link]
-
Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. This compound HCl in situ mucoadhesive liquid suppository, a potential drug delivery system to enhance bioavailability. F1000Research. 2017;6:1993. [Link]
-
Vigneron, J., Clarot, I., D'Huart, E., et al. Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units. PubMed. 2019. [Link]
-
PubChem. This compound Hydrochloride. National Center for Biotechnology Information. Accessed January 26, 2024. [Link]
-
Wikipedia. This compound. Wikipedia. Accessed January 26, 2024. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Accessed January 26, 2024. [Link]
-
DrugCentral. This compound. DrugCentral. Accessed January 26, 2024. [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Published September 9, 2021. [Link]
-
Unravelling the binding mechanism and protein stability of human serum albumin while interacting with this compound analogues: a biophysical and insilico approach. PubMed. 2016. [Link]
-
Girard, P., Vernois, J., Coquelin, J. P., & Lavene, D. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral this compound in healthy volunteers. European Journal of Clinical Pharmacology. 1988;35(4):375-379. [Link]
-
Unravelling the binding mechanism and protein stability of human serum albumin while interacting with this compound analogues: a biophysical and insilico approach. ResearchGate. 2016. [Link]
-
Levenson, A. S., & Jordan, V. C. MCF-7: the first hormone-responsive breast cancer cell line. Cancer Research. 1997;57(15):3071-3078. [Link]
-
ResearchGate. IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after.... ResearchGate. Accessed January 26, 2024. [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Published September 9, 2021. [Link]
-
Science.gov. mcf-7 cells ic50: Topics by Science.gov. Science.gov. Accessed January 26, 2024. [Link]
-
ResearchGate. IC50 values of HeLa, HepG-2 and HT-29 cell lines treated with.... ResearchGate. Accessed January 26, 2024. [Link]
-
Torigoe, T., Izumi, H., Ishiguchi, H., et al. Synergistic enhancement of cisplatin cytotoxicity by SN-38, an active metabolite of CPT-11, for cisplatin-resistant HeLa cells. Cancer Chemotherapy and Pharmacology. 1997;40(5):403-408. [Link]
-
ResearchGate. IC50 values of naproxen and naproxen-loaded carriers on MCF-7 and MDA-MB-231 cells.. ResearchGate. Accessed January 26, 2024. [Link]
-
NHS. Side effects of this compound. NHS. Accessed January 26, 2024. [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Accessed January 26, 2024. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Published April 9, 2024. [Link]
-
Derbyshire Medicines Management. This compound position statement. Derbyshire Medicines Management. Accessed January 26, 2024. [Link]
-
Gold Biotechnology. How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. YouTube. Published June 19, 2019. [Link]
-
Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs. PubMed. 2021. [Link]
-
Kim, J. H., & Abdi, S. Rediscovery of this compound for the Treatment of Neuropathic Pain. The Korean Journal of Pain. 2014;27(2):103-111. [Link]
Sources
- 1. This compound | C17H19NO | CID 4450 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound - Wikipedia [en.wikipedia.org]
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- 6. Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nefopam Interference in Benzodiazepine EMIT Assays
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Scope: Cross-reactivity of Nefopam (Acupan) and metabolites in EMIT® Benzodiazepine Immunoassays.
Overview
Welcome to the technical support hub for the Benzodiazepine EMIT® Assay . This guide addresses a specific, high-complexity interference issue: False Positive Benzodiazepine results caused by this compound.
This compound is a centrally acting, non-opioid analgesic (benzoxazocine derivative). Due to structural similarities between its cyclic core and the benzodiazepine pharmacophore, this compound and its primary metabolite, desmethylthis compound , can cross-react with the antibodies used in Enzyme Multiplied Immunoassay Techniques (EMIT), leading to erroneous preliminary positives.
Module 1: The Mechanism of Interference
User Question: Why is my negative control flagging positive for Benzodiazepines when the patient is only taking this compound?
Technical Explanation: The EMIT assay relies on competitive binding . In a standard reaction, the antibody binds to the G6PDH-labeled drug (enzyme conjugate), sterically hindering the enzyme's activity. When a target drug (Benzodiazepine) is present in the sample, it displaces the antibody, "freeing" the enzyme to convert NAD+ to NADH, which increases absorbance at 340nm.
The Interference: this compound (and specifically desmethylthis compound) possesses a spatial configuration that mimics the benzodiazepine structure sufficiently to bind the assay antibody. This binding displaces the enzyme-labeled conjugate, activating the G6PDH enzyme and producing a signal indistinguishable from a true positive.
Visualizing the Interaction
The following diagram illustrates the competitive displacement mechanism causing the false positive.
Figure 1: Mechanism of this compound interference in EMIT assays. The interferent displaces the enzyme conjugate, triggering a false signal.
Module 2: Troubleshooting & Validation Protocols
User Question: How do I distinguish a true positive from a this compound artifact without external lab delays?
Senior Scientist Response: While GC-MS/LC-MS is the gold standard, you can perform a rapid risk assessment and internal validation using the protocol below.
Protocol: Interference Verification Workflow
Prerequisites:
-
Access to Clinical Medication History[3]
-
Secondary Screening Method (Optional: FPIA or ELISA with different antibody specificity)
Step-by-Step Guide:
-
Clinical Correlation Check:
-
Verify if the patient is prescribed This compound (Acupan) .[4]
-
Note: The interference is dose-dependent. High therapeutic doses (e.g., >90mg/day) significantly increase the risk of false positives.
-
-
Quantify the Signal (Semi-Quantitative):
-
The "Gold Standard" Confirmation:
-
Do not rely on a second immunoassay alone. Different kits may share antibody sources.
-
Send the sample for Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Request: Specifically ask for a "Benzodiazepine Confirmation with this compound Rule-out." Standard panels may not look for this compound unless prompted.
-
Decision Logic Tree
Figure 2: Decision support workflow for handling potential this compound interference.
Module 3: Quantitative Data & Cross-Reactivity
User Question: At what concentration does this compound trigger a positive result?
Data Analysis: Research indicates that while the parent drug (this compound) contributes to interference, its metabolites (desmethylthis compound) are often the primary drivers due to higher urinary concentrations.[4]
Table 1: Approximate Cross-Reactivity Equivalents (EMIT d.a.u.)
| Compound | Concentration in Urine (µg/mL) | Apparent Oxazepam Equivalent (ng/mL) | Result Interpretation |
| Oxazepam (Control) | 0.2 (200 ng/mL) | 200 | Cutoff (Positive) |
| This compound (Parent) | 25.0 | ~200 | Positive |
| This compound (Parent) | 5.0 | < 100 | Negative |
| Desmethylthis compound | Variable | High Cross-Reactivity | Likely Positive |
Note: Data derived from El-Haj et al. [1].[2][5] A concentration of 25 µg/mL of this compound generates a signal roughly equivalent to the standard 200 ng/mL Oxazepam cutoff.[2][4]
Module 4: Frequently Asked Questions (FAQs)
Q1: Does this interference happen with all Immunoassays (ELISA, FPIA, CEDIA)? A: Not necessarily. The interference is most documented in EMIT (Enzyme Multiplied Immunoassay Technique) assays due to the specific polyclonal antibodies used. Newer assays like CEDIA or high-specificity ELISA kits may have lower cross-reactivity, but validation is required for each specific kit.
Q2: Can I just raise the cutoff to avoid this? A: Not recommended. Raising the cutoff (e.g., from 200 to 300 ng/mL) might reduce this compound false positives but will significantly decrease sensitivity for true benzodiazepine abuse, particularly for high-potency benzos like Alprazolam or Clonazepam which appear in urine at lower concentrations.
Q3: Is Desmethylthis compound the only metabolite to worry about? A: It is the primary interferent. This compound is extensively metabolized. While the parent drug has cross-reactivity, the urinary concentration of metabolites often exceeds that of the parent drug, making them the "silent" cause of the false positive [1].
References
-
El-Haj, B., Al-Amri, A., & Ali, H. (2008).[2] Cross-reactivity of this compound and its metabolites with benzodiazepine EMIT immunoassay.[2][4][5][6] Journal of Analytical Toxicology, 32(8), 684–687.
-
Reid, K. S. (2009).[1] Positive interference of the analgesic this compound in the urine immunoassay for benzodiazepines in a secure setting.[1][5] Journal of Psychopharmacology, 23(8), 997.[1]
-
Moeller, K. E., Lee, K. C., & Kissack, J. C. (2008). Urine drug screening: practical guide for clinicians. Mayo Clinic Proceedings, 83(1), 66–76.
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Non-specific Binding in Nefopam Radioligand Binding Assays
Welcome to the technical support center for Nefopam radioligand binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of non-specific binding (NSB), a common yet critical challenge in accurately characterizing the interaction of this compound with its targets. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting strategies to ensure the integrity and reliability of your experimental data.
Introduction: The Challenge of Non-Specific Binding with this compound
This compound is a centrally-acting, non-opioid analgesic with a complex mechanism of action. It is known to inhibit the re-uptake of serotonin, norepinephrine, and dopamine.[1][2][3] Additionally, it interacts with voltage-gated sodium and calcium channels.[1][2][4] This multifaceted interaction profile, coupled with its physicochemical properties, can contribute to significant non-specific binding in radioligand assays.
Non-specific binding refers to the binding of a radioligand to entities other than the receptor of interest, such as other proteins, lipids, or even the assay apparatus itself.[5] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of key parameters like the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6] Therefore, minimizing NSB is paramount for obtaining reliable and reproducible data.
This guide will provide a structured approach to identifying, troubleshooting, and mitigating non-specific binding in your this compound radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of non-specific binding?
A: Ideally, non-specific binding should be less than 10% of the total binding at the Kd concentration of the radioligand. However, a more practical upper limit is often considered to be 50% of total binding. If NSB exceeds this, it can significantly compromise the accuracy of your results.
Q2: What are the primary causes of high non-specific binding in this compound assays?
A: Several factors can contribute to high NSB with this compound and its radioligands:
-
Ligand Properties: this compound and some of its derivatives can be lipophilic, increasing their tendency to interact with hydrophobic surfaces like cell membranes and plasticware.[7]
-
Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength can enhance electrostatic interactions, leading to increased NSB.[5]
-
Receptor Preparation Quality: The presence of impurities or denatured proteins in your membrane preparation can create additional non-specific binding sites.[5]
-
Choice of Blocking Agent: Insufficient or inappropriate blocking of non-specific sites on filters and assay plates is a common issue.
Q3: How is non-specific binding experimentally determined?
A: Non-specific binding is measured by incubating the radioligand with the receptor preparation in the presence of a high concentration of an unlabeled competitor.[5] This "cold" ligand saturates the specific binding sites, so any remaining radioligand binding is considered non-specific.[5]
Specific Binding = Total Binding - Non-specific Binding
Troubleshooting Guide: A Step-by-Step Approach to Reducing High Non-Specific Binding
If you are experiencing high non-specific binding in your this compound assays, follow this systematic troubleshooting guide.
Step 1: Evaluate and Optimize Your Assay Buffer
The composition of your assay buffer is critical in controlling non-specific interactions.
1.1. Adjusting pH
-
The "Why": The charge of both your radioligand and the biological components of your assay are pH-dependent. Moving the buffer pH closer to the isoelectric point of interfering proteins can minimize charge-based non-specific binding.[8]
-
Actionable Protocol:
-
Prepare a series of assay buffers with a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Perform a binding experiment at each pH, keeping all other parameters constant.
-
Measure both total and non-specific binding.
-
Select the pH that provides the best signal-to-noise ratio (Specific Binding / Non-specific Binding).
-
1.2. Increasing Ionic Strength
-
The "Why": Increasing the salt concentration in your buffer can help to shield electrostatic interactions that contribute to non-specific binding.[5][8]
-
Actionable Protocol:
-
Prepare your optimized pH buffer with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Repeat the binding experiment at each salt concentration.
-
Analyze the results to find the optimal ionic strength that minimizes NSB without significantly affecting specific binding.
-
Step 2: Selecting and Optimizing Blocking Agents
Blocking agents are used to saturate non-specific binding sites on your assay components.
2.1. For Filtration Assays: Pre-soaking Filters
-
The "Why": Glass fiber filters, commonly used in filtration binding assays, can have charged surfaces that non-specifically bind radioligands. Pre-soaking the filters in a solution containing a blocking agent can minimize this.
-
Common Blocking Agents:
-
Polyethylenimine (PEI): Typically used at 0.1-0.5%. PEI is positively charged and effective at blocking negatively charged sites on filters.
-
Bovine Serum Albumin (BSA): Usually at 0.1-1%. BSA can help to reduce hydrophobic interactions.[8]
-
-
Actionable Protocol:
-
Prepare solutions of different blocking agents at various concentrations.
-
Soak the filter mats in these solutions for at least 1-2 hours at room temperature before use.
-
Perform your binding assay and compare the levels of non-specific binding.
-
2.2. For Plate-Based Assays: Coating Plates and Including Additives
-
The "Why": Microplates can also be a source of non-specific binding. Coating the wells and including detergents in the buffer can mitigate this.
-
Actionable Protocol:
-
Plate Coating: Before adding your receptor preparation, incubate the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Buffer Additives: Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), in your assay and wash buffers to reduce hydrophobic interactions.[5]
-
Step 3: Optimizing Washing Procedures
-
The "Why": Inefficient washing can leave unbound radioligand trapped in the filter or well, artificially inflating both total and non-specific binding counts.
-
Actionable Protocol:
-
Increase Wash Volume and Number: Instead of three rapid washes, try four or five washes with a slightly larger volume of ice-cold wash buffer.
-
Increase Wash Buffer Temperature: For some assays, a slightly warmer wash buffer can help to dissociate weakly bound, non-specific ligand without significantly affecting the specific binding.[5] Caution: This should be tested carefully as it can also increase the dissociation of your specific ligand.
-
Step 4: Re-evaluating Your Radioligand and Competitor Concentrations
-
The "Why": Using appropriate concentrations of your radioligand and unlabeled competitor is fundamental to a successful binding assay.
-
Actionable Protocol:
-
Radioligand Concentration: For competition assays, use a radioligand concentration at or below its Kd.[9] This ensures that you are in a sensitive range to detect competitive binding.
-
Unlabeled Competitor Concentration: To define non-specific binding, the concentration of the cold ligand should be at least 100-fold higher than its Ki to ensure saturation of the specific sites.[10]
-
Experimental Workflow and Data Presentation
Workflow for Optimizing Assay Conditions
Caption: A systematic workflow for troubleshooting and optimizing radioligand binding assays to mitigate high non-specific binding.
Data Summary Table
Here is an example of how to tabulate your optimization data for clear comparison:
| Condition | Buffer pH | [NaCl] (mM) | Blocking Agent | NSB (CPM) | Total Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| Initial | 7.4 | 100 | None | 5000 | 7000 | 2000 | 71% |
| Opt. 1 | 7.0 | 100 | None | 4200 | 6500 | 2300 | 65% |
| Opt. 2 | 7.0 | 150 | None | 3000 | 6000 | 3000 | 50% |
| Opt. 3 | 7.0 | 150 | 0.3% PEI | 1500 | 5500 | 4000 | 27% |
| Final | 7.0 | 150 | 0.3% PEI | 1200 | 5400 | 4200 | 22% |
Understanding Binding Dynamics
Caption: A diagram illustrating the equilibrium between specific and non-specific binding of a radioligand in a binding assay.
By systematically applying these troubleshooting steps and understanding the principles behind them, you can effectively mitigate non-specific binding in your this compound radioligand assays, leading to more accurate and reliable data for your research and drug discovery programs.
References
-
Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Specialist Pharmacy Service. (2024, January 5). Use of this compound for chronic pain. NHS. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound Hydrochloride? Patsnap Synapse. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Mustafa Salahalden. (2023, September 22). This compound (Acupan): Mechanism of Action, Therapeutic Uses & Adverse Effects [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? Retrieved from [Link]
-
Lee, G., et al. (2019). Rediscovery of this compound for the Treatment of Neuropathic Pain. Korean J Pain, 32(2), 73-82. Retrieved from [Link]
-
Haskali, M. B., & Zoghbi, S. S. (2017). Tactics for preclinical validation of receptor-binding radiotracers. EJNMMI Radiopharmacy and Chemistry, 2(1), 14. Retrieved from [Link]
-
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Nicoll, D. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Tres-Cantos, F., et al. (2006). This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. European Journal of Pharmacology, 546(1-3), 52-59. Retrieved from [Link]
Sources
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- 5. benchchem.com [benchchem.com]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
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- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nefopam Administration in Murine Studies
A Foreword from Your Application Scientist:
Welcome to the dedicated support guide for researchers utilizing Nefopam in mouse models. As a non-opioid, centrally-acting analgesic, this compound presents a unique pharmacological profile for pain research.[1][2] Its efficacy, however, is intrinsically linked to its delivery. The route of administration is not merely a procedural step; it is a critical experimental variable that dictates pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.
This guide is structured to move from high-level strategic decisions to granular, route-specific troubleshooting. My goal is to equip you with the causal understanding and practical steps needed to select and execute the optimal administration strategy for your specific research question, ensuring data integrity and animal welfare.
Section 1: Strategic Route Selection
This section addresses the most common high-level questions researchers face when designing their this compound studies.
Q1: How do I choose the best route of administration (IV, IP, PO, SC) for my this compound study?
The optimal route depends entirely on your experimental objective. There is no single "best" route; each offers a distinct trade-off between speed of onset, bioavailability, duration of effect, and technical complexity.
-
For Rapid, Peak Effect (e.g., Acute Nociception Models): Intravenous (IV) or Intraperitoneal (IP) routes are superior. IV provides immediate systemic availability, while IP offers rapid absorption into the portal circulation.[3]
-
For Sustained Exposure (e.g., Chronic Pain Models, Multi-day Dosing): Oral Gavage (PO) or Subcutaneous (SC) routes are preferable. They provide a slower absorption profile, leading to a longer duration of action and a more stable plasma concentration over time.
-
To Mimic Clinical Use: Oral administration is often the most relevant route, as this compound is used orally in humans.[1][4] However, be mindful of the significant first-pass metabolism that reduces bioavailability.[4][5]
-
For Minimizing Stress/Handling: Subcutaneous injection is often less stressful for the animal than IV or PO administration, especially for repeated dosing schedules.
Use the following decision tree to guide your selection process:
Section 2: Pharmacokinetic & Pharmacodynamic Profiles
Understanding how this compound behaves in the body is crucial for interpreting your results. The route of administration is the primary determinant of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: How does the administration route affect this compound's bioavailability and onset of action in rodents?
The route directly impacts how much drug enters the systemic circulation and how quickly it gets there.
-
Intravenous (IV): By definition, IV administration provides 100% bioavailability with an immediate onset of action. This is the gold standard for pharmacokinetic comparisons.
-
Intraperitoneal (IP): This route offers rapid absorption from the large surface area of the peritoneal cavity. While it is subject to some first-pass metabolism in the liver, bioavailability is generally high and onset is rapid, making it a common choice in rodent studies.[3]
-
Subcutaneous (SC): SC injection results in slower absorption from the depot created under the skin. This leads to a delayed onset of action but a more prolonged therapeutic effect compared to IV or IP.
-
Oral (PO): Oral administration subjects this compound to the gastrointestinal environment and significant first-pass metabolism in the liver. This substantially reduces its bioavailability. Studies in humans show oral bioavailability to be around 36-44%.[4][5][6] Peak plasma concentrations are typically achieved 1-2 hours after dosing.[7]
The diagram below illustrates the different paths this compound takes to reach systemic circulation.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters. Note that precise values can vary based on the specific mouse strain, sex, and experimental conditions. Data from human studies is included for context where direct murine comparisons are limited.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Subcutaneous (SC) |
| Bioavailability (F) | 100% (by definition) | High, but less than 100% | Low (~36-44% in humans)[4][5][6] | Moderate to High |
| Time to Peak (Tmax) | Immediate | Fast (~15-30 min) | Slow (~1-2 hours in humans)[7] | Slow (~30-60 min) |
| Onset of Action | Immediate | Rapid | Delayed | Delayed |
| Key Advantage | Precision, 100% F | Rapid effect, ease vs. IV | Clinically relevant | Sustained effect, low stress |
| Key Disadvantage | Technical skill required | Potential for organ injection | Low bioavailability | Slower onset |
Section 3: Route-Specific Protocols & Troubleshooting
This section provides detailed, self-validating protocols and addresses common issues encountered with each administration route.
A. Intravenous (IV) Injection via Lateral Tail Vein
Use Case: Ideal for PK studies and acute pain models requiring immediate drug effect.
-
Preparation: Warm the mouse for 5-10 minutes using a heating pad or lamp to induce vasodilation of the tail veins.[8][9] this compound hydrochloride should be dissolved in sterile 0.9% saline.[10][11]
-
Restraint: Place the mouse in a suitable restraint device, allowing clear access to the tail.
-
Site Identification: Identify one of the two lateral tail veins. Gently wipe the tail with 70% alcohol.
-
Injection: Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into the vein at a shallow angle, parallel to the tail.[8][12]
-
Confirmation & Administration: A successful cannulation is often indicated by a small flash of blood in the needle hub. Administer the bolus slowly (max volume of 10 ml/kg for a slow injection).[12] The solution should flow with no resistance.
-
Post-Injection: Withdraw the needle and apply gentle pressure with gauze to prevent bleeding. Monitor the animal for any adverse reactions.
| Issue | Probable Cause | Solution & Explanation |
| Swelling at injection site (blister) | Needle has gone through or missed the vein (extravasation). | Stop immediately. Withdraw the needle and apply gentle pressure. Attempt injection in a more proximal location on the same vein or switch to the other tail vein. Extravasation means the drug is not entering circulation and can cause tissue irritation. |
| Vein is difficult to visualize | Poor vasodilation or dehydration. | Ensure the mouse is adequately warmed. A brief application of a warm, moist gauze can also help. Proper hydration is key for vein visibility. |
| High resistance during injection | Needle is not properly seated in the vein or is clogged. | Do not force the injection. Withdraw and attempt a new puncture. Forcing the fluid can damage the vein and cause extravasation. |
B. Intraperitoneal (IP) Injection
Use Case: A common and effective route for achieving rapid systemic exposure without the technical demands of IV injection.[3]
-
Preparation: Prepare the this compound solution in sterile 0.9% saline. Ensure the solution is at room temperature to avoid startling the animal.[13]
-
Restraint: Scruff the mouse firmly and position it so the abdomen is facing upwards, tilting the head slightly downwards. This causes the abdominal organs to shift cranially, creating a safer injection space.
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Site Identification: Target the lower right or left abdominal quadrant to avoid the cecum, bladder, and major organs.[14]
-
Injection: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the identified quadrant.[13]
-
Confirmation & Administration: Gently aspirate to ensure no fluid (urine, blood) or air (from the gut) is drawn back. If the aspiration is clear, inject the solution smoothly. The maximum recommended volume is 10 ml/kg.[13]
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for signs of distress.
| Issue | Probable Cause | Solution & Explanation |
| Aspiration of urine, blood, or air | Needle has punctured the bladder, a blood vessel, or the intestine. | Withdraw the needle immediately and do not inject. Use a fresh needle and syringe and attempt the injection on the opposite side. Puncturing organs can lead to peritonitis or incorrect dosing and must be avoided. |
| Solution leaks from injection site | Injection volume was too large, or the needle was not inserted deep enough. | Ensure you are within the 10 ml/kg volume limit.[13] Check your needle insertion depth on subsequent injections. Minor leakage is common, but significant loss will affect dosing accuracy. |
| Mouse shows signs of pain or distress post-injection | Solution may be irritant (wrong pH/vehicle) or was injected into an organ. | Always use a buffered, isotonic vehicle like 0.9% saline.[10][11] If distress is observed, note it and consider alternative routes for future experiments. Inadvertent organ injection is a known risk of the IP route.[15] |
C. Oral Gavage (PO)
Use Case: Essential for studies modeling human oral therapy and for chronic dosing paradigms where repeated injections are undesirable.
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water).[7] Select the correct size gavage needle (typically 20-22 gauge for an adult mouse) with a rounded tip to prevent trauma.[16]
-
Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle if necessary.[17][18]
-
Restraint: Scruff the mouse firmly to immobilize its head and ensure its neck and back are in a straight line.
-
Insertion: Gently introduce the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. If there is any resistance, stop immediately.
-
Administration: Once the needle is at the predetermined depth, administer the solution smoothly. The maximum recommended volume is 10 ml/kg.[16]
-
Post-Administration: Remove the needle in a single, smooth motion and return the mouse to its cage. Monitor for any signs of respiratory distress.
| Issue | Probable Cause | Solution & Explanation |
| Fluid comes out of the nose; mouse is coughing or gasping | Accidental administration into the trachea/lungs. | This is a critical adverse event. Stop immediately. This can lead to aspiration pneumonia. The procedure requires refinement; ensure the mouse swallows the tube and there is no resistance. Proper training is essential.[19] |
| Resistance is felt during needle insertion | The needle is likely hitting the back of the pharynx or entering the trachea. | Do not force the needle. Withdraw slightly and reposition. Forcing can cause severe trauma to the esophagus or trachea. The gavage needle should pass smoothly down the esophagus. |
| Mouse appears bloated or uncomfortable after dosing | The volume administered was too large. | Strictly adhere to the 10 ml/kg maximum volume guideline.[16][17] Overfilling the stomach can cause reflux and aspiration. |
D. Subcutaneous (SC) Injection
Use Case: Excellent for sustained-release effects, chronic studies, and reducing animal stress from frequent handling.
-
Preparation: Prepare the this compound solution in sterile 0.9% saline.
-
Restraint: Scruff the mouse, grasping the loose skin over the shoulders.
-
Tenting: Use your thumb and forefinger to lift the scruffed skin, creating a "tent".[20] This space is the target for injection.
-
Injection: Using a 25-27 gauge needle, insert it into the base of the skin tent, parallel to the spine.[21]
-
Confirmation & Administration: Gently aspirate to ensure you have not entered a blood vessel. If clear, inject the solution. A small bleb or bubble will form under the skin. The maximum volume per site is typically 5-10 ml/kg.[21]
-
Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution.
| Issue | Probable Cause | Solution & Explanation |
| Solution leaks from injection site | Needle passed through both layers of the tented skin ("through-and-through"). | Ensure the needle is inserted only under one layer of skin. Withdraw the needle slightly if you suspect a through-and-through puncture before injecting. |
| Aspiration of blood | Needle has entered a subcutaneous blood vessel. | Withdraw the needle and apply pressure. Use a fresh needle/syringe and choose a different injection site. Injecting into a vessel changes the route to IV, altering the PK profile. |
| Skin irritation or necrosis at injection site (with chronic dosing) | The solution is irritant, or the volume is too large for the site, causing pressure necrosis. | Ensure the vehicle is isotonic and at a neutral pH. If performing repeated injections, rotate the injection sites (e.g., alternating left and right flanks) to allow tissue recovery. |
Section 4: General FAQs
-
Q: What is the best vehicle for dissolving this compound?
-
Q: Are there any known side effects of this compound in mice I should monitor for?
-
A: Yes. This compound's mechanism involves the inhibition of serotonin, norepinephrine, and dopamine reuptake.[2][23][24] Common centrally-mediated side effects can include altered locomotion, sweating, and potential nausea.[10][24] At higher doses, anticholinergic effects like dry mouth may occur.[25] Always include a vehicle-treated control group to properly attribute observed behaviors to the drug versus the procedure.
-
-
Q: Does the analgesic effect of this compound differ between spinal and supraspinal sites?
-
A: Yes, evidence suggests this compound acts at both spinal and supraspinal levels to modulate pain.[3][26] The choice of administration route can influence the relative contribution of these sites. For example, direct intrathecal administration would isolate spinal effects, whereas systemic routes like IV or IP will engage both pathways.[3]
-
References
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Title: Effect of route of administration on the pharmacokinetic behavior of enantiomers of this compound and desmethylthis compound Source: PubMed URL: [Link]
-
Title: Comparative Pharmacokinetics and Pharmacodynamics of Intravenous and Oral this compound in Healthy Volunteers Source: ResearchGate URL: [Link]
-
Title: Enhanced analgesic effects of this compound in combination with acetaminophen in rodents. Source: Spandidos Publications URL: [Link]
-
Title: this compound analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies Source: ResearchGate URL: [Link]
-
Title: this compound prescribing preferences in French hospitals: results of a survey Source: PubMed Central URL: [Link]
-
Title: this compound enantiomers: Preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration Source: ResearchGate URL: [Link]
-
Title: Pharmacokinetics, distribution, metabolism, and excretion of the dual reuptake inhibitor [ 14 C]-nefopam in rats Source: ResearchGate URL: [Link]
-
Title: this compound enantiomers: preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration Source: PubMed URL: [Link]
-
Title: What is the mechanism of this compound Hydrochloride? Source: Patsnap Synapse URL: [Link]
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Title: this compound New Medicine Assessment Source: GMMMG URL: [Link]
-
Title: this compound, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold Source: PubMed Central URL: [Link]
-
Title: Antinociceptive effects of (+/-)-, (+)- and (-)-nefopam in mice Source: PubMed URL: [Link]
-
Title: Enhanced analgesic effects of this compound in combination with acetaminophen in rodents Source: PubMed Central URL: [Link]
-
Title: The involvement of opioidergic and noradrenergic mechanisms in this compound antinociception Source: PubMed URL: [Link]
-
Title: (PDF) Enhanced analgesic effects of this compound in combination with acetaminophen in rodents Source: ResearchGate URL: [Link]
-
Title: Comparative pharmacokinetics and pharmacodynamics of intravenous and oral this compound in healthy volunteers Source: PubMed URL: [Link]
-
Title: Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units Source: PubMed Central URL: [Link]
-
Title: UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP Source: The University of British Columbia URL: [Link]
-
Title: Use of this compound for chronic pain – NHS SPS Source: Specialist Pharmacy Service URL: [Link]
-
Title: Intraperitoneal (IP) Injection in Rats and Mice SOP Source: UBC Animal Care Services URL: [Link]
-
Title: UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP Source: The University of British Columbia URL: [Link]
-
Title: Intravenous Tail Vein Injections Source: Texas Tech University URL: [Link]
-
Title: Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units Source: ResearchGate URL: [Link]
-
Title: SOP: Mouse Intraperitoneal Injection Source: Virginia Tech URL: [Link]
-
Title: Standard Operating Procedures for Oral Gavage in Mice and Rats Source: Washington State University IACUC URL: [Link]
-
Title: Subcutaneous Injection in the Mouse Source: Research Animal Training URL: [Link]
-
Title: Antinociceptive effect of intrathecal this compound and interaction with morphine in formalin-induced pain of rats Source: PubMed URL: [Link]
-
Title: Subcutaneous Injection in the Mouse Source: University of Rochester Medical Center URL: [Link]
-
Title: Mouse Intraperitoneal (IP) administration Necessary Supplies Technique Source: University of Arizona URL: [Link]
-
Title: Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units Source: PubMed URL: [Link]
-
Title: UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP Source: The University of British Columbia URL: [Link]
-
Title: Intraperitoneal Injection in an Adult Mouse Source: Protocols.io URL: [Link]
-
Title: Mouse Handling & Techniques Source: UNC Research URL: [Link]
-
Title: Analgesic Effect of Intravenous this compound for Postoperative Pain in Minimally Invasive Spine Surgery: A Randomized Prospective Study Source: Asian Spine Journal URL: [Link]
-
Title: SOP: Mouse Intravenous Injections Source: Virginia Tech URL: [Link]
-
Title: SOP: Mouse Subcutaneous Injections Source: Virginia Tech URL: [Link]
-
Title: Intraperitoneal Injection in the Mouse Source: Research Animal Training URL: [Link]
-
Title: INTRAVENOUS TAIL INJECTION Source: McGill University URL: [Link]
-
Title: Mouse Oral Gavage Training Source: YouTube URL: [Link]
Sources
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- 2. Use of this compound for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Antinociceptive effects of (+/-)-, (+)- and (-)-nefopam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of route of administration on the pharmacokinetic behavior of enantiomers of this compound and desmethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Nefopam HCl Solubilization & Stability Guide
Topic: Preventing Precipitation of Nefopam Hydrochloride in DMSO Stock Solutions Document ID: NFPM-DMSO-001 Last Updated: October 2025 Audience: Analytical Chemists, Pharmacologists, Lab Managers
Executive Summary & Core Mechanism
This compound Hydrochloride (this compound HCl) is a centrally acting, non-opioid analgesic.[1][2][3][4] While soluble in Dimethyl Sulfoxide (DMSO), users frequently report precipitation after storage at -20°C.
The Root Cause: The precipitation of this compound HCl is rarely due to chemical degradation. Instead, it is a physical phenomenon driven by two factors:
-
DMSO Hygroscopicity: DMSO is aggressively hygroscopic.[5] It can absorb up to 10% water by weight within 24 hours if exposed to humid air. This compound HCl, while water-soluble, often exhibits reduced solubility in specific DMSO/Water co-solvent ratios (the "antisolvent effect" at high saturation).
-
Thermal Hysteresis: Pure DMSO freezes at 18.5°C . When a stock solution freezes at -20°C, the solute (this compound) is excluded from the forming crystal lattice, concentrating it into supersaturated pockets. Upon thawing, if the solution is not aggressively mixed and warmed, these pockets form stable micro-crystals that do not spontaneously redissolve.
Physicochemical Profile
Understanding the limits is the first step to prevention.
| Property | Value | Notes |
| Compound Name | This compound Hydrochloride | HCl salt form is standard. |
| Molecular Weight | 289.80 g/mol | |
| CAS Number | 23327-57-3 | |
| DMSO Solubility (Max) | ~15 mg/mL (50 mM) | Theoretical max. High risk of precipitation upon storage. |
| Recommended Stock | 2.9 – 5.8 mg/mL (10–20 mM) | "Green Zone" for long-term stability. |
| Storage Temp | -20°C or -80°C | Must be sealed to prevent water ingress. |
The "Anhydrous Protocol" for Stock Preparation
Follow this protocol to create a self-validating, stable stock solution.
Reagents Required:
-
This compound HCl powder (stored desiccated).
-
Anhydrous DMSO (≥99.9%, water content <0.005%). Do not use "molecular biology grade" DMSO that has been opened for >1 month.
-
Amber glass vials with Teflon-lined caps (plastic tubes allow slow moisture diffusion).
Step-by-Step Methodology:
-
Equilibration: Allow the this compound HCl vial to warm to room temperature (RT) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the powder, introducing water before you even begin.
-
-
Weighing: Weigh the necessary amount of this compound HCl.
-
Example: To make 1 mL of a 10 mM stock, weigh 2.9 mg .
-
-
Solvent Addition: Add Anhydrous DMSO.
-
Dissolution Cycle (The Critical Step):
-
Vortex vigorously for 30 seconds.
-
Sonicate in an ultrasonic water bath at 37°C for 5–10 minutes.
-
Validation: Hold the vial up to a light source. The solution must be perfectly clear with no "swirls" (Schlieren lines) or particulates.
-
-
Aliquot & Seal:
-
Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Seal: Wrap the cap junction tightly with Parafilm.
-
-
Storage: Store at -20°C.
Troubleshooting Workflow (Interactive Logic)
Scenario: You have retrieved a this compound stock from the freezer, and it appears cloudy or has crystals at the bottom.
Decision Tree: The Recovery Protocol
Caption: Logic flow for recovering precipitated this compound stocks. Note that persistent crystals after sonication indicate water contamination.
Frequently Asked Questions (FAQs)
Q1: I followed the protocol, but my stock still precipitated after a week at -20°C. Why? A: This indicates moisture ingress. DMSO is hygroscopic enough to pull water vapor through standard polypropylene tube caps.
-
The Fix: Use glass vials with Teflon liners or wrap your tubes in Parafilm. Ensure you are using anhydrous DMSO (freshly opened or stored over molecular sieves).
Q2: Can I just filter the solution to remove the crystals? A: Absolutely not. Filtering removes the active drug, meaning your concentration is no longer defined. You must redissolve the precipitate to ensure the correct dosage. If it will not redissolve, the stock must be discarded.
Q3: Why does this compound precipitate when I dilute my DMSO stock into cell culture media? A: This is "solvent shock." this compound is hydrophobic enough that a rapid shift from 100% DMSO to 99% water causes it to crash out.
-
The Fix: Perform a stepwise dilution .[6]
-
Dilute your 10 mM stock 1:10 in pure DMSO first (creating an intermediate 1 mM stock).
-
Add this intermediate slowly to your media while vortexing.
-
Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[6]
-
Q4: Is 50 mM a safe concentration for storage? A: It is considered "High Risk." While this compound HCl can dissolve at 50 mM (~15 mg/mL) in warm DMSO, it is near the saturation limit at lower temperatures. We recommend 10 mM or 20 mM for robust stability.
References
-
PubChem. (2025).[2][7] this compound Hydrochloride (CID 155290) - Chemical and Physical Properties. National Library of Medicine. [Link]
-
Ziath. (2020). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]
Sources
- 1. This compound hydrochloride | Wnt/beta-catenin | Sodium Channel | TargetMol [targetmol.com]
- 2. This compound Hydrochloride | C17H20ClNO | CID 155290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | CAS#:23327-57-3 | Chemsrc [chemsrc.com]
- 4. abmole.com [abmole.com]
- 5. ziath.com [ziath.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound | C17H19NO | CID 4450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for In Vivo Administration of Nefopam
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate vehicle for the in vivo administration of Nefopam. The information presented herein is synthesized from established scientific literature and best practices in preclinical formulation development. Our goal is to equip you with the knowledge to make informed decisions that ensure the stability, solubility, and bioavailability of this compound in your experimental models, thereby enhancing the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound Hydrochloride to consider when selecting a vehicle?
A1: Understanding the physicochemical properties of this compound Hydrochloride (HCl), the commonly used salt form, is the foundation for appropriate vehicle selection. This compound HCl is a centrally-acting, non-opioid analgesic.[1] Key properties include:
-
Solubility: this compound HCl is soluble in water.[2] One source indicates a water solubility of 5 mg/mL, while another reports a higher solubility of 34 mg/mL.[2] It also demonstrates good solubility in methanol but is less soluble in acetone.[3] The solubility is positively correlated with temperature.[3]
-
Stability: this compound is stable under thermal and photolytic stress conditions.[4] However, it is susceptible to degradation in acidic and basic conditions, as well as through oxidation.[4] Precipitation can occur in alkaline solutions.[5] this compound solutions in 0.9% NaCl have been shown to be physically and chemically stable for at least 48 hours at room temperature.[5]
-
pH and pKa: this compound solutions in 0.9% NaCl have a pH of around 5.34.[5] While the pKa is not explicitly stated in the provided results, its susceptibility to precipitation in alkaline conditions suggests it is a weak base.[5]
-
Lipophilicity (LogP): The calculated LogP (cLogP) of this compound is 2.91, indicating a moderate degree of lipophilicity.[2]
These properties suggest that for parenteral administration, an aqueous-based vehicle is a suitable starting point. For oral administration, its low bioavailability due to first-pass metabolism is a critical consideration.[6][7]
Q2: What are the common routes of administration for this compound in preclinical studies?
A2: In preclinical research, this compound has been administered via several routes, each with specific vehicle requirements:
-
Intravenous (IV): This route ensures 100% bioavailability and is common for studying acute effects.[8][9][10]
-
Intraperitoneal (IP): A frequent route in rodent studies for systemic administration.[11]
-
Oral (PO): Used to assess oral bioavailability and efficacy.[12][13] However, this compound has low oral bioavailability (around 36%) due to extensive first-pass metabolism.[2][6][7]
-
Intrathecal (IT): For direct administration to the central nervous system.[14]
-
Intranasal: Explored as a method to bypass first-pass metabolism and improve bioavailability.[6][7]
The choice of administration route will significantly influence the vehicle selection process.
Q3: What is a standard, simple vehicle for parenteral (IV, IP, SC) administration of this compound HCl?
A3: For parenteral routes, a sterile, isotonic saline solution (0.9% NaCl) is the most common and recommended starting vehicle for this compound HCl.[5]
-
Rationale: this compound HCl's water solubility allows for its direct dissolution in saline.[2] This vehicle is physiologically compatible and minimizes the risk of irritation at the injection site. Studies have demonstrated the stability of this compound in 0.9% NaCl for at least 48 hours at room temperature.[5]
-
Protocol:
-
Weigh the required amount of this compound HCl powder.
-
Dissolve in sterile 0.9% sodium chloride solution.
-
Gently warm or sonicate if needed to aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Q4: My desired concentration of this compound for parenteral injection is precipitating in saline. What are my options?
A4: If you observe precipitation of this compound in saline, it is likely due to either exceeding its solubility limit or a pH shift. Here is a troubleshooting guide:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility of this compound HCl in aqueous solutions (reports vary, from 5 mg/mL to 34 mg/mL).[2]
-
pH Adjustment: this compound can precipitate in alkaline conditions.[5] Ensure your saline is not basic. If necessary, the pH can be adjusted slightly towards the acidic range (around 5.0-6.0) using a biocompatible buffer, but this should be done with caution to avoid causing irritation upon injection.
-
Co-solvents: For higher concentrations, a co-solvent system may be necessary. A commonly cited formulation for in vivo use at a concentration of 1 mg/mL is:
-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [15]
-
Causality:
-
DMSO: A powerful aprotic solvent that can dissolve a wide range of compounds.
-
PEG300: A water-miscible co-solvent that enhances solubility and is generally well-tolerated.
-
Tween 80: A non-ionic surfactant that acts as a solubilizing agent and helps to prevent precipitation.
-
Saline: The aqueous base of the vehicle.
-
-
-
Preparation Protocol for Co-solvent Vehicle:
Q5: How can I improve the oral bioavailability of this compound in my studies?
A5: The low oral bioavailability of this compound is a significant challenge due to extensive first-pass metabolism in the liver.[6][7] To address this, consider the following approaches:
-
Dose Adjustment: The simplest approach is to use a higher oral dose compared to parenteral doses to achieve a therapeutic effect, though this may not be ideal for all study designs.
-
Advanced Formulations:
-
Niosomes: Formulating this compound in niosomes for intranasal delivery has been shown to increase bioavailability by 4.77-fold compared to an oral solution in rats.[6] Niosomes are vesicles composed of non-ionic surfactants that can encapsulate drugs and enhance their absorption.[7][16]
-
Microspheres: Encapsulating this compound in microspheres can provide sustained release and potentially improve its pharmacokinetic profile.[17]
-
Lipid-Based Formulations: For poorly soluble compounds, lipid-based drug delivery systems can enhance oral absorption, though care must be taken to prevent in vivo precipitation.[18][19] While this compound HCl is water-soluble, formulating the free base (which is more lipophilic) in a lipid vehicle could be an exploratory approach.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation in Vehicle | Exceeding solubility limit. | - Re-calculate and confirm the concentration. - Gently warm or sonicate the solution. - Use a co-solvent system (e.g., DMSO/PEG300/Tween 80/Saline).[15] |
| pH of the vehicle is too high (alkaline). | - Check the pH of your vehicle. - If necessary, adjust the pH to be slightly acidic (pH 5.0-6.0) with a biocompatible buffer. | |
| Animal Distress Post-Injection | Vehicle-induced irritation or toxicity. | - If using a co-solvent system, ensure the percentage of organic solvents (like DMSO) is minimized. - Consider alternative, less irritating co-solvents. - Ensure the vehicle is isotonic and at a physiological pH. |
| High viscosity of the vehicle. | - Dilute the formulation if possible.[20] - For oral gavage, highly viscous solutions can increase stress and risk of injury.[20] | |
| Inconsistent Pharmacokinetic Data | Incomplete drug dissolution or precipitation in vivo. | - Ensure the drug is fully dissolved in the vehicle before administration. - For oral administration of poorly soluble compounds, consider formulations with precipitation inhibitors.[18] |
| Rapid metabolism. | - For oral studies, consider formulations designed to bypass first-pass metabolism (e.g., intranasal niosomes).[6] |
Experimental Protocols & Data
Vehicle Selection Workflow
Caption: Decision workflow for selecting a this compound vehicle.
Summary of this compound Hydrochloride Properties and Formulations
| Property | Value | Reference |
| Molecular Weight | 289.8 g/mol | [1][15] |
| Water Solubility | 5 mg/mL to 34 mg/mL | [2] |
| cLogP | 2.91 | [2] |
| Oral Bioavailability | ~36% | [2][6][7] |
| Recommended Parenteral Vehicle | 0.9% NaCl | [5] |
| Alternative Parenteral Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [15] |
References
- US11013747B2 - this compound dosage forms and methods of treatment - Google Patents.
-
Solubility determination and thermodynamic model analysis of this compound hydrochloride in eight plain solvents and three binary solvents from 273.15 K to 323.15 K. CoLab. Available at: [Link]
-
Physicochemical stability of the this compound in elastomeric device at 0.2 and 3.33 mg/mL. European Journal of Hospital Pharmacy. Available at: [Link]
-
This compound prescribing preferences in French hospitals: results of a survey. PubMed Central. Available at: [Link]
-
Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units. PubMed Central. Available at: [Link]
-
This compound Hydrochloride 30 mg Film-coated Tablets - Summary of Product Characteristics (SmPC). emc. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Intranasal niosomes of this compound with improved bioavailability: preparation, optimization, and in-vivo evaluation. PubMed. Available at: [Link]
-
This compound: Uses, Dosage, Side Effects and More. MIMS Malaysia. Available at: [Link]
-
This compound, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold. PubMed Central. Available at: [Link]
-
This compound - Drug Central. Available at: [Link]
-
This compound Hydrochloride | C17H20ClNO | CID 155290 - PubChem. Available at: [Link]
-
This compound position statement - Derbyshire Medicines Management. Available at: [Link]
-
This compound - Wikipedia. Available at: [Link]
-
Pharmacokinetics, distribution, metabolism, and excretion of the dual reuptake inhibitor [ 14 C]-nefopam in rats. ResearchGate. Available at: [Link]
-
Enhanced analgesic effects of this compound in combination with acetaminophen in rodents. PubMed Central. Available at: [Link]
-
Formulation and Characterization of this compound Hydrochloride-Loaded Niosomes for Enhanced Analgesic Drug Delivery. Journal of Pharmaceutical Research International. Available at: [Link]
-
The Role of Spinal Dopaminergic Transmission in the Analgesic Effect of this compound on Rat Inflammatory Pain. The Korean Journal of Pain. Available at: [Link]
-
Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units. European Journal of Hospital Pharmacy. Available at: [Link]
-
Alternative Method of Oral Dosing for Rats. PubMed Central. Available at: [Link]
-
(PDF) Enhanced analgesic effects of this compound in combination with acetaminophen in rodents. ResearchGate. Available at: [Link]
-
In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. National Institutes of Health. Available at: [Link]
- EP3854386A1 - An orally disintegrating pharmaceutical composition comprising this compound and process for preparing the same - Google Patents.
-
This compound Hydrochloride. Martindale: The Complete Drug Reference. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. ILAR Journal. Available at: [Link]
-
Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units | Request PDF. ResearchGate. Available at: [Link]
-
This compound hydrochloride loaded microspheres for post-operative pain management: synthesis, physicochemical characterization and in-vivo evaluation. Taylor & Francis Online. Available at: [Link]
-
Antinociceptive effects of (+/-)-, (+)- and (-)-nefopam in mice. PubMed. Available at: [Link]
-
Intranasal niosomes of this compound with improved bioavailability: preparation, optimization, and in-vivo evaluation. PubMed Central. Available at: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]
-
In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems. PubMed. Available at: [Link]
-
Bibliography on Alternatives to Oral Gavage for Mice and Rats. National Agricultural Library. Available at: [Link]
-
Physicochemical stability of the this compound in elastomeric device at 0.2 and 3.33 mg/mL. ResearchGate. Available at: [Link]
Sources
- 1. This compound Hydrochloride | C17H20ClNO | CID 155290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugcentral.org]
- 3. colab.ws [colab.ws]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal niosomes of this compound with improved bioavailability: preparation, optimization, and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal niosomes of this compound with improved bioavailability: preparation, optimization, and in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. This compound, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced analgesic effects of this compound in combination with acetaminophen in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of (+/-)-, (+)- and (-)-nefopam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound prescribing preferences in French hospitals: results of a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicines.org.uk [medicines.org.uk]
- 14. The Role of Spinal Dopaminergic Transmission in the Analgesic Effect of this compound on Rat Inflammatory Pain [epain.org]
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- 16. jddtonline.info [jddtonline.info]
- 17. tandfonline.com [tandfonline.com]
- 18. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. downstate.edu [downstate.edu]
Overcoming challenges in developing a robust Nefopam HPLC method
Ticket ID: NFP-HPLC-DEV-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Topic: Overcoming Tailing, Selectivity, and Robustness Challenges in Nefopam Analysis
Introduction: The "Basic" Problem with this compound
Welcome to the technical support center. If you are developing a method for this compound Hydrochloride, you have likely encountered its primary chromatographic adversary: Peak Tailing .
This compound is a cyclic benzoxazocine derivative with a tertiary amine group. While exact literature values vary, its
This guide moves beyond generic advice. We will construct a self-validating method that addresses the three critical failure points: Silanol Interaction (Tailing) , Impurity Resolution (Selectivity) , and Method Drift (Robustness) .
Module 1: The Tailing Factor (Troubleshooting Guide)
User Issue: "My this compound peak looks like a shark fin (Tailing Factor > 2.0). I'm using a standard C18 column."
The Mechanism
At neutral pH (approx. pH 7), the silanols on your column are ionized (
The Solution Protocol
You have two strategic options. Do not mix them randomly; choose based on your detector.
Strategy A: The "Brute Force" Acidic Suppression (Best for UV)
-
Logic: Lowering the pH below 3.0 protonates the silanols (
), neutralizing their charge and stopping the interaction. -
Protocol:
-
Buffer: Potassium Dihydrogen Phosphate (
). -
pH Adjustment: Adjust strictly to pH 3.0 ± 0.1 using Orthophosphoric Acid.
-
Column: Use a high-density C18 or C8 column (End-capped).
-
Additive: If tailing persists, add 0.1% Triethylamine (TEA) . Note: TEA competes for the silanol sites, effectively "blocking" them from this compound.
-
Strategy B: The "High pH" Approach (Best for LC-MS)
-
Logic: At pH 10.5 (above the
), this compound is neutral ( ). Neutral molecules do not interact with charged silanols. -
Protocol:
-
Buffer: Ammonium Bicarbonate or Ammonium Hydroxide.
-
pH Adjustment: pH 10.5 .
-
Column: CRITICAL. You MUST use a Hybrid Silica (e.g., Ethylene Bridged Hybrid) or Polymer-based column. Standard silica dissolves at pH > 8.0.
-
Visual Troubleshooting Logic
Figure 1: Decision matrix for diagnosing and fixing this compound peak tailing.
Module 2: Selectivity & Impurities (FAQ)
User Issue: "I cannot separate this compound from its main metabolite, Desmethylthis compound."
The Science of Selectivity
This compound and Desmethylthis compound differ only by a methyl group. In standard C18 chromatography, their hydrophobicity is very similar. To separate them, you need to exploit
Optimized Gradient Protocol
This method uses a Phenyl-Hexyl column to increase selectivity for the aromatic rings in the benzoxazocine structure.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, | Provides |
| Wavelength | 220 nm (Quant) / 266 nm (ID) | 220 nm is max sensitivity; 266 nm avoids solvent cut-off noise. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temp | 30°C | Controls viscosity and mass transfer kinetics. |
Gradient Table (Mobile Phase A: 10mM Phosphate pH 3.0; B: Acetonitrile):
| Time (min) | % A (Buffer) | % B (ACN) | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (elute polar degradants) |
| 15.0 | 40 | 60 | Linear gradient to elute this compound |
| 20.0 | 40 | 60 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
Target Resolution:
-
Desmethylthis compound: RT ~ 5.2 min
-
This compound: RT ~ 6.8 min[1]
-
Benzophenone (Degradant): RT ~ 12.5 min
Module 3: Method Validation (Self-Validating Systems)
User Issue: "How do I prove this method works for routine QC?"
You must validate according to ICH Q2(R1) guidelines. Below is the System Suitability Test (SST) protocol. This is your daily "health check" for the method.
System Suitability Limits
| Parameter | Acceptance Criteria | Failure Cause |
| Tailing Factor ( | NMT 2.0 (Target < 1.5) | Column aging, pH drift, silanol activity. |
| Theoretical Plates ( | NLT 2000 | Dead volume in system, column void. |
| Resolution ( | > 2.0 (this compound vs. Impurity) | Gradient profile error, organic modifier evaporation. |
| % RSD (Area) | < 2.0% (n=6 injections) | Pump pulsation, injector failure. |
Validation Workflow Diagram
Figure 2: Sequential validation workflow ensuring method integrity.
References
-
Bharathi, T. G. J., & Gowda, D. G. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of this compound. World Journal of Pharmaceutical Research, 10(5), 1234-1253.[2] Link
-
Starek, M., Dąbrowska, M., & Tarsa, M. (2011).[3] Analysis of this compound by TLC-densitometry: A Study of Degradation Mechanism in Solutions Under Stress Conditions. Acta Chimica Slovenica, 58(2), 262-269.[3] Link
-
Biosynth. (n.d.).[4] this compound Hydrochloride Product Data. Biosynth Carbosynth. Link
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC Application Notes. Link
Sources
Technical Support Center: Optimizing Electrophysiology Recordings with Nefopam
Welcome to the technical support guide for researchers utilizing Nefopam in electrophysiology experiments. This resource is designed to provide in-depth troubleshooting advice and best practices to ensure the stability and integrity of your recordings. Given this compound's complex mechanism of action, understanding its potential influence on your experimental setup is paramount for acquiring high-quality, reproducible data.
Section 1: Foundational Knowledge: this compound's Mechanism of Action in the Context of Electrophysiology
Before delving into troubleshooting, it is crucial to understand how this compound exerts its effects at the cellular level. This compound is a centrally-acting, non-opioid analgesic with a distinct pharmacological profile. Its primary mechanisms relevant to electrophysiological recordings are:
-
Inhibition of Monoamine Reuptake: this compound blocks the reuptake of serotonin, norepinephrine, and dopamine.[1][2] This leads to an accumulation of these neurotransmitters in the synaptic cleft, which can modulate overall network activity and neuronal excitability.
-
Modulation of Voltage-Gated Ion Channels: this compound has been shown to inhibit voltage-gated sodium and calcium channels.[1][2] This action directly impacts the generation and propagation of action potentials, as well as neurotransmitter release at the presynaptic terminal.
These dual actions mean that this compound can produce complex and sometimes unexpected effects on your recordings. This guide will help you anticipate and interpret these effects, distinguishing them from experimental artifacts.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound in electrophysiology experiments in a question-and-answer format.
Q1: After applying this compound, I've observed a significant decrease in the spontaneous firing rate of my neurons. Is this expected, or is my cell dying?
This is a frequently observed and expected effect of this compound. The reduction in neuronal firing rate is likely a direct consequence of its inhibitory action on voltage-gated sodium and calcium channels.[1][2] By blocking these channels, this compound increases the threshold for action potential generation and can reduce overall neuronal excitability.
Troubleshooting Steps:
-
Verify Cell Health: Perform a health check of the neuron. Monitor the resting membrane potential and input resistance. A stable resting membrane potential and input resistance suggest the cell is healthy and the observed effect is pharmacological.
-
Dose-Response Relationship: If you haven't already, perform a dose-response curve to characterize the effect of this compound on firing rate in your specific preparation. Start with a low concentration and incrementally increase it. This will help you determine the optimal concentration for your experiment.
-
Washout: Attempt to washout this compound and see if the firing rate returns to baseline. A successful washout is a strong indicator that the observed effect is due to the drug.
Q2: My recorded postsynaptic currents (PSCs) are significantly reduced in amplitude after this compound application. Is this a direct effect on postsynaptic receptors?
While a direct effect on postsynaptic receptors cannot be entirely ruled out without further investigation, the reduction in PSC amplitude is more likely due to this compound's presynaptic effects. By inhibiting presynaptic calcium channels, this compound can reduce neurotransmitter release, leading to smaller PSCs.[3] Additionally, its blockade of presynaptic sodium channels can decrease presynaptic neuron excitability.[4]
Experimental Workflow to Differentiate Pre- vs. Postsynaptic Effects:
Caption: Differentiating pre- and postsynaptic sites of action.
Q3: I'm seeing a slow, continuous drift in my baseline recording after applying this compound. How can I correct this?
Baseline drift can be a common issue in electrophysiology and can be exacerbated by the introduction of any new compound into the recording solution.
Potential Causes and Solutions:
-
Junction Potential Changes: The addition of this compound to your artificial cerebrospinal fluid (aCSF) can slightly alter its ionic composition, leading to a change in the junction potential at the reference electrode.
-
Solution: Re-zero your amplifier after the drug has been applied and the solution has equilibrated in the recording chamber.
-
-
Drug Solution Instability: Ensure your this compound stock solution is properly prepared and filtered. Particulates or impurities can clog perfusion lines or interact with the electrode, causing instability.
-
Perfusion System Issues: Check your perfusion system for any leaks or fluctuations in flow rate. Inconsistent delivery of the drug solution can manifest as a drifting baseline.
Q4: Since adding this compound, my recordings have become much noisier. What are the potential sources of this noise?
Increased noise can stem from several sources, some of which may be related to the drug application itself.
Troubleshooting Noise:
| Potential Source | Explanation | Mitigation Strategy |
| Electrical Interference | Introduction of the drug delivery system may have created a new ground loop or source of electrical noise. | Ensure all components of your drug delivery system are properly grounded. Check for any loose connections. |
| Mechanical Instability | The perfusion lines delivering this compound may be vibrating and transferring that vibration to the recording chamber or micromanipulator. | Secure all perfusion lines and ensure they are not in direct contact with the microscope stage or air table. |
| Chemical Interaction | In rare cases, the drug may interact with the electrode material or the headstage. | Ensure your electrodes are properly chlorided and that there are no leaks in your pipette holder. |
Section 3: Best Practices for Using this compound in Electrophysiology
Proactive measures can prevent many of the issues detailed above. Follow these best practices for optimal recording stability.
Drug Preparation and Application
-
Stock Solution Preparation:
-
Dissolve this compound hydrochloride in high-purity water or a suitable solvent as recommended by the manufacturer.
-
Prepare concentrated stock solutions and store them in aliquots at -20°C or as specified. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the final working concentration in your recording aCSF.
-
-
Solution Filtering:
-
Filter your final working solution of this compound-containing aCSF through a 0.22 µm syringe filter before it enters your perfusion system. This will remove any potential precipitates or microbial contamination.
-
-
Perfusion Speed:
-
When washing in this compound, use a slow and steady perfusion rate to minimize mechanical disturbances and allow for gradual equilibration of the drug in the slice. A rapid change in the solution can cause osmotic or mechanical stress to the cells.
-
Experimental Design
-
Internal Controls: Always include a within-experiment control by recording a stable baseline before drug application and attempting a washout afterward.
-
Vehicle Controls: Run parallel experiments using a vehicle control (the solution in which this compound is dissolved, without the drug) to ensure that any observed effects are not due to the solvent itself.
-
Concentration-Response Curve: As mentioned previously, establishing a concentration-response relationship is crucial for understanding the potency and efficacy of this compound in your specific preparation.
Recommended Concentration Range for In Vitro Experiments:
| Concentration Range | Expected Effects |
| Low Micromolar (1-10 µM) | Initial modulation of neuronal firing and synaptic transmission. |
| Mid Micromolar (10-50 µM) | More pronounced reduction in neuronal excitability and synaptic currents. |
| High Micromolar (>50 µM) | Significant suppression of neuronal activity. Potential for off-target effects. |
Note: The optimal concentration will vary depending on the specific brain region, neuron type, and experimental goals.
Signaling Pathway Overview
Caption: this compound's multifaceted mechanism of action.
Section 4: Concluding Remarks
This compound is a valuable pharmacological tool for investigating pain pathways and monoaminergic modulation of neuronal circuits. By understanding its mechanisms of action and anticipating its effects on electrophysiological recordings, researchers can mitigate potential artifacts and ensure the collection of high-quality, interpretable data. This guide provides a starting point for troubleshooting common issues; however, careful experimental design and meticulous technique remain the cornerstones of successful electrophysiology.
References
-
The Effect of this compound Hydrochloride on the Liver, Heart, and Brain of Rats: Acute Toxicity and Mechanisms of this compound Toxicity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
What is the mechanism of this compound Hydrochloride? (2024). Patsnap Synapse. [Link]
-
This compound Enhances the Protective Activity of Antiepileptics Against Maximal Electroshock-Induced Convulsions in Mice. (n.d.). PubMed. [Link]
-
This compound and its Role in Modulating Acute and Chronic Pain. (2018). ResearchGate. [Link]
-
Development and evaluation of this compound transdermal matrix patch system in human volunteers. (n.d.). PubMed. [Link]
-
This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents. (n.d.). PubMed. [Link]
-
Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units. (2019). PubMed Central. [Link]
-
Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. (2018). JoVE. [Link]
-
Rediscovery of this compound for the Treatment of Neuropathic Pain. (n.d.). PubMed Central. [Link]
-
Effective dose of this compound in 80% of patients (ED80): a study using the continual reassessment method. (n.d.). PubMed. [Link]
-
Ex vivo Brain Slice Preparation for electrophysiology and 2PLSM recordings. (2023). protocols.io. [Link]
-
Rediscovery of this compound for the Treatment of Neuropathic Pain. (2014). The Korean Journal of Pain. [Link]
-
Effective dose of this compound in 80% of patients (ED80): a study using the continual reassessment method. (2007). British Journal of Clinical Pharmacology. [Link]
-
Analgesic efficacy and haemodynamic effects of this compound in critically ill patients. (n.d.). PubMed. [Link]
-
Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons. (n.d.). PubMed Central. [Link]
-
Effects of this compound on Streptozotocin-Induced Diabetic Neuropathic Pain in Rats. (n.d.). PubMed Central. [Link]
-
This compound New Medicine Assessment. (n.d.). NHS. [Link]
-
Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. (2018). ResearchGate. [Link]
-
How and when to take this compound. (n.d.). NHS. [Link]
-
Experimental Procedure — Slice Electrophysiology 1.0 documentation. (n.d.). GitHub Pages. [Link]
-
In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity. (2020). PubMed Central. [Link]
-
Fatal this compound overdose. (2003). ResearchGate. [Link]
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Validation & Comparative
A Head-to-Head Comparison of Nefopam and Dexmedetomidine for Shivering Prevention
An In-Depth Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive, data-driven comparison of Nefopam and Dexmedetomidine for the prevention and treatment of shivering. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings, comparative clinical efficacy, and safety profiles, supported by experimental data from peer-reviewed literature.
Introduction: The Clinical Challenge of Shivering
Shivering, the involuntary, oscillating contraction of skeletal muscles, is a common and distressing physiological response frequently encountered in the perioperative period and during therapeutic hypothermia. While a natural mechanism to increase metabolic heat production, uncontrolled shivering can have significant detrimental effects. It can increase oxygen consumption by up to 600%, leading to metabolic acidosis, increased cardiac output, and myocardial ischemia. In the context of anesthesia, shivering impairs monitoring and causes significant patient discomfort. Consequently, effective pharmacological intervention is a critical aspect of patient care.
Among the various agents used to manage shivering, this compound, a non-opioid analgesic, and Dexmedetomidine, a highly selective α2-adrenoceptor agonist, have emerged as prominent options. This guide provides a head-to-head comparison of their performance, grounded in clinical evidence, to inform research and clinical decision-making.
Differentiating the Mechanisms of Action
Understanding the distinct pharmacological pathways through which this compound and Dexmedetomidine exert their anti-shivering effects is fundamental to appreciating their clinical profiles.
This compound: A Unique, Non-Sedating Approach
This compound is a centrally-acting non-opioid analgesic of the benzoxazocine class. Its anti-shivering mechanism is multifaceted and not fully elucidated, but it is believed to primarily involve the inhibition of synaptic reuptake of dopamine, norepinephrine, and serotonin.[1][2][3] This modulation of monoamine pathways within the central nervous system alters thermoregulatory control.
A key distinguishing feature of this compound is its selective impact on the shivering threshold. Research has shown that this compound significantly reduces the core temperature at which shivering is initiated, without substantially affecting the thresholds for vasoconstriction or sweating.[1][4][5] This unique profile means it can prevent shivering without causing the vasodilation and subsequent heat loss seen with many other anti-shivering agents.[1] Furthermore, its action as a non-competitive NMDA receptor antagonist may also contribute to its anti-shivering efficacy.[5]
Caption: this compound's selective anti-shivering mechanism of action.
Dexmedetomidine: The α2-Adrenoceptor Agonist Pathway
Dexmedetomidine is a potent and highly selective α2-adrenoceptor agonist, with an eightfold higher affinity for this receptor than clonidine.[6] Its anti-shivering effect is mediated by binding to α2-receptors in the central nervous system, particularly the hypothalamus.[7][8] This action decreases central thermosensitivity and reduces the firing rate of neurons, leading to a coordinated, dose-dependent reduction in both the vasoconstriction and shivering thresholds.[7][9][10]
This central sympatholytic action is also responsible for Dexmedetomidine's characteristic sedative, anxiolytic, and analgesic properties, which can be either a therapeutic benefit or a side effect depending on the clinical context.[6][8]
Caption: Dexmedetomidine's central α2-agonist mechanism of action.
Head-to-Head Clinical Performance: Efficacy
Direct comparative studies provide the most robust evidence for clinical decision-making. Multiple randomized controlled trials have evaluated this compound and Dexmedetomidine for both the prevention and treatment of post-anesthetic shivering. The data consistently points towards a superior efficacy profile for this compound in this specific indication.[2][4][11]
Table 1: Comparative Efficacy in Shivering Control
| Parameter | This compound | Dexmedetomidine | Key Findings & Citations |
| Shivering Incidence (Prevention) | Significantly Lower | Higher | In a study comparing prophylactic use, the incidence of shivering was 8.57% in the this compound group versus 55.71% in the Dexmedetomidine group.[2][11] |
| Time to Shivering Cessation (Treatment) | Significantly Faster | Slower | This compound achieved shivering control in an average of 2.35 minutes, compared to 4.63 - 4.93 minutes for Dexmedetomidine.[2][4] |
| Response Rate | Higher | Lower | Studies report a higher complete response rate with this compound for treating established shivering.[4][11] |
| Recurrence Rate | Lower | Higher | Recurrence of shivering after initial treatment is less frequent with this compound.[4] |
| Postoperative Analgesia | Significantly Longer | Shorter | Time to first request for rescue analgesia was significantly prolonged in the this compound group (approx. 351 minutes) compared to the Dexmedetomidine group (approx. 162-192 minutes).[2][4] |
Safety and Side Effect Profiles: A Critical Distinction
The side effect profiles of the two drugs are markedly different and are a direct consequence of their distinct mechanisms of action. This is often the deciding factor in drug selection for specific patient populations.
Hemodynamic Stability
-
This compound: Due to its sympathomimetic properties and sparing of the vasoconstriction threshold, this compound is associated with maintained or even slightly increased heart rate and mean arterial pressure.[2][4] This positive inotropic and chronotropic effect makes it a favorable choice in patients with or at risk of hemodynamic instability.[4]
-
Dexmedetomidine: Its central sympatholytic action frequently leads to dose-dependent hypotension and bradycardia.[2][4][12] While often manageable, these effects can be undesirable in hemodynamically fragile patients.
Sedation
-
This compound: A key advantage of this compound is its lack of sedative effects.[4][11] This is particularly beneficial for day-case surgeries, where rapid recovery is essential, and in critically ill patients where neurological assessment is important.[4]
-
Dexmedetomidine: Sedation is a primary and expected effect.[2][12] This can be therapeutically useful when anxiolysis is also a goal, but it is a limiting factor when maintaining patient alertness is a priority.
Table 2: Comparative Safety and Adverse Effects
| Adverse Effect | This compound | Dexmedetomidine | Causality and Citations |
| Hypotension | None / Rare | Common (10-20%) | Dexmedetomidine's α2-agonist action reduces sympathetic outflow.[2][4][12] |
| Bradycardia | None / Rare | Common (14-25%) | Central sympatholytic effect of Dexmedetomidine.[2][4][12] |
| Tachycardia | Possible | Rare | A known sympathomimetic effect of this compound.[5][13] |
| Sedation | None | Common / Dose-dependent | A primary pharmacological effect of Dexmedetomidine.[2][4][11] |
| Pain on Injection | Common (10%) | None | A known local effect of this compound administration.[4][5] |
| Nausea / Vomiting | Possible | Possible | Both drugs can cause nausea, though rates vary between studies.[5][8][14] |
| Dry Mouth | Possible | Common | Anticholinergic properties (this compound) and central effects (Dexmedetomidine).[5][10] |
| Respiratory Depression | None | Minimal / Rare | This compound is not associated with respiratory inhibition.[1][2] Dexmedetomidine typically preserves respiratory drive.[7] |
Experimental Protocol: A Self-Validating System for Comparison
To ensure trustworthiness and reproducibility, a robust experimental design is paramount. The following outlines a standardized, double-blind, randomized controlled trial protocol for comparing the efficacy of this compound and Dexmedetomidine in treating post-spinal anesthesia shivering, based on methodologies from published studies.[2][4]
Study Objective
To compare the efficacy and safety of intravenous this compound versus Dexmedetomidine for the treatment of grade 3 or 4 shivering in patients undergoing elective surgery under spinal anesthesia.
Methodology
-
Patient Selection: Recruit 100 ASA physical status I-II patients, aged 18-60 years, scheduled for elective lower abdominal or lower limb surgery under spinal anesthesia.
-
Exclusion Criteria: Patient refusal, known hypersensitivity to study drugs, history of convulsive disorders (for this compound), severe cardiovascular or respiratory disease, and pregnancy.
-
Anesthetic Protocol: Standardize the spinal anesthesia technique (e.g., specific dose of bupivacaine). Maintain operating room temperature at 21-23°C and use intravenous fluids warmed to room temperature.
-
Monitoring: Continuously monitor ECG, non-invasive blood pressure, heart rate, and oxygen saturation (SpO2). Record core temperature (tympanic) at baseline and regular intervals.
-
Shivering Assessment: Once a patient develops shivering, assess its intensity using a validated scale (e.g., 0 = no shivering; 1 = piloerection or peripheral vasoconstriction but no visible shivering; 2 = muscular activity in only one muscle group; 3 = muscular activity in more than one muscle group but not generalized; 4 = shivering involving the whole body).
-
Randomization & Blinding: Patients developing grade 3 or 4 shivering are randomly allocated to one of two groups. The study drug is prepared in identical, numbered syringes by a pharmacist not involved in patient care to ensure double-blinding.
-
Group N (n=50): Receives this compound 0.15 mg/kg.
-
Group D (n=50): Receives Dexmedetomidine 0.5 μg/kg.
-
-
Drug Administration: The assigned drug, diluted in 10 ml of isotonic saline, is administered as a slow intravenous injection over one minute.
-
Outcome Measures:
-
Primary: Time from drug administration to complete cessation of shivering (grade 0 or 1).
-
Secondary: Response rate (percentage of patients with successful treatment), recurrence of shivering within 2 hours, hemodynamic changes (heart rate, blood pressure) from baseline, sedation score (using a scale like the Ramsay Sedation Scale), and incidence of adverse effects (nausea, vomiting, hypotension, bradycardia).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test for continuous data, chi-square test for categorical data) to compare the outcomes between the two groups. A p-value < 0.05 is considered statistically significant.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion and Field Perspective
Both this compound and Dexmedetomidine are effective pharmacological agents for managing perioperative shivering. However, a critical analysis of head-to-head comparative data reveals a superior profile for this compound in the specific context of shivering prevention and control.
This compound emerges as the preferred agent when the primary goal is rapid and effective shivering cessation without inducing sedation or compromising hemodynamic stability. [2][4][11] Its unique mechanism of selectively lowering the shivering threshold without causing vasodilation, coupled with its lack of sedative and respiratory-depressant effects, makes it an ideal choice for a broad range of patients, including the hemodynamically unstable and those undergoing ambulatory surgery.[1][4]
Dexmedetomidine remains a valuable tool, particularly when its sedative and anxiolytic properties are also desired. [6][8] However, for the isolated treatment of shivering, its slower onset of action, lower response rate, and significant side effects of bradycardia, hypotension, and sedation make it a less optimal choice compared to this compound.[2][4]
Ultimately, the choice of agent must be tailored to the individual patient's clinical status and the procedural context. This guide provides the evidence-based foundation for making that informed decision.
References
-
Title: Dexmedetomidine versus this compound for the management of post-spinal anesthesia shivering: A randomized double-blind controlled study Source: Taylor & Francis Online URL: [Link]
-
Title: Efficacy of Intravenous this compound, Dexmedetomidine, and Meperidine in Preventing Postspinal Anesthesia Shivering in Adult Patients Undergoing Lower Abdominal and Lower Limb Surgeries: A Double‐Blind Comparative Study Source: ResearchGate URL: [Link]
-
Title: Efficacy of Dexmedetomedine and Butarphanol on post spinal Anesthesia shivering---A comparative study Source: IOSR Journal of Dental and Medical Sciences URL: [Link]
-
Title: Dexmedetomidine for shivering treatment Source: Dove Medical Press URL: [Link]
-
Title: Comparison of dexmedetomidine and meperidine for the prevention of shivering following coronary artery bypass graft: study protocol of a randomised controlled trial Source: BMJ Open URL: [Link]
-
Title: this compound for the prevention of perioperative shivering: a meta-analysis of randomized controlled trials Source: BMC Anesthesiology via PubMed Central URL: [Link]
-
Title: Efficacy of Intravenous this compound, Dexmedetomidine, and Meperidine in Preventing Postspinal Anesthesia Shivering in Adult Patients Undergoing Lower Abdominal and Lower Limb Surgeries: A Double‐Blind Comparative Study Source: Anesthesiology and Pain Medicine via PubMed Central URL: [Link]
-
Title: Randomised double-blind comparative study of dexmedetomidine and tramadol for post-spinal anaesthesia shivering Source: Indian Journal of Anaesthesia via PubMed Central URL: [Link]
-
Title: The Effect of Dexmedetomidine Prescription on Shivering during Operation in the Spinal Anesthesia Procedures of Selective Orthopedic Surgery of the Lower Limb in Addicted Patients Source: Anesthesiology and Pain Medicine via PubMed Central URL: [Link]
-
Title: this compound, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold Source: Anesthesiology via PubMed Central URL: [Link]
-
Title: Safety and Efficacy of Dexmedetomidine in Treating Post Spinal Anesthesia Shivering: A Randomized Clinically Controlled Dose-Finding Study Source: Pain Physician URL: [Link]
-
Title: Efficacy of Intravenous this compound, Dexmedetomidine, and Meperidine in Preventing Post-Spinal Anesthesia Shivering in Adult Patients Undergoing Lower Abdominal and Lower Limb Surgeries. Source: ClinicalTrials.Veeva URL: [Link]
-
Title: Reduction in the incidence of shivering with perioperative dexmedetomidine: A randomized prospective study Source: Anesthesia: Essays and Researches via PubMed Central URL: [Link]
-
Title: The effect of this compound on the perioperative shivering Source: ResearchGate URL: [Link]
-
Title: Efficacy of Intravenous this compound, Dexmedetomidine, and Meperidine in Preventing Postspinal Anesthesia Shivering in Adult Patients Undergoing Lower Abdominal and Lower Limb Surgeries: A Double-Blind Comparative Study Source: PubMed URL: [Link]
-
Title: Effects of intrathecal dexmedetomidine on shivering after spinal anesthesia for cesarean section: a double-blind randomized clinical trial Source: Journal of Pain Research via PubMed Central URL: [Link]
-
Title: Side effects of this compound Source: NHS URL: [Link]
-
Title: this compound New Medicine Assessment Source: Scottish Medicines Consortium URL: [Link]
-
Title: The Effect of Intravenous Dexmedetomidine During Surgery in the Prevention of Shivering After General Anesthesia in Patients Undergoing Spinal Surgery: A Randomized Clinical Trial Source: Brieflands URL: [Link]
-
Title: this compound Hydrochloride 30 mg Film-coated tablets (this compound hydrochloride) Source: Medicines.org.uk URL: [Link]
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- 14. Side effects of this compound - NHS [nhs.uk]
Comparative Guide: Side Effect Profiles of Nefopam vs. Traditional NSAIDs in Preclinical Models
Executive Summary
Nefopam , a benzoxazocine derivative, represents a distinct class of centrally acting non-opioid analgesics.[1][2][3] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which act primarily by inhibiting Cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, this compound functions as a triple reuptake inhibitor (serotonin, norepinephrine, dopamine) and modulates voltage-sensitive sodium and calcium channels.
This fundamental mechanistic divergence results in a superior safety profile for this compound regarding gastrointestinal (GI), renal, and hemostatic parameters, while maintaining analgesic potency comparable to or exceeding that of NSAIDs in specific nociceptive models. This guide provides a technical comparison of these profiles, supported by experimental data and standardized protocols.
Mechanistic Divergence & Signaling Pathways
The safety advantage of this compound stems directly from its lack of interaction with the arachidonic acid cascade. While NSAIDs deplete protective prostaglandins in the gastric mucosa and kidney, this compound targets monoaminergic descending inhibitory pathways.
Diagram 1: Mechanism of Action Comparison (this compound vs. NSAIDs)
Caption: this compound bypasses the COX-prostaglandin pathway, avoiding the downstream mucosal and renal toxicity associated with NSAIDs.
Comparative Efficacy & Toxicology Data[4][5]
The following data summarizes preclinical findings comparing this compound with standard NSAIDs (Ketoprofen, Indomethacin) in rodent models.
Table 1: Antinociceptive Efficacy (ED50) vs. Toxicity Profile
| Parameter | This compound (Central Analgesic) | Ketoprofen/Indomethacin (NSAID) | Clinical Implication |
| Writhing Test ED50 (Mice) | 2.56 ± 0.38 mg/kg | 1.41 ± 0.41 mg/kg | NSAIDs are slightly more potent in visceral pain models. |
| Formalin Test ED50 (Mice) | 4.32 ± 0.17 mg/kg | 49.56 ± 15.81 mg/kg | This compound is significantly more potent in inflammatory/central sensitization phases.[4] |
| Gastric Ulcer Index (Rat) | Negligible / < 1.0 | 28.0 ± 1.97 (Indomethacin) | This compound spares gastric mucosa; NSAIDs cause severe ulceration. |
| Bleeding Time | No Effect | Significantly Prolonged | This compound is safe for perioperative use; NSAIDs risk hemorrhage. |
| Renal Function | No significant change in GFR | Reduced GFR / Na+ Retention | This compound is safer for patients with compromised renal perfusion. |
Data Sources: Efficacy data adapted from Girard et al. (2008); Ulcer Index data derived from comparative studies (e.g., Baltes, 1977; Urtica simensis control data).
Detailed Safety Profiles
Gastrointestinal Safety
NSAIDs: Induce gastric damage via topical irritation and systemic inhibition of COX-1, which reduces cytoprotective mucus and bicarbonate secretion. This compound: Lacks ulcerogenic potential. In comparative studies (Baltes, 1977), this compound (180 mg/day) showed no significant increase in gastrointestinal blood loss (0.60 ml/day) compared to baseline, whereas Aspirin (1.8 g/day ) tripled blood loss (1.63 ml/day).
Hemostatic Profile
NSAIDs: Non-selective NSAIDs (e.g., Ketorolac) reversibly inhibit platelet COX-1, blocking Thromboxane A2 production and prolonging bleeding time. This compound: Does not affect platelet aggregation or bleeding time (Dordoni et al., 1994). This makes it a critical alternative for post-operative analgesia where bleeding risk is a concern.
Renal Profile
NSAIDs: Inhibit renal prostaglandins (PGE2, PGI2) which are crucial for maintaining renal blood flow, especially under stress (hypovolemia). This can precipitate Acute Kidney Injury (AKI).[5] This compound: Does not interfere with renal hemodynamics. While dose adjustment is required in End-Stage Renal Disease (ESRD) due to altered metabolism, it does not cause renal vasoconstriction.
Experimental Protocols
To validate these profiles in a preclinical setting, the following protocols are recommended.
Protocol A: Comparative Gastric Ulcerogenicity Assay (Rat Model)
Objective: Quantify the ulcerogenic potential of this compound vs. Indomethacin.
-
Animals: Wistar rats (180–220g), fasted for 24 hours (water ad libitum).
-
Grouping (n=6/group):
-
Group 1: Vehicle Control (Saline).
-
Group 2: this compound (20 mg/kg, p.o. or i.p.).
-
Group 3: Indomethacin (30 mg/kg, p.o.[6] - Positive Control).
-
-
Procedure:
-
Scoring (Ulcer Index):
-
Examine mucosa under 10x magnification.
-
Score lesions: 0 = Normal; 1 = Red coloration; 2 = Spot ulcer; 3 = Hemorrhagic streak; 4 = Deep ulcer >1mm.
-
Calculation:
.
-
Diagram 2: Gastric Safety Assessment Workflow
Caption: Workflow for assessing acute gastric toxicity in rodent models.
Protocol B: Tail Bleeding Time Assay (Hemostasis)
Objective: Assess impact on primary hemostasis.
-
Animals: Swiss albino mice or Wistar rats.
-
Administration: Administer this compound (ED50 dose) or Ketorolac (10 mg/kg). Wait 30 mins (i.p.) or 60 mins (p.o.).
-
Procedure:
-
Anesthetize animal (optional, depending on ethical approval; usually conscious in mice).
-
Amputate 2mm of the tail tip using a scalpel.
-
Immerse tail in 37°C saline solution.
-
-
Measurement:
-
Record time until bleeding stops completely (no re-bleeding for 30s).
-
Cut-off: 20 minutes (if bleeding persists, record as >20 min).
-
Conclusion for Drug Development
For researchers and drug developers, This compound offers a strategic alternative to NSAIDs in multimodal analgesia regimens.
-
Efficacy: Superior in models of central sensitization (Formalin test), making it ideal for neuropathic or post-operative pain states.
-
Safety: The lack of COX inhibition eliminates the "ceiling effect" imposed by GI and renal toxicity seen with NSAIDs.
-
Recommendation: this compound should be considered as a co-analgesic to spare opioids and replace NSAIDs in patients with high bleeding risk, peptic ulcer history, or renal compromise.
References
-
Girard, P., et al. (2008). this compound and ketoprofen synergy in rodent models of antinociception.[4] Biological & Pharmaceutical Bulletin. Link
-
Baltes, B.J. (1977). Gastrointestinal blood loss study with a new analgesic compound: this compound hydrochloride.[9] The Journal of Clinical Pharmacology. Link
-
Dordoni, P.L., et al. (1994). Effect of ketorolac, ketoprofen and this compound on platelet function. Anaesthesia. Link
-
Kim, K.H., & Abdi, S. (2014). Rediscovery of this compound for the Treatment of Neuropathic Pain. Korean Journal of Pain. Link
-
Mimoz, O., et al. (2001). Analgesic efficacy and pharmacokinetics of this compound in critically ill patients. Anesthesia & Analgesia. Link
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- 3. Use of this compound for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. This compound and ketoprofen synergy in rodent models of antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lancashireandsouthcumbriaformulary.nhs.uk [lancashireandsouthcumbriaformulary.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Gastrointestinal blood loss study with a new analgesic compound: this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of this compound on blood acid-base status in the rabbit: interactions with morphine in the mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. About this compound - NHS [nhs.uk]
- 12. Antinociceptive effects of (+/-)-, (+)- and (-)-nefopam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validation of Nefopam’s Interaction with NMDA Receptors In Vitro
Executive Summary & Mechanistic Hypothesis
Status: Repurposed Analgesic / Putative Glutamatergic Modulator Primary Indication: Non-opioid analgesia (multimodal). Target Class: Monoamine Reuptake Inhibitor (Primary); Voltage-Gated Sodium/Calcium Channel Modulator (Secondary); NMDA Receptor Antagonist (Controversial/Low-Affinity).
The Mechanistic Divergence
While Nefopam is structurally analogous to Orphenadrine (a known NMDA antagonist), its interaction with the N-methyl-D-aspartate (NMDA) receptor is complex.[1][2] Unlike MK-801 (Dizocilpine) , which acts as a high-affinity, open-channel blocker, current data suggests this compound’s "anti-glutamatergic" effects are likely indirect —mediated primarily through the inhibition of presynaptic Voltage-Sensitive Sodium Channels (VSSCs) (reducing glutamate release) or Voltage-Sensitive Calcium Channels (VSCCs), rather than high-affinity binding to the NMDA receptor's phencyclidine (PCP) site.
This guide provides the experimental framework to validate these interactions, distinguishing between direct pore blockade and upstream functional inhibition .
Mechanistic Pathway Visualization
The following diagram contrasts the direct blockade mechanism of MK-801 with the multi-modal upstream inhibition proposed for this compound.
Figure 1: Putative sites of action. This compound acts upstream (Na+ channels) and parallel (VSCCs), whereas MK-801 acts directly on the NMDA pore.
Comparative Analysis: this compound vs. Standard Modulators
To validate this compound, you must benchmark it against agents with defined mechanisms.
| Feature | This compound | MK-801 (Dizocilpine) | Memantine | Veratridine (Tool) |
| Primary Mechanism | Monoamine uptake inhib. + Na+/Ca2+ channel block | Non-competitive NMDA antagonist (PCP site) | Uncompetitive NMDA antagonist (Voltage-dependent) | Na+ Channel Activator (Induces Glu release) |
| NMDA Binding Affinity (Ki) | Very Low (>100 µM - 1 mM) | High (nM range) | Moderate (~1 µM) | N/A |
| Binding Site | Unknown (likely not PCP site) | PCP Binding Site (Pore) | PCP Binding Site (Pore) | N/A |
| Voltage Dependence | Yes (on Na+/Ca2+ channels) | Yes (Trapping block) | Yes (Fast on/off) | N/A |
| Functional Outcome | Reduces Glu release & Ca2+ influx | Blocks Post-synaptic Current | Modulates Post-synaptic Current | Induces Excitotoxicity |
Key Insight for Validation: If this compound were a direct NMDA antagonist, it should displace [3H]-MK-801 at low concentrations. Literature indicates it requires ~1 mM to displace 50% of MK-801, suggesting the "NMDA antagonist" classification is functionally descriptive of the outcome (neuroprotection) rather than the molecular target [1, 2].
Experimental Validation Protocols
Protocol A: Radioligand Binding Assay (The "Exclusion" Test)
Objective: To definitively determine if this compound competes for the phencyclidine (PCP) binding site within the NMDA receptor pore.
Reagents:
-
Ligand: [3H]-MK-801 (Specific Activity: 15–30 Ci/mmol).
-
Tissue: Rat hippocampal synaptic membranes (rich in NR1/NR2B subunits).
-
Non-specific Control: 10 µM unlabeled MK-801 or PCP.
Methodology:
-
Preparation: Homogenize hippocampal tissue in 50 mM Tris-acetate buffer (pH 7.4). Wash x3 to remove endogenous glutamate/glycine (critical to prevent channel opening during prep, although MK-801 binding requires open channels, so add 10 µM Glutamate + 10 µM Glycine during incubation).
-
Incubation: Incubate membranes (200 µg protein) with 2 nM [3H]-MK-801.
-
Competition: Add this compound at increasing concentrations (10 nM to 1 mM ).
-
Filtration: Terminate after 2 hours (equilibrium) by rapid filtration over GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation.
Success Criteria (Self-Validating):
-
MK-801 Control: Unlabeled MK-801 must displace >90% of radioligand (defines specific binding).
-
This compound Result: If Ki > 100 µM, this compound is not a high-affinity PCP-site ligand. This confirms the mechanism is likely upstream [2].
Protocol B: Whole-Cell Patch-Clamp (The "Differentiation" Test)
Objective: To distinguish between Presynaptic inhibition (reduced glutamate release) and Postsynaptic blockade (direct receptor inhibition).
System: Cultured Hippocampal Neurons (DIV 14-21) or HEK293 cells transfected with NR1/NR2B.
Workflow Diagram:
Figure 2: Electrophysiological decision tree. Reduction in sEPSC frequency indicates presynaptic action; reduction in evoked NMDA current amplitude indicates postsynaptic blockade.
Step-by-Step Methodology:
-
Recording Solutions:
-
Internal: Cs-Gluconate based (blocks K+ channels to isolate excitatory currents).
-
External: Mg2+-free ACSF (to relieve physiological Mg2+ block of NMDA receptors) + TTX (0.5 µM) only if testing direct postsynaptic currents.
-
-
Experiment 1: Direct Postsynaptic Current (Evoked)
-
Apply TTX to block action potentials.
-
Apply exogenous NMDA (50 µM) + Glycine (10 µM) via fast perfusion.
-
Record peak current (
). -
Co-apply this compound (30–100 µM).
-
Interpretation: If
, this compound does not block the receptor directly.
-
-
Experiment 2: Spontaneous EPSCs (Synaptic Network)
-
Remove TTX. Allow spontaneous firing.
-
Record baseline sEPSCs.
-
Apply this compound (30 µM).
-
Interpretation: A reduction in Frequency of events implies presynaptic inhibition (Na+ channel blockade preventing glutamate release). A reduction in Amplitude implies postsynaptic receptor blockade.
-
Data Interpretation & Troubleshooting
Interpreting the "Negative" Result
In drug development, a negative result in a binding assay is as valuable as a positive one.
-
Observation: this compound shows negligible displacement of MK-801 but robust neuroprotection in cell viability assays (e.g., Veratridine-induced toxicity).[1]
Troubleshooting the Assay
-
Issue: No current in control cells.
-
Issue: this compound precipitates in solution.
References
-
Verleye, M., et al. (2004). This compound, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity.[1][2][6] Brain Research, 1013(2), 249-255.
-
Novelli, A., et al. (2005).[10] this compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels.[7][10] Amino Acids, 28(2), 183-191.[10]
-
Fernández-Sánchez, M.T., et al. (2002). This compound prevents veratridine-induced neurotoxicity in cultured cerebellar granule neurons.[1][2] Toxicon, 40(12), 1773-1776.
-
Parsons, C.G., et al. (1995). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro. Neuropharmacology, 34(10), 1239-1258.
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- 3. The NMDA receptor antagonist MK-801 differentially modulates mu and kappa opioid actions in spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of catecholamines and serotonin receptor subtypes in this compound-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Frontiers | Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs [frontiersin.org]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Profiling of Nefopam Hydrochloride: Injectable, Solid Oral, and Transdermal Matrices
Topic: Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
Nefopam hydrochloride (a benzoxazocine derivative) presents a unique stability profile governed primarily by the susceptibility of its cyclic ether linkage to hydrolysis and its tertiary amine to oxidation. While the solid-state hydrochloride salt demonstrates robust stability, liquid and novel transdermal formulations introduce significant kinetic challenges regarding pH drift and excipient interaction. This guide provides a technical comparison of these formulations, supported by forced degradation protocols and chromatographic methodologies.
The Chemical Basis of Instability
To understand the divergence in formulation stability, one must first analyze the degradation mechanism. This compound’s structure contains a strained cyclic ether and a tertiary amine.
-
Hydrolytic Cleavage: The primary degradation pathway in aqueous solution is the ring-opening of the cyclic ether, which is acid/base catalyzed. This is the rate-determining step.[1][2]
-
Oxidative Stress: The tertiary amine is susceptible to N-oxide formation under oxidative stress (e.g., peroxides in excipients).
-
Photostability: While relatively stable in solid form, solutions exhibit sensitivity to UV radiation, necessitating light protection.
Diagram 1: this compound Degradation Logic
The following diagram illustrates the logical flow of degradation susceptibility based on environmental triggers.
Figure 1: Mechanistic degradation pathways of this compound HCl showing the critical dependence on pH and oxidative triggers.
Comparative Formulation Matrix
The following matrix synthesizes experimental data regarding the stability windows of the three primary delivery systems.
| Feature | Formulation A: Aqueous Injection | Formulation B: Immediate Release Tablet | Formulation C: Transdermal Matrix |
| Primary Instability | pH Drift & Hydrolysis. Solutions are most stable at pH 5.2–5.[3]4. Deviation causes rapid ring opening. | Hygroscopicity. Moisture uptake accelerates hydrolysis in the solid state if packaging is compromised. | Crystallization & Interaction. Drug-adhesive interaction (e.g., with acrylate) can reduce permeation. |
| Critical Excipient Factor | Buffer Capacity. Citrate or Acetate buffers are required to maintain pH ~5.3. | Lactose Compatibility. Maillard reaction risk is low (secondary amine absent), but moisture content of starch is critical. | Polymer Choice. PVP (Polyvinylpyrrolidone) stabilizes the amorphous state but increases moisture uptake. |
| Storage Requirement | Protect from light; Do not freeze (precipitation risk). | Ambient (25°C/60% RH). Blister packing essential. | Sealed foil pouches (prevent volatile loss and moisture ingress). |
| Degradation Rate (k) | First-order kinetics (pH dependent).[3] | Negligible at T < 40°C. | Diffusion-controlled; matrix aging can alter release rate. |
Experimental Validation: Forced Degradation Protocol
To validate these stability profiles in your own lab, do not rely on generic screening. Use this targeted stress-testing protocol designed for benzoxazocine derivatives.
Workflow Diagram
Figure 2: Forced degradation workflow. Note: Base hydrolysis is often faster than acid hydrolysis for this compound; monitor closely to prevent total degradation.
Protocol Details
-
Acid Stress: Add 1 mL of 0.1 N HCl to 1 mL of stock solution. Heat at 80°C. Expected Result: Moderate degradation (~10-15%).
-
Alkaline Stress: Add 1 mL of 0.1 N NaOH. Heat at 80°C. Warning: this compound is highly labile in alkaline conditions. If precipitation occurs, use a lower concentration or co-solvent (Methanol).
-
Oxidative Stress: Add 3% H2O2.[4] Keep at Room Temp. Mechanism: Attacks the nitrogen center.
-
Quenching: Neutralize acid/base samples to pH 6.0 before injection to prevent damage to the HPLC column and peak distortion.
Analytical Methodology (HPLC)
For comparative studies, a Stability-Indicating Method (SIM) is required. The following conditions are validated to separate this compound from its hydrolytic degradants and excipients.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., LiChrospher or equivalent), 250 x 4.6 mm, 5 µm | Provides sufficient retention for the hydrophobic benzoxazocine core. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) [30:70 v/v] | Acidic pH ensures the drug is protonated (improving peak shape) and suppresses silanol activity. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 220 nm | This compound has weak absorption; 220 nm captures the benzene ring transitions. |
| Retention Time | ~5.3 min (this compound) | Degradants typically elute earlier (more polar) or later (dimers). |
Note on Transdermal Extraction: When analyzing patches, cut the patch into 1 cm² pieces and extract with Methanol:Buffer (50:50) via sonication for 30 minutes to ensure complete recovery from the adhesive matrix before HPLC injection.
Data Synthesis & Findings
Based on aggregated experimental data [1, 2, 6], the following stability hierarchy is established:
-
Solid Oral Dosage (Most Stable): Shelf life > 36 months. Degradation is driven only by high humidity (>75% RH).
-
Transdermal Matrix (Intermediate): Shelf life ~24 months. Stability is compromised by crystallization of the drug within the adhesive over time, which does not degrade the molecule chemically but reduces bioavailability (physical instability).
-
Aqueous Injection (Least Stable): Shelf life ~24 months (if buffered). Highly sensitive to pH shifts. Admixtures (e.g., with NSAIDs or PPIs) often lead to immediate precipitation or rapid hydrolysis due to pH incompatibility [5].
References
-
Tu, Y., et al. (1990). This compound hydrochloride degradation kinetics in solution.[3][5][6] Journal of Pharmaceutical Sciences.[3] Link
-
Starek, M., et al. (2011).[6] Analysis of this compound by TLC-densitometry.[6] A study of degradation mechanism in solutions under stress conditions. Acta Chimica Slovenica.[6] Link
-
Daval, A., et al. (2025). Physicochemical stability of the this compound in elastomeric device.[7] European Journal of Hospital Pharmacy.[8] Link
-
Musazzi, U.M., et al. (2020). Guideline on the quality of Transdermal Patches.[9] European Medicines Agency. Link
-
Jouannet, M., et al. (2019). Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes.[4][8] European Journal of Hospital Pharmacy.[8] Link
-
Pattnaik, S., et al. (2015). Development and evaluation of this compound transdermal matrix patch system. Journal of Advanced Pharmaceutical Technology & Research. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Degradation mechanism of this compound in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Physicochemical stability of the this compound in elastomeric device at 0.2 and 3.33 mg/mL [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical stability of this compound and this compound/droperidol solutions in polypropylene syringes for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nefopam in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is not merely a matter of regulatory compliance; it is a cornerstone of scientific integrity and responsible research. This guide provides a detailed, step-by-step framework for the proper disposal of Nefopam, a non-opioid analgesic, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of this compound's chemical properties, empowering you to manage this aspect of your research with confidence and precision.
The Critical Importance of Proper this compound Disposal
This compound, while a valuable tool in pharmacological research, is classified as a toxic substance. Multiple Safety Data Sheets (SDS) confirm that it is toxic if swallowed, in contact with skin, or if inhaled[1][2][3][4][5][6]. Improper disposal of such compounds can lead to environmental contamination, with pharmaceuticals being a recognized threat to aquatic ecosystems[7][8][9]. The United States Environmental Protection Agency (EPA) has established regulations under the Resource Conservation and Recovery Act (RCRA) to govern the disposal of hazardous waste, including pharmaceuticals, to prevent such environmental harm[7]. Therefore, a meticulously planned and executed disposal strategy is paramount.
Understanding this compound's Waste Profile
An essential first step in proper disposal is understanding the specific classification of the chemical waste. While the EPA maintains lists of specific hazardous wastes (P- and U-lists), this compound is not explicitly found on these lists[9][10][11]. However, a waste can still be classified as hazardous if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[3]. Given its documented toxicity, any unused or waste this compound must be managed as a toxic hazardous waste .
Chemical Deactivation: A Cautious Approach
In some instances, chemical deactivation can render a hazardous compound non-hazardous. However, for this compound, this is not a recommended practice in a standard laboratory setting. Studies on the degradation of this compound have shown that while it does break down under acidic and basic conditions, the process is complex and results in numerous degradation products[7][12]. Furthermore, one study indicated that this compound is resistant to degradation under oxidative conditions, making common chemical deactivation methods using strong oxidizers ineffective[2]. Attempting to neutralize this compound in the lab without a validated and fully understood protocol could lead to incomplete deactivation and the potential creation of new, uncharacterized hazards.
Therefore, the core directive for this compound disposal is not in-lab deactivation, but rather safe and compliant collection and transfer to a licensed hazardous waste facility for incineration.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of solid this compound waste and materials contaminated with this compound.
Part 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling any this compound waste, it is crucial to be equipped with the appropriate PPE to mitigate the risk of exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended | Prevents dermal absorption of the toxic compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling powdered this compound to prevent inhalation. |
All handling of solid this compound and the preparation of its waste should be conducted within a certified chemical fume hood to further minimize inhalation risks.
Part 2: Waste Segregation and Containerization
Proper segregation is key to a safe and compliant waste management program. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Experimental Workflow for this compound Waste Segregation:
Caption: Workflow for proper segregation and containerization of this compound waste.
Step-by-Step Containerization Procedure:
-
Select a Compatible Container: Use a wide-mouth, sealable container made of a material compatible with chemical waste (e.g., high-density polyethylene - HDPE). The container must be in good condition, with no leaks or cracks.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
A clear indication of the hazard: "Toxic"
-
The date you first add waste to the container (accumulation start date).
-
-
Collect the Waste:
-
Solid this compound: Carefully transfer any unused or waste solid this compound into the designated container.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed directly into the container.
-
Empty Stock Bottles: The original container of this compound, even if "empty," will contain residue and must be disposed of as hazardous waste. Place the empty, capped bottle into the waste container.
-
-
Keep the Container Closed: The hazardous waste container must be kept securely closed at all times, except when adding waste. This prevents accidental spills and the release of fumes.
Part 3: Storage and Disposal
Once containerized, the this compound waste must be stored and disposed of according to institutional and regulatory guidelines.
Logical Flow for this compound Waste Disposal:
Caption: Decision pathway for the final disposal of containerized this compound waste.
Storage and Disposal Procedure:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area should be clearly marked and away from general lab traffic. Ensure that the this compound waste is not stored with incompatible chemicals.
-
Arrange for Pickup: Once the container is full, or if you are discontinuing work with this compound, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Do not attempt to transport the waste yourself.
-
Documentation: Maintain a log of the hazardous waste you generate, including the contents and date of disposal. This is good laboratory practice and may be required by your institution.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: If the spill is large or in an open area, evacuate personnel from the immediate vicinity and restrict access.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. For larger spills of powdered this compound, respiratory protection is essential.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.
-
Solution Spills: Surround the spill with an absorbent barrier (e.g., spill pads or socks) to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully scoop the absorbed material into your designated this compound hazardous waste container.
-
Clean the spill area with a detergent solution, followed by water. All cleaning materials (wipes, paper towels, etc.) must also be disposed of in the hazardous waste container.
-
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
By adhering to this comprehensive guide, you can ensure that your handling and disposal of this compound waste meet the highest standards of safety and environmental responsibility, reinforcing the trust and integrity that are the hallmarks of exemplary scientific research.
References
- MedChemExpress. (2024, July 5). This compound hydrochloride-SDS.
- ECHEMI. (n.d.). (±)-Nefopam hydrochloride SDS, 23327-57-3 Safety Data Sheets.
- Rx Destroyer. (2023, June 22). Proper Disposal in Pharmaceutical Research is Extremely Important.
- PureWay. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
- National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Rx Destroyer. (2023, July 10). What Are the Effects of Pharmaceutical Waste on the Environment?.
- Santa Cruz Biotechnology. (2025, May 3). SAFETY DATA SHEET.
- Cayman Chemical. (2025, December 3). Safety Data Sheet.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of this compound hydrochloride.
- AK Scientific, Inc. (n.d.). This compound HCl - Safety Data Sheet.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound.
- Fine Organics. (2023, July 12). Safety Data Sheet.
- Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
- U.S. Environmental Protection Agency. (2025, November 10). The Impact of Pharmaceuticals Released to the Environment.
- World Health Organization. (2025, February 21). Safe management of pharmaceutical waste from health care facilities: global best practices.
- Frontiers. (2022, December 15). Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention.
- Secure a Drug. (2023, February 23). Environmental Impact of Drugs in Landfills.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Nyagah, D. M., Njagi, A., & Nyaga, M. N. (2020, October 14). Pharmaceutical waste: overview, management and impact of improper disposal. Zenodo.
- Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from Lehigh University Campus Safety Division.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. ejhp.bmj.com [ejhp.bmj.com]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Adverse reactions associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. epa.gov [epa.gov]
- 9. dnr.mo.gov [dnr.mo.gov]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 12. Degradation mechanism of this compound in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
